molecular formula C14H29NO8S B8104416 Boc-NH-PEG4-MS

Boc-NH-PEG4-MS

Cat. No.: B8104416
M. Wt: 371.45 g/mol
InChI Key: ALCCXXPVRZCVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-NH-PEG4-MS is a useful research compound. Its molecular formula is C14H29NO8S and its molecular weight is 371.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO8S/c1-14(2,3)23-13(16)15-5-6-19-7-8-20-9-10-21-11-12-22-24(4,17)18/h5-12H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCCXXPVRZCVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Boc-NH-PEG4 linkers, a critical class of reagents in modern bioconjugation and drug development. Due to the prevalence and extensive documentation of the carboxylic acid and N-hydroxysuccinimide (NHS) ester variants, this guide will focus on Boc-NH-PEG4-acid and Boc-NH-PEG4-NHS ester . These molecules are instrumental in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Physicochemical Properties

Boc-NH-PEG4 linkers are heterobifunctional molecules characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a reactive functional group, typically a carboxylic acid or its activated NHS ester.

The Boc group provides a stable protecting group for the terminal amine, which can be readily removed under acidic conditions, allowing for sequential conjugation steps. The PEG4 spacer is a hydrophilic chain that enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and can minimize immunogenicity.[1][2] The terminal carboxylic acid can be activated to react with primary amines, or the NHS ester can directly react with primary amines to form stable amide bonds.[3][4]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for common Boc-NH-PEG4 linker variants.

Table 1: Properties of Boc-NH-PEG4-acid Variants

PropertyBoc-NH-PEG4-CH2COOH15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
CAS Number 876345-13-0756525-91-4
Molecular Formula C15H29NO8C16H31NO8
Molecular Weight 351.39 g/mol [5]365.4 g/mol [3]
Appearance Liquid[5]-
Density 1.1395 g/mL[5]-
Refractive Index n/D 1.4641[5]-
Storage Temperature -20°C[5]-5°C[3]

Table 2: Properties of Boc-NH-PEG4-NHS ester

PropertyValue
CAS Number 859230-20-9
Molecular Formula C20H34N2O10
Molecular Weight 462.5 g/mol [6]
Appearance Colorless Viscous Liquid[6]
Storage Temperature -18°C[6]

Table 3: Properties of Boc-NH-PEG4-amine

PropertyValue
CAS Number 811442-84-9
Molecular Formula C15H32N2O6
Molecular Weight 336.4 g/mol [7]
Purity ≥95%[7]
Storage Temperature -5°C[7]

Applications in Drug Development

The unique structure of Boc-NH-PEG4 linkers makes them highly versatile tools in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, these linkers are used to attach a cytotoxic payload to a monoclonal antibody.[1] The antibody directs the conjugate to a specific target, such as a cancer cell, where the payload is then released to exert its therapeutic effect. The Boc-NH-PEG4 linker allows for precise control over the conjugation process. Typically, the carboxylic acid is activated to an NHS ester, which then reacts with lysine (B10760008) residues on the antibody. Following conjugation and purification, the Boc group is removed to reveal a primary amine, which can then be coupled to the cytotoxic drug.[2] The PEG spacer helps to improve the solubility and pharmacokinetic profile of the final ADC.[1]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] Boc-NH-PEG4 linkers serve as the connecting bridge between the target protein ligand and the E3 ligase ligand.[9][10] The flexibility and hydrophilicity of the PEG spacer are critical for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[11] The orthogonal reactivity of the Boc-protected amine and the other terminus of the linker allows for a stepwise and controlled synthesis of the PROTAC molecule.

Experimental Protocols

The following are generalized protocols for the use of Boc-NH-PEG4 linkers in bioconjugation. Optimization will be required for specific applications.

Activation of Boc-NH-PEG4-acid to its NHS Ester

This protocol describes the in-situ activation of the carboxylic acid terminus to an amine-reactive NHS ester.

Materials:

  • Boc-NH-PEG4-acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve Boc-NH-PEG4-acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the activated Boc-NH-PEG4-NHS ester.[12] The activated linker is typically used immediately in the next step.

Conjugation to a Protein

This protocol outlines the conjugation of the activated Boc-NH-PEG4-NHS ester to a protein, such as an antibody.

Materials:

  • Activated Boc-NH-PEG4-NHS ester solution (from 3.1) or commercial Boc-NH-PEG4-NHS ester dissolved in DMSO.

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0).[13]

  • Quenching buffer (e.g., Tris or glycine (B1666218) solution).

  • Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

  • Add the Boc-NH-PEG4-NHS ester solution to the protein solution. A molar excess of the linker (e.g., 20-fold) is typically used, but this should be optimized to achieve the desired degree of labeling.[13][14]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[2]

  • Quench the reaction by adding a quenching buffer to consume any unreacted NHS esters.[15]

  • Purify the protein conjugate using size-exclusion chromatography or dialysis to remove excess linker and by-products.[16]

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Add TFA to the solution (e.g., a final concentration of 20-50%).[2]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by an appropriate method (e.g., LC-MS) until the starting material is consumed.[12]

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.[17]

  • The resulting deprotected conjugate (as a TFA salt) can be used directly or after neutralization.[12]

Mandatory Visualizations

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis cluster_activation Activation cluster_conjugation Conjugation cluster_deprotection Deprotection cluster_final_conjugation Final Conjugation Boc_PEG_Acid Boc-NH-PEG4-Acid Activated_Linker Boc-NH-PEG4-NHS Ester Boc_PEG_Acid->Activated_Linker Activate EDC_NHS EDC, NHS Boc_PEG_Antibody Boc-PEG-Ab Conjugate Activated_Linker->Boc_PEG_Antibody Antibody Antibody (-NH2) Antibody->Boc_PEG_Antibody Amine_PEG_Antibody H2N-PEG-Ab Conjugate Boc_PEG_Antibody->Amine_PEG_Antibody Deprotect TFA TFA ADC Final ADC Amine_PEG_Antibody->ADC Drug Activated Drug Drug->ADC

Caption: Workflow for ADC synthesis using a Boc-NH-PEG4-acid linker.

Logical Workflow of PROTAC-mediated Protein Degradation

PROTAC_Workflow PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Degradation Degradation Ub_Target->Degradation Proteasome Proteasome Proteasome->Degradation

Caption: Logical workflow of PROTAC-mediated protein degradation.

References

The Strategic Role of PEG4 Spacers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] Far from being a simple tether, the linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly the tetra-ethylene glycol (PEG4) spacer, have garnered significant attention for their ability to impart favorable physicochemical properties and optimize degradation activity.[3][4] This guide provides a comprehensive technical overview of the role of PEG4 spacers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Principles of PEG Spacers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, offering a unique combination of hydrophilicity and flexibility.[1] These characteristics are particularly advantageous in PROTAC design, as they can help to overcome the challenges associated with the often large and lipophilic nature of these molecules, which can lead to poor aqueous solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

The incorporation of a PEG4 spacer can significantly improve the solubility of a PROTAC, which is a critical factor for both in vitro handling and in vivo bioavailability. The ether oxygens in the PEG chain can form hydrogen bonds with water, thereby increasing the hydrophilicity of the entire molecule.[1]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG chains can be beneficial.[3] PEG linkers can adopt conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to cellular uptake.[3] This "chameleon-like" behavior allows the PROTAC to adapt to different environments, facilitating its passage through the cell membrane.

Optimizing Ternary Complex Formation

The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex.[1] A linker that is too short may cause steric hindrance between the POI and the E3 ligase, while an excessively long linker might lead to an unstable complex where ubiquitination is inefficient.[5] The PEG4 spacer provides a specific length and degree of flexibility that has been shown to be effective in many PROTAC designs, allowing for the proper orientation of the POI and E3 ligase for efficient ubiquitin transfer.

Quantitative Impact of PEG4 Spacers on PROTAC Performance

The optimal linker length is a critical parameter that directly influences a PROTAC's degradation efficiency, often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.[3][6] Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[3]

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3PEG4 919.0 2.8 193.0 4 14 30

Data compiled from publicly available research.[3] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs

PROTAC LinkerDC50 (nM)Dmax (%)
PEG215085
PEG4 25 >95
PEG68090

Data is illustrative and compiled from various sources in the literature.[3] DC50 and Dmax values are cell-line dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs incorporating a PEG4 spacer.

Protocol 1: Synthesis of a PROTAC with a PEG4 Linker

This protocol describes the synthesis of a BRD4-targeting PROTAC using a DBCO-NHCO-PEG4-acid linker.[7]

Materials:

Procedure:

  • Amide Coupling of Linker and E3 Ligase Ligand:

    • Dissolve DBCO-NHCO-PEG4-acid (1.0 eq) and pomalidomide (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the DBCO-linker-pomalidomide conjugate.[7]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • Dissolve the DBCO-linker-pomalidomide conjugate (1.0 eq) and (+)-JQ1-PEG4-Azide (1.1 eq) in anhydrous DMSO.

    • Stir the reaction mixture at room temperature for 12-24 hours in the dark.[7]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.[7]

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol is to determine the extent of target protein degradation in cells treated with the PROTAC.[8][9]

Materials:

  • Cell line expressing the target protein (e.g., a relevant cancer cell line)

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gel system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[7]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[9]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples.

    • Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[8]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[8][9]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8][9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8][9]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[8][9]

    • Strip the membrane and re-probe with an antibody against a loading control.[9]

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.[9]

Protocol 3: Caco-2 Permeability Assay

This protocol is used to assess the intestinal permeability of a PROTAC.[10][11][12][13]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose)

  • PROTAC solution in transport buffer

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to form a confluent monolayer.[12]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Equilibrate the cell monolayers with pre-warmed transport buffer.[11]

    • Add the PROTAC solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.[12]

  • Quantification and Analysis:

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[12]

Protocol 4: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay is used to measure the formation of the POI-PROTAC-E3 ligase ternary complex.[14][15][16][17][18]

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion

  • Transfection reagent

  • Nano-Glo® Live Cell Substrate

  • HaloTag® NanoBRET® 618 Ligand

  • Plate reader capable of measuring filtered luminescence

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

  • Assay Preparation:

    • Plate the transfected cells in a white, 96-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate to the cells.

  • PROTAC Treatment and Measurement:

    • Add the PROTAC at various concentrations to the wells.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a plate reader with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualization of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC Warhead Linker (PEG4) E3 Ligase Recruiter POI->PROTAC:warhead Binds Ub_POI Ubiquitinated POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC:recruiter Binds Ub Ubiquitin Ub->Ub_POI Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow start PROTAC Design (e.g., with PEG4 linker) synthesis Chemical Synthesis start->synthesis biochem_assays Biochemical Assays (e.g., Binding Affinity) synthesis->biochem_assays cell_based_assays Cell-Based Assays (Degradation, Permeability) biochem_assays->cell_based_assays ternary_complex Ternary Complex Formation Assay cell_based_assays->ternary_complex optimization Lead Optimization ternary_complex->optimization optimization->synthesis Iterative Refinement in_vivo In Vivo Studies optimization->in_vivo end Clinical Candidate in_vivo->end PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates PROTAC_Target PROTAC Target (e.g., AKT) AKT->PROTAC_Target Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

References

An In-depth Technical Guide to Boc Protection and Deprotection Methods

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients.[1] Its widespread use stems from its ease of introduction, general stability under a range of reaction conditions, and its facile removal under specific acidic conditions.[1] This technical guide provides a comprehensive overview of Boc protection and deprotection methodologies, complete with experimental protocols, quantitative data for comparison, and graphical representations of key processes.

Core Concepts of the Boc Protecting Group

The Boc group is typically introduced to protect primary and secondary amines by converting them into less reactive carbamates.[2] This strategy is essential in multi-step syntheses where specific functional groups must be shielded from unwanted reactions.[3] The Boc group's stability towards most nucleophiles and bases makes it an excellent choice for orthogonal protection strategies, where multiple protecting groups can be selectively removed without affecting others.[4][5]

Boc Protection of Amines

The most common method for the N-protection of amines with the Boc group involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride.[6] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[7] This is followed by the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[8][9]

Mechanism of Boc Protection: The reaction is a straightforward nucleophilic acyl substitution. The amine's lone pair of electrons attacks a carbonyl group of the Boc anhydride.[7] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine and a tert-butyl carbonate species. This unstable intermediate readily breaks down into carbon dioxide gas and tert-butoxide, which then protonates to form tert-butanol.[8][9]

Protocol 1: General Procedure with a Base [6]

  • Reagents and Materials:

  • Procedure:

    • Dissolve the amine in the chosen solvent.

    • Add the base, followed by the slow addition of Boc₂O.

    • Stir the reaction mixture at room temperature or with moderate heating (e.g., 40 °C).

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup, typically involving dilution with water and extraction with an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: Catalyst-Free Protection in Water [5]

  • Reagents and Materials:

    • Amine substrate

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Water

  • Procedure:

    • Suspend the amine and Boc₂O in water.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

Boc Deprotection of Amines

The removal of the Boc group is most commonly achieved under acidic conditions.[1] The mechanism involves the protonation of the carbamate (B1207046) oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][10] The carbamic acid readily decarboxylates to release carbon dioxide and the free amine.[10] The liberated amine is typically protonated by the excess acid, forming the corresponding ammonium (B1175870) salt.[10]

Mechanism of Acid-Catalyzed Boc Deprotection: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][7] This protonation weakens the C-O bond to the tert-butyl group, leading to its departure as a stable tertiary carbocation.[2] The resulting carbamic acid is unstable and spontaneously loses carbon dioxide to yield the deprotected amine.[7][10] The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene (B52900) gas.[1][11]

Deprotection ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 25-50% TFA in Dichloromethane (DCM)[12]30 min - 4 h[1]Highly effective, fast reaction times.[1]Corrosive, volatile, and can be harsh on acid-sensitive substrates.[13]
Hydrochloric Acid (HCl) 4M HCl in 1,4-Dioxane or Ethyl Acetate[1]1 - 4 h[1]Cost-effective and readily available.[14]Can be less selective and may lead to chlorinated byproducts.[14][15]
Aqueous Phosphoric Acid Aqueous H₃PO₄ in THF[16]VariableMild and selective.[16]Slower reaction times and potentially more complex workup.[14]
Trimethylsilyl Iodide (TMSI) Anhydrous Chloroform or Dichloromethane[1]< 15 min for many substrates[1]Mild, non-hydrolytic method.[1]Reagent can be moisture-sensitive.
Thermal Deprotection Refluxing in water or a high-boiling solvent[1]Variable"Green" alternative, avoids strong acids.[1]Requires higher temperatures, not suitable for thermally labile compounds.[17]
Aluminum Chloride (AlCl₃) Anhydrous solvent[5]VariableEfficient cleavage.[5]Lewis acid can coordinate with other functional groups.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) [1]

  • Reagents and Materials:

    • Boc-protected amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add TFA to the solution (typically to a final concentration of 25-50% v/v).

    • Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • For workup, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over an anhydrous salt, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane [1]

  • Reagents and Materials:

    • Boc-protected amine

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Suspend the Boc-protected amine in the 4M HCl/dioxane solution.

    • Stir the mixture at room temperature for 1 to 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • The product often precipitates as the hydrochloride salt. Collect the solid by filtration and wash with diethyl ether.

Visualizing Key Workflows and Concepts

The following diagrams illustrate important workflows and logical relationships in the context of Boc protection and deprotection.

Boc_Protection_Mechanism Amine Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Intermediate ProtectedAmine Boc-Protected Amine (R-NHBoc) Intermediate->ProtectedAmine Collapse Byproducts CO₂ + t-BuOH Intermediate->Byproducts Decomposition of Leaving Group

Boc Protection Mechanism

Boc_Deprotection_Mechanism ProtectedAmine Boc-Protected Amine ProtonatedAmine Protonated Carbamate ProtectedAmine->ProtonatedAmine Acid Acid (H⁺) Acid->ProtonatedAmine Protonation CarbamicAcid Carbamic Acid ProtonatedAmine->CarbamicAcid Fragmentation tButylCation t-Butyl Cation + CO₂ ProtonatedAmine->tButylCation FreeAmine Free Amine (R-NH₂) CarbamicAcid->FreeAmine Decarboxylation

Acid-Catalyzed Boc Deprotection

SPPS_Boc_Strategy cluster_cycle Elongation Cycle Deprotection Boc Deprotection (TFA) Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Cleavage Final Cleavage (e.g., HF) Washing->Cleavage Final Cycle Start Resin-Bound Amino Acid Start->Deprotection Peptide Purified Peptide Cleavage->Peptide

Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

Orthogonal_Protection Molecule Molecule with Multiple Functional Groups ProtectedMolecule Orthogonally Protected Molecule (e.g., Boc, Fmoc, Cbz) Molecule->ProtectedMolecule Protection SelectiveDeprotection1 Selective Deprotection of Group 1 (e.g., Base for Fmoc) ProtectedMolecule->SelectiveDeprotection1 Modification1 Modification of Deprotected Group 1 SelectiveDeprotection1->Modification1 SelectiveDeprotection2 Selective Deprotection of Group 2 (e.g., Acid for Boc) Modification1->SelectiveDeprotection2 Modification2 Modification of Deprotected Group 2 SelectiveDeprotection2->Modification2 FinalProduct Final Modified Molecule Modification2->FinalProduct

Concept of Orthogonal Protection

Conclusion

The Boc protecting group remains an indispensable tool in modern organic synthesis. Its reliable introduction and selective removal provide chemists with the flexibility needed to construct complex molecules. While acid-catalyzed deprotection is the most common method, the availability of milder alternatives enhances the versatility of the Boc group, allowing for its application in the synthesis of increasingly sensitive and intricate targets. A thorough understanding of the principles and protocols outlined in this guide is essential for any researcher, scientist, or drug development professional working in the field of synthetic organic chemistry.

References

An In-depth Technical Guide to Heterobifunctional PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) reagents, covering their fundamental chemistry, diverse applications, and detailed experimental protocols. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize these powerful tools in their work.

Core Concepts of Heterobifunctional PEG Reagents

Heterobifunctional PEG reagents are linear or branched polyethylene glycol chains with two different reactive functional groups at their termini. This unique structural feature allows for the sequential or orthogonal conjugation of two different molecules, making them invaluable linkers in bioconjugation, drug delivery, and nanotechnology.[]

The PEG backbone itself imparts several beneficial properties to the conjugated molecules. These include increased hydrophilicity, which can enhance the solubility of hydrophobic drugs, and a larger hydrodynamic radius, which can prolong circulation half-life by reducing renal clearance.[2][3] Furthermore, the flexible PEG chain can shield the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby reducing immunogenicity.[2]

The true versatility of heterobifunctional PEGs lies in the variety of functional groups that can be incorporated at their ends. The choice of these groups is dictated by the target functional groups present on the molecules to be conjugated (e.g., proteins, peptides, small molecules, or surfaces). Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, maleimides for targeting sulfhydryl groups, and click chemistry handles like azides and alkynes for highly specific and efficient ligation.[4][5]

Key Applications in Research and Drug Development

The unique properties of heterobifunctional PEG reagents have led to their widespread adoption in various fields:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. Heterobifunctional PEGs serve as the linker, connecting the antibody and the drug. The PEG component can improve the ADC's solubility and stability, and enable a higher drug-to-antibody ratio (DAR).[3][6][7][]

  • Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins can significantly improve their pharmacokinetic and pharmacodynamic properties. Heterobifunctional PEGs allow for site-specific modification, which is crucial for preserving the biological activity of the protein.[9][10]

  • Nanoparticle Functionalization: These reagents are used to attach targeting ligands, imaging agents, or drugs to the surface of nanoparticles. This surface modification enhances the biocompatibility of the nanoparticles and enables targeted delivery to specific cells or tissues.[11][12][13]

  • Controlled Drug Release Systems: By incorporating cleavable functional groups within the PEG linker, drug release can be triggered by specific physiological conditions, such as the acidic environment of a tumor or the presence of certain enzymes.[6]

  • Biomaterial and Surface Modification: Heterobifunctional PEGs are employed to modify surfaces to reduce non-specific protein adsorption, a critical aspect in the development of medical devices and diagnostic assays.[14]

Quantitative Data on PEGylation Reactions and Analysis

The efficiency and outcome of a PEGylation reaction are influenced by several factors. The following tables summarize key quantitative parameters for common PEGylation reactions and their analysis by High-Performance Liquid Chromatography (HPLC).

Table 1: Reaction Conditions for Common Heterobifunctional PEG Chemistries
ParameterNHS Ester-Amine ReactionMaleimide-Thiol Reaction
Optimal pH 7.2 - 8.5 (often cited as 8.3-8.5)6.5 - 7.5
Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C) or 4°C
Reaction Time 30 min - 4 hours at RT; Overnight at 4°C2 - 4 hours at RT; Overnight at 4°C
Molar Excess of PEG Reagent 5 to 20-fold over the amine-containing molecule10 to 20-fold over the thiol-containing molecule
Recommended Buffers Phosphate-buffered saline (PBS), HEPESPBS, HEPES, Tris
Incompatible Buffers Buffers containing primary amines (e.g., Tris, glycine)Buffers containing thiols (e.g., DTT, 2-mercaptoethanol)

Data compiled from multiple sources.[15]

Table 2: Representative HPLC Purity Assessment of a PEGylated Protein
AnalyteRetention Time (min) (SEC-HPLC)Peak Area (%) (SEC-HPLC)Retention Time (min) (RP-HPLC)Resolution (vs. Native) (RP-HPLC)
Aggregates~7.51.2--
Di-PEGylated Protein~8.510.5--
Mono-PEGylated Protein~9.285.318.04.5
Positional Isomer 1--16.52.1
Positional Isomer 2--17.13.0
Native Protein~10.12.815.2-
Free PEG~11.00.2--

Note: Retention times and resolution are approximate and will vary with the specific protein, PEG size, column, and HPLC conditions.[16]

Detailed Experimental Protocols

This section provides detailed methodologies for common experiments involving heterobifunctional PEG reagents.

Two-Step Conjugation of an Amine-Containing Molecule to a Thiol-Containing Molecule using MAL-PEG-NHS Ester

This protocol is a general guideline for a two-step conjugation process.

Materials:

  • Amine-containing molecule (Molecule A)

  • Thiol-containing molecule (Molecule B)

  • Mal-PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Non-amine containing buffer (e.g., PBS, pH 7.2-8.5)

  • Thiol-selective buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching solution (e.g., L-cysteine)

  • Desalting column or dialysis equipment

Procedure:

Step 1: Reaction of Mal-PEG-NHS Ester with Molecule A (Amine-containing)

  • Preparation of Reactants: Dissolve Molecule A in a non-amine containing buffer at a pH of 7.2-8.5. Immediately before use, dissolve the Mal-PEG-NHS ester in a small amount of anhydrous DMSO or DMF.[4]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Mal-PEG-NHS ester to the solution of Molecule A.[15]

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.[15]

  • Purification: Remove excess, unreacted Mal-PEG-NHS ester using a desalting column or dialysis equilibrated with the thiol-selective buffer (pH 6.5-7.5).

Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B (Thiol-containing)

  • Preparation of Reactants: Ensure Molecule B is in the thiol-selective buffer. If necessary, reduce any disulfide bonds in Molecule B using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Conjugation Reaction: Add the maleimide-activated Molecule A to the solution of Molecule B. A 10- to 20-fold molar excess of the maleimide-activated molecule over the thiol-containing molecule is often used.[15]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[15]

  • Quenching: Add a quenching solution (e.g., L-cysteine) to cap any unreacted maleimide (B117702) groups. Incubate for 15-30 minutes at room temperature.[15]

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Purification and Analysis of PEGylated Proteins by HPLC

4.2.1. Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius. It is effective for removing low molecular weight by-products, unreacted PEG, and native protein from the PEGylated product.[]

  • Mobile Phase: A typical mobile phase is 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 7.2.

  • Column: A column with a pore size appropriate for the size of the protein and its PEGylated forms.

  • Detection: UV absorbance at 280 nm for the protein and a charged aerosol detector (CAD) or refractive index (RI) detector for the PEG component.[6][14]

  • Analysis: The PEGylated protein will elute earlier than the native protein due to its larger size. Aggregates will elute even earlier.

4.2.2. Reversed-Phase Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It can be used to separate different PEGylated forms and positional isomers.[17]

  • Mobile Phase: A gradient of an aqueous mobile phase (e.g., 0.1% TFA in water) and an organic mobile phase (e.g., 90% acetonitrile/0.08% TFA in water).[17][18]

  • Column: A C4 or C18 column is commonly used.[17][18]

  • Temperature: Elevated temperatures (e.g., 45°C) can improve resolution.[17]

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Analysis: PEGylation generally increases the retention time on a reversed-phase column. Different positional isomers may have slightly different retention times, allowing for their separation.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving heterobifunctional PEG reagents.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Molecule_A Molecule A (e.g., Protein with Amine) Step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) Molecule_A->Step1 PEG_Reagent Heterobifunctional PEG (e.g., MAL-PEG-NHS) PEG_Reagent->Step1 Molecule_B Molecule B (e.g., Drug with Thiol) Step2 Step 2: Maleimide Reaction (pH 6.5-7.5) Molecule_B->Step2 Intermediate Maleimide-Activated Molecule A Step1->Intermediate Intermediate->Step2 Final_Conjugate Final Conjugate (Molecule A-PEG-Molecule B) Step2->Final_Conjugate Purification Purification (e.g., SEC-HPLC) Final_Conjugate->Purification Analysis Analysis (e.g., RP-HPLC, MS) Purification->Analysis Final_Product Characterized Final Product Analysis->Final_Product

Caption: General workflow for a two-step heterobifunctional PEGylation reaction.

ADC_Development_Workflow cluster_components Components cluster_conjugation Conjugation & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody Monoclonal Antibody (Targeting Antigen) Conjugation Conjugation Reaction Antibody->Conjugation Linker Heterobifunctional PEG Linker Linker->Conjugation Drug Cytotoxic Drug Drug->Conjugation Purification Purification (e.g., HIC, SEC) Conjugation->Purification DAR_Analysis DAR Analysis (e.g., HIC, MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC-HPLC) Purification->Purity_Analysis Binding_Assay Antigen Binding Assay (e.g., ELISA) Purification->Binding_Assay In_Vitro In Vitro Cytotoxicity DAR_Analysis->In_Vitro Purity_Analysis->In_Vitro Binding_Assay->In_Vitro In_Vivo In Vivo Efficacy & Pharmacokinetics In_Vitro->In_Vivo

Caption: Workflow for the development and evaluation of an Antibody-Drug Conjugate (ADC).

Nanoparticle_Functionalization cluster_materials Starting Materials cluster_process Functionalization Process cluster_product Final Product & Characterization Nanoparticle Core Nanoparticle (e.g., Gold, Iron Oxide) Surface_Attachment PEG Attachment to Nanoparticle (e.g., Thiol-Gold bond) Nanoparticle->Surface_Attachment PEG_Ligand Heterobifunctional PEG (e.g., Thiol-PEG-COOH) PEG_Ligand->Surface_Attachment Targeting_Molecule Targeting Ligand (e.g., Antibody, Peptide) Ligand_Conjugation Conjugation of Targeting Ligand Targeting_Molecule->Ligand_Conjugation Activation Activation of Terminal Group (e.g., EDC/NHS for COOH) Surface_Attachment->Activation Activation->Ligand_Conjugation Functionalized_NP Functionalized Nanoparticle Ligand_Conjugation->Functionalized_NP Characterization Characterization (e.g., DLS, TEM, Zeta Potential) Functionalized_NP->Characterization

Caption: Workflow for the surface functionalization of nanoparticles.

References

An In-depth Technical Guide to the Solubility Characteristics of Boc-NH-PEG4-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-NH-PEG4-COOH, a heterobifunctional linker widely used in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent is critical for its effective use in various applications, ensuring optimal reaction conditions and reproducible results.

Core Solubility Profile

Boc-NH-PEG4-COOH is a molecule designed with distinct structural features that govern its solubility. The presence of a tetraethylene glycol (PEG) spacer imparts hydrophilicity, significantly enhancing its solubility in aqueous solutions.[1][2][3] Conversely, the lipophilic tert-butyloxycarbonyl (Boc) protecting group contributes to its solubility in various organic solvents. The terminal carboxylic acid provides a handle for conjugation and also influences the overall polarity and solubility.

While specific quantitative solubility data for Boc-NH-PEG4-COOH is not extensively documented in publicly available literature, a strong qualitative understanding can be derived from manufacturer datasheets and the known properties of its constituent parts. The compound is generally characterized by its broad solubility in common polar organic and aqueous solvents.

Data Presentation: Qualitative Solubility of Boc-NH-PEG4-COOH

The following table summarizes the qualitative solubility of Boc-NH-PEG4-COOH in a range of common laboratory solvents. This information is aggregated from various supplier datasheets and technical documents.

Solvent ClassSolventSolubility Profile
Aqueous Water, Aqueous Buffers (e.g., PBS)Soluble
Chlorinated Dichloromethane (DCM), ChloroformSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Alcohols Methanol, EthanolLess Soluble
Aromatic TolueneLess Soluble
Ethers Diethyl EtherInsoluble

Note: For a structurally similar compound, Boc-Aminooxy-PEG4-NH2, the solubility in DMSO is reported to be ≥ 100 mg/mL, suggesting a high degree of solubility for this class of molecules in this solvent.

Factors Influencing Solubility

Several factors can influence the solubility of Boc-NH-PEG4-COOH in a given solvent system:

  • Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.

  • pH (in aqueous solutions): The carboxylic acid terminus is ionizable. At pH values above its pKa, the carboxylate form will predominate, which can increase aqueous solubility.

  • Presence of Salts: High concentrations of salts in aqueous solutions can lead to a "salting-out" effect, potentially reducing the solubility of the PEGylated compound by competing for water molecules for hydration.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

For researchers requiring precise quantitative solubility data for their specific experimental conditions, the shake-flask method is a reliable and widely accepted technique. The following is a detailed protocol adapted for Boc-NH-PEG4-COOH.

Objective: To determine the equilibrium solubility of Boc-NH-PEG4-COOH in a specific solvent at a controlled temperature.

Materials:

  • Boc-NH-PEG4-COOH

  • Selected solvent(s) of interest

  • Sealed vials (e.g., 2 mL glass vials with screw caps)

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Preparation of a Standard Curve:

    • Prepare a stock solution of Boc-NH-PEG4-COOH of a known high concentration in the chosen solvent.

    • Perform a series of serial dilutions to create a set of standards with concentrations that will bracket the expected solubility.

    • Analyze these standards by HPLC or LC-MS to generate a standard curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of Boc-NH-PEG4-COOH to a pre-tared vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Record the exact weight of the added compound.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Securely seal the vials.

    • Place the vials in a temperature-controlled orbital shaker. A typical condition is 25 °C.

    • Agitate the samples for a sufficient period to reach equilibrium. This is typically between 24 and 48 hours.

  • Phase Separation:

    • After the equilibration period, visually confirm that undissolved solid remains.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Filtration:

    • Carefully withdraw the supernatant using a syringe, avoiding disturbance of the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.

  • Dilution and Quantification:

    • Accurately dilute a known volume of the clear, filtered saturate with the same solvent to a concentration that falls within the linear range of the previously generated standard curve.

    • Analyze the diluted sample by HPLC or LC-MS using the same method as for the standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the standard curve.

    • Calculate the concentration in the original, undiluted filtrate by multiplying by the dilution factor. This value represents the equilibrium solubility of Boc-NH-PEG4-COOH in the tested solvent at the specified temperature.

Mandatory Visualization

The following diagrams illustrate the key conceptual aspects of Boc-NH-PEG4-COOH solubility and the experimental workflow for its determination.

A Boc-NH-PEG4-COOH Structure B Boc Group (Lipophilic) A->B C PEG4 Spacer (Hydrophilic) A->C D COOH Terminus (Polar/Ionizable) A->D E Solubility in Organic Solvents (e.g., DCM, DMF, DMSO) B->E contributes to F Solubility in Aqueous Solvents (e.g., Water, Buffers) C->F enhances D->F contributes to

Caption: Structural determinants of Boc-NH-PEG4-COOH solubility.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess Boc-NH-PEG4-COOH to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm) C->D E Dilute filtered saturate D->E F Analyze by HPLC or LC-MS E->F G Calculate concentration using a standard curve F->G

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to Boc-NH-PEG4-NHS Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-NH-PEG4-NHS ester, a versatile heterobifunctional crosslinker. It includes detailed experimental protocols for its use in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

Boc-NH-PEG4-NHS ester is a polyethylene (B3416737) glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one end and an N-hydroxysuccinimide (NHS) ester at the other.[1][2] The tetraethylene glycol (PEG4) spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates.[3]

Quantitative Data Summary
PropertyValueCitations
Molecular Formula C₂₀H₃₄N₂O₁₀[1][4][5][6]
Molecular Weight 462.50 g/mol [1][4][5][6]
Appearance Colorless to light yellow viscous liquid or solid[2][4][5]
Solubility Soluble in DMSO, DMF, DCM, and other organic solvents. The PEG spacer imparts a degree of water solubility.[3][4]
Purity Typically ≥95%[6][7]
Storage Conditions Store at -20°C under an inert atmosphere for long-term storage.[1][3][4]
Shipping Conditions Typically shipped at ambient temperature as a non-hazardous chemical.[1][4]

Reactivity and Mechanism of Action

The utility of Boc-NH-PEG4-NHS ester lies in its two distinct reactive groups, which can be addressed in a stepwise manner.

  • NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that readily couples with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins or the N-terminus of peptides) to form a stable amide bond.[] This reaction is most efficient at a slightly basic pH (7.2-8.5).[] The primary competitor to this reaction is the hydrolysis of the NHS ester, which increases with pH.[]

  • Boc-Protected Amine: The tert-butyloxycarbonyl group is a stable protecting group for the terminal amine.[9] It is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine for subsequent conjugation reactions.[9][10] This orthogonality allows for the sequential construction of complex bioconjugates.[3]

Experimental Protocols

General Protocol for Antibody Conjugation

This protocol outlines the general steps for conjugating Boc-NH-PEG4-NHS ester to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Boc-NH-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method such as dialysis or a desalting column.[11] Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer.[12]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the Boc-NH-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[11] Do not store the NHS ester solution, as it is susceptible to hydrolysis.[12]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Boc-NH-PEG4-NHS ester to the antibody solution.[13] The optimal molar ratio should be determined empirically. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[11] Incubate for 15-30 minutes at room temperature.[13]

  • Purification: Purify the antibody-PEG conjugate using SEC to remove unreacted linker and other small molecules.[3] Other suitable methods include dialysis or diafiltration.[13]

  • Characterization: Characterize the conjugate to determine the degree of labeling (DOL), purity, and biological activity using techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.[3]

Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous DCM.[10]

  • Acid Treatment: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).[10] If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger like TIS can be added.[10]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[10] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Method 1 (Direct Use): Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[10]

    • Method 2 (Neutralization): Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and obtain the free amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[10]

Mandatory Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation to Antibody cluster_deprotection Boc Deprotection cluster_payload Payload Conjugation cluster_purification Purification & Characterization Boc_PEG_Acid Boc-NH-PEG4-COOH EDC_NHS EDC, NHS in DMSO/DMF Boc_PEG_Acid->EDC_NHS Activated_Linker Boc-NH-PEG4-NHS Ester EDC_NHS->Activated_Linker Activation Conjugated_Ab Boc-NH-PEG4-mAb Activated_Linker->Conjugated_Ab Amine Coupling (pH 7.2-8.5) Antibody Antibody (mAb) Antibody->Conjugated_Ab TFA TFA in DCM Conjugated_Ab->TFA Deprotected_Ab H2N-PEG4-mAb TFA->Deprotected_Ab Deprotection Activated_Drug Activated Drug (e.g., Drug-NHS) Deprotected_Ab->Activated_Drug Final_ADC Drug-NH-PEG4-mAb (Final ADC) Activated_Drug->Final_ADC Amide Bond Formation Purification Purification (SEC, Dialysis) Final_ADC->Purification Characterization Characterization (HPLC, MS) Purification->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-NH-PEG4-linker.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling cluster_step4 Step 4: Purification and Characterization E3_Ligand E3 Ligase Ligand (with -COOH or -NH2) Intermediate1 E3 Ligand-PEG4-NH-Boc E3_Ligand->Intermediate1 Boc_Linker Boc-NH-PEG4-NHS Ester or Boc-NH-PEG4-COOH Boc_Linker->Intermediate1 TFA TFA in DCM Intermediate1->TFA Intermediate2 E3 Ligand-PEG4-NH2 TFA->Intermediate2 Deprotection Final_PROTAC E3 Ligand-PEG4-POI Ligand (Final PROTAC) Intermediate2->Final_PROTAC POI_Ligand Protein of Interest Ligand (with -COOH or -NH2) POI_Ligand->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of a PROTAC using a Boc-NH-PEG4 linker.

Mechanism of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ub_POI Polyubiquitinated POI E3_Ligase->Ub_POI transfers Ub to PROTAC_release PROTAC Recycled E3_Ligase->PROTAC_release releases Ub Ubiquitin (Ub) Ub->E3_Ligase Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades

Caption: The catalytic mechanism of PROTAC-mediated targeted protein degradation.

References

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them together. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. This technical guide delves into the core of PROTAC technology—the linker—exploring its multifaceted functions, design principles, and the experimental methodologies used to evaluate its impact.

The Function of the PROTAC Linker: More Than Just a Connection

The primary role of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][2] This proximity is essential for the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2] The linker's characteristics, however, influence virtually every aspect of PROTAC activity, from ternary complex stability to pharmacokinetic profiles.

Orchestrating the Ternary Complex

The length, rigidity, and chemical composition of the linker dictate the geometry and stability of the ternary complex.[2] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity and a stable complex, which is a prerequisite for efficient ubiquitination.[2] Conversely, a suboptimal linker can introduce steric hindrance or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[2]

Influencing Physicochemical and Pharmacokinetic Properties

PROTACs are inherently large molecules, often falling outside the traditional "rule of five" for oral bioavailability.[3] The linker significantly contributes to the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[3][4] Strategic modifications to the linker, such as incorporating polar groups to enhance solubility or rigid moieties to improve metabolic stability, are crucial for developing clinically viable degraders.[3][5]

Types of PROTAC Linkers: A Diverse Toolkit for Degrader Design

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often empirically optimized for each specific POI and E3 ligase pair.

Flexible Linkers

Flexible linkers, predominantly composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, are the most commonly used type in early-stage PROTAC development due to their synthetic tractability.[2][6]

  • Alkyl Chains: Simple and synthetically accessible, alkyl chains offer a high degree of conformational freedom, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[2]

  • PEG Linkers: The inclusion of ethylene (B1197577) glycol units enhances the hydrophilicity and solubility of PROTACs.[2] The length of the PEG chain can be readily tuned to optimize the distance between the two ligands.[6]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperidine (B6355638) or piperazine, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[3][5] This can reduce the entropic penalty of binding and improve selectivity by disfavoring the formation of off-target complexes.[3]

"Smart" Linkers

Recent innovations have led to the development of "smart" or functional linkers that offer an additional layer of control over PROTAC activity. These include photoswitchable and photocleavable linkers that can be activated by light, allowing for spatiotemporal control of protein degradation.

Quantitative Insights into Linker Design

The optimization of a PROTAC's degradation efficiency is often an empirical process, with the linker playing a pivotal role. The following tables summarize quantitative data from various studies, illustrating the profound impact of linker length and composition on key performance metrics such as the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

Impact of Linker Length on PROTAC Efficacy

The distance between the POI and E3 ligase ligands, dictated by the linker length, is a critical parameter for achieving potent degradation. A linker that is too short may lead to steric clashes, while one that is too long can result in unproductive binding.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
Estrogen Receptor α (ERα)VHLPEG9>1000<20MCF7[7]
Estrogen Receptor α (ERα)VHLPEG12~500~60MCF7[7]
Estrogen Receptor α (ERα)VHLPEG16~100>90MCF7[7][8]
Estrogen Receptor α (ERα)VHLPEG19~750~50MCF7[7]
Estrogen Receptor α (ERα)VHLPEG21>1000<30MCF7[7]
Bruton's Tyrosine Kinase (BTK)CRBNPEG---Ramos[6]
TANK-binding kinase 1 (TBK1)CRBNPEG< 12No degradation--[9]
TANK-binding kinase 1 (TBK1)CRBNPEG21396-[9]
TANK-binding kinase 1 (TBK1)CRBNPEG2929276-[9]
Impact of Linker Composition on Cell Permeability

The chemical makeup of the linker significantly influences a PROTAC's ability to cross the cell membrane. The following table illustrates how different linker compositions can affect cell permeability, a crucial factor for in vivo efficacy.

PROTACLinker CompositionCell Permeability ClassificationReference
1AliphaticLow[10]
2Ethylene glycol-basedHigh[10]
3More rigidMedium-High[10]
4More rigidMedium-Low[10]
5Most rigidMedium-Low[10]
6Most rigidMedium-Low[10]
7Tertiary amine, flexibleMedium-High[10]
8Piperidine moietyMedium-High[10]
9Amide in linkerHigh[10]

Experimental Protocols for Evaluating PROTAC Linker Function

The development of effective PROTACs relies on a suite of robust in vitro and in-cell assays to characterize their activity. The following are detailed methodologies for key experiments used to assess the impact of the linker on PROTAC function.

Protein Degradation Assay via Western Blotting

This assay is a fundamental method to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[11][12]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.[11]

  • SDS-PAGE and Transfer: Separate the proteins by electrophoresis on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[11][12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[11]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

    • Wash the membrane with TBST.

  • Detection and Quantification: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control.[11]

In-Cell Ubiquitination Assay using NanoBRET™

This proximity-based assay allows for the real-time monitoring of POI ubiquitination in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-POI fusion protein

  • Expression vector for HaloTag®-Ubiquitin fusion protein

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-Ubiquitin expression vectors.[1]

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[1]

  • PROTAC Treatment: Treat the cells with the PROTAC of interest at various concentrations.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460nm) and acceptor (618nm) luminescence signals using a plate reader.[1]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates an increase in POI ubiquitination.

Ternary Complex Formation Assay using AlphaLISA

This bead-based immunoassay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

Materials:

  • Recombinant tagged POI (e.g., GST-tagged)

  • Recombinant tagged E3 ligase complex (e.g., FLAG-tagged)

  • PROTAC of interest

  • AlphaLISA anti-tag Donor beads (e.g., Anti-GST)

  • AlphaLISA anti-tag Acceptor beads (e.g., Anti-FLAG)

  • Assay buffer

  • 384-well AlphaPlate

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare solutions of the tagged POI and E3 ligase in assay buffer.

  • Ternary Complex Formation: In a 384-well AlphaPlate, incubate the POI, E3 ligase, and PROTAC together for a specified time (e.g., 90 minutes) at room temperature to allow for complex formation.[13][14]

  • Bead Addition: Add the AlphaLISA Donor and Acceptor beads to the wells.[13]

  • Incubation: Incubate the plate in the dark at room temperature.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: An increase in the AlphaLISA signal indicates the formation of the ternary complex. Titration of the PROTAC will typically result in a hook effect, where the signal decreases at high concentrations due to the formation of binary complexes.[13]

Visualizing the Core Concepts

Diagrams are essential for understanding the complex relationships and workflows in PROTAC development. The following Graphviz diagrams illustrate key aspects of PROTAC linker function and the experimental process.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Recruits Degradation POI Degradation Proteasome->Degradation Mediates Recycling->PROTAC PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & In-Cell Evaluation cluster_optimization Optimization Ligand_Selection Select POI & E3 Ligands Linker_Design Design Linker Variants (Length, Composition) Ligand_Selection->Linker_Design Synthesis Synthesize PROTAC Library Linker_Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay Synthesis->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Permeability_Assay Cell Permeability Assay Degradation_Assay->Permeability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Permeability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Linker_Design Iterative Refinement PROTAC_Linker_Relationships cluster_properties Linker Properties cluster_impact Impact on PROTAC Function Linker PROTAC Linker Length Length Linker->Length Composition Composition (Alkyl, PEG, etc.) Linker->Composition Rigidity Rigidity Linker->Rigidity Attachment_Points Attachment Points Linker->Attachment_Points Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Rigidity->Ternary_Complex Selectivity Selectivity Rigidity->Selectivity Attachment_Points->Ternary_Complex Pharmacokinetics Pharmacokinetics (Metabolic Stability, Bioavailability) Physicochemical->Pharmacokinetics

References

The Versatile Linker: A Technical Guide to Boc-NH-PEG4-amine in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and advanced drug development, precision, and control are paramount. The heterobifunctional linker, Boc-NH-PEG4-amine, has emerged as a critical tool, offering a unique combination of a protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive primary amine. This guide provides an in-depth technical overview of Boc-NH-PEG4-amine, its physicochemical properties, detailed experimental protocols for its application, and its role in creating sophisticated biomolecules.

Core Properties and Specifications

Boc-NH-PEG4-amine, also known as t-Boc-N-amido-PEG4-amine, is a monodisperse PEG linker characterized by a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected amine, separated by a tetraethylene glycol spacer.[1][2] This structure provides orthogonal reactivity, allowing for sequential and site-specific modifications of peptides and other molecules.[3][4] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3]

A summary of the key quantitative data for Boc-NH-PEG4-amine and its common derivatives is presented below for easy comparison.

PropertyBoc-NH-PEG4-amineBoc-NH-PEG4-OH
CAS Number 811442-84-9106984-09-2
Molecular Formula C15H32N2O6C13H27NO6
Molecular Weight 336.4 g/mol [1]293.36 g/mol [5][6]
Purity Typically >90% (HPLC)[7]Information not available
Appearance Colorless to light yellow clear liquid[7]Information not available
Storage Conditions -20°C, keep in dry and avoid sunlight[1][2][6]-20°C, keep in dry and avoid sunlight[6]

Key Applications in Synthesis and Drug Discovery

The unique bifunctional nature of Boc-NH-PEG4-amine makes it a valuable reagent in several advanced applications:

  • Peptide Synthesis: It can be incorporated into a peptide sequence on a solid support to introduce a flexible PEG linker with a terminal amine for further modification, such as the attachment of labels or other functional moieties.

  • Bioconjugation: The primary amine can be readily coupled to carboxylic acids, activated esters, or other electrophiles on proteins, antibodies, or other biomolecules.[2]

  • Drug Development (PROTACs): Boc-NH-PEG4-amine and its derivatives are extensively used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5][8] The PEG linker plays a crucial role in optimizing the distance and orientation between the two ligands for efficient ternary complex formation.[3]

Experimental Protocols

The following are detailed methodologies for the key reactions involving Boc-NH-PEG4-amine. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Boc Deprotection of Boc-NH-PEG4-amine

This procedure removes the Boc protecting group to expose the primary amine.

Materials:

  • Boc-NH-PEG4-amine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve Boc-NH-PEG4-amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution. A common concentration range is 20-50% (v/v) TFA in DCM.[3]

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA by rotary evaporation. The resulting amine salt can often be used in the next step without further purification.

Boc_Deprotection Boc_PEG_NH2 Boc-NH-PEG4-NH2 reaction Boc_PEG_NH2->reaction TFA TFA / DCM TFA->reaction H2N_PEG_NH2 H3N+-PEG4-NH2 (TFA salt) reaction->H2N_PEG_NH2 CO2 CO2 reaction->CO2 isobutylene Isobutylene reaction->isobutylene

Caption: Boc Deprotection Workflow

Protocol 2: Coupling of Boc-NH-PEG4-amine to a Carboxylic Acid

This protocol describes the formation of a stable amide bond between the primary amine of Boc-NH-PEG4-amine and a carboxylic acid-containing molecule (e.g., a peptide on solid support or a small molecule in solution).

Materials:

  • Boc-NH-PEG4-amine

  • Carboxylic acid-containing molecule

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous solvent: e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of Carboxylic Acid: In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent), HATU or HBTU (1.2 equivalents), and DIPEA or NMM (2-3 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add a solution of Boc-NH-PEG4-amine (1.1 equivalents) in anhydrous DMF to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or HPLC.[8]

  • Work-up and Purification: Once the reaction is complete, the product can be purified. For solution-phase synthesis, this typically involves aqueous work-up followed by flash column chromatography or preparative HPLC. For solid-phase synthesis, the resin is washed thoroughly with DMF and DCM to remove excess reagents.[9]

Amide_Coupling Boc_PEG_NH2 Boc-NH-PEG4-NH2 Product Boc-NH-PEG4-NH-CO-R Boc_PEG_NH2->Product Coupling R_COOH R-COOH Activated_Ester Activated Ester Intermediate R_COOH->Activated_Ester Activation Coupling_Reagents HATU / DIPEA Activated_Ester->Product

Caption: Amide Coupling Workflow

Protocol 3: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This outlines the general workflow for incorporating Boc-NH-PEG4-amine onto a resin-bound peptide. This example assumes an Fmoc-based SPPS strategy.

Materials:

  • Fmoc-protected peptide on a suitable solid-phase resin (e.g., Rink Amide or Wang resin)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Boc-NH-PEG4-COOH (the carboxylic acid derivative of the linker)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Base (e.g., DIPEA)

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., TFA/TIPS/H2O)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[10]

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF and DCM.[11]

  • Linker Coupling:

    • Pre-activate Boc-NH-PEG4-COOH (2-4 equivalents) with a coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) in DMF for a few minutes.

    • Add the activated linker solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).[9]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Final Deprotection and Cleavage:

    • The Boc group on the PEG linker can be removed as described in Protocol 1 if further on-resin modification is required.

    • To cleave the final PEGylated peptide from the resin and remove side-chain protecting groups, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% water) for 2-4 hours.[12]

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify by preparative reverse-phase HPLC.

SPPS_Workflow cluster_resin On-Resin Synthesis Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple Boc-NH-PEG4-COOH (HATU/DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow

Conclusion

Boc-NH-PEG4-amine is a highly versatile and valuable molecular tool for researchers in peptide chemistry, bioconjugation, and drug discovery. Its well-defined structure, orthogonal reactivity, and the beneficial properties imparted by the PEG spacer enable the construction of complex and highly functionalized molecules. The detailed protocols provided in this guide serve as a starting point for the successful application of this linker in a variety of synthetic strategies, ultimately facilitating the development of novel therapeutics and research agents.

References

In-Depth Technical Guide to Boc-NH-PEG4-COOH

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 756525-91-4

This technical guide provides a comprehensive overview of Boc-NH-PEG4-COOH, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides experimental protocols for its use, and discusses its applications in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Core Compound Specifications

Boc-NH-PEG4-COOH, systematically named 1-(tert-butoxycarbonylamino)-15-oxo-4,7,10,13-tetraoxa-16-aza-nonadecan-19-oic acid, is a valuable crosslinking reagent featuring a Boc-protected amine and a terminal carboxylic acid, separated by a tetraethylene glycol (PEG4) spacer.[1][] This structure provides a combination of hydrophilicity, biocompatibility, and versatile reactivity.[1][3]

Table 1: Chemical and Physical Properties of Boc-NH-PEG4-COOH

PropertyValueReferences
CAS Number 756525-91-4[1]
Molecular Formula C16H31NO8[1][4]
Molecular Weight 365.42 g/mol [4]
Appearance Colorless to light yellow viscous liquid or oil
Purity Typically ≥95%[1]
Solubility Soluble in organic solvents such as DMF, DMSO, and dichloromethane. The PEG spacer imparts water solubility.[1]
Storage Conditions Recommended storage at -5°C, kept dry and protected from sunlight.[1]

Synonyms:

  • t-Boc-NH-amido-PEG4-COOH[1]

  • Boc-NH-PEG4-CH2CH2COOH[1]

  • (Boc-amino)-PEG4-carboxylic Acid[4]

  • 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid[4]

Experimental Protocols

The utility of Boc-NH-PEG4-COOH lies in its two reactive termini, which can be addressed sequentially. The carboxylic acid can be activated for reaction with primary amines, and the Boc-protected amine can be deprotected to reveal a primary amine for further conjugation.

Activation of the Carboxylic Acid Moiety

The terminal carboxylic acid can be activated to form a more reactive species, commonly an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines to form a stable amide bond.

Materials:

  • Boc-NH-PEG4-COOH

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation:

    • Dissolve Boc-NH-PEG4-COOH in anhydrous DMF or DMSO.

    • Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS.

    • Stir the reaction mixture at room temperature for 30-60 minutes to generate the Boc-NH-PEG4-NHS ester.

  • Conjugation:

    • Add the activated Boc-NH-PEG4-NHS ester solution to a solution of the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-8.0). The molar ratio of the NHS ester to the amine will need to be optimized for the specific application.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • (Optional) Quench the reaction by adding a quenching buffer to consume any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.

Deprotection of the Boc Group

The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to yield a free primary amine.

Materials:

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic species generated during deprotection, a scavenger like TIS can be added.[5]

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • Remove the TFA and DCM under reduced pressure.

  • The resulting amine is often obtained as a TFA salt. If the free amine is required, a basic workup (e.g., washing with a saturated sodium bicarbonate solution) can be performed, followed by extraction and drying.[5]

Characterization Data

Table 2: Representative Analytical Data for Boc-Protected PEG Linkers

Analysis MethodExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene (B1212753) protons of the PEG chain (a complex multiplet between 3.5 and 3.7 ppm), and protons adjacent to the amine and carboxylic acid groups.
¹³C NMR Resonances for the quaternary and methyl carbons of the Boc group, the characteristic repeating methylene carbons of the PEG spacer, and the carbonyl carbons of the carbamate (B1207046) and carboxylic acid.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of the compound, often observed as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.
HPLC A single major peak on a reverse-phase column, with purity typically assessed by integrating the peak area.

Applications in Drug Development

The unique properties of Boc-NH-PEG4-COOH make it a valuable tool in the development of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, Boc-NH-PEG4-COOH can be used to link a cytotoxic payload to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile and therapeutic index.[6] The bifunctional nature of the linker allows for a controlled, stepwise assembly of the ADC.

Workflow for ADC Synthesis using Boc-NH-PEG4-COOH:

ADC_Synthesis cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: First Conjugation cluster_deprotection Step 3: Boc Deprotection cluster_conjugation2 Step 4: Second Conjugation Boc-NH-PEG4-COOH Boc-NH-PEG4-COOH Activated_Linker Boc-NH-PEG4-NHS Boc-NH-PEG4-COOH->Activated_Linker Activation EDC_NHS EDC, NHS Boc_Antibody Antibody-PEG4-NH-Boc Activated_Linker->Boc_Antibody Amide Bond Formation Antibody Antibody (-NH2) Antibody->Boc_Antibody Deprotected_Antibody Antibody-PEG4-NH2 Boc_Antibody->Deprotected_Antibody Deprotection TFA TFA ADC Final ADC Deprotected_Antibody->ADC Amide Bond Formation Drug Drug (-COOH) Activated_Drug Activated Drug (NHS Ester) Drug->Activated_Drug Activation Activated_Drug->ADC

ADC Synthesis Workflow
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.[3] Boc-NH-PEG4-COOH is frequently used as a building block for PROTAC linkers due to its ability to confer favorable physicochemical properties.[7]

PROTAC-Mediated Protein Degradation Pathway:

The general mechanism of action for a PROTAC involves the recruitment of the cellular ubiquitin-proteasome system to the target protein.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

An In-depth Technical Guide to the Storage and Handling of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling PEGylated compounds. Proper management of these complex molecules is paramount to ensuring their stability, efficacy, and safety in research and therapeutic applications. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction to PEGylated Compounds

Polyethylene (B3416737) glycol (PEG) is a hydrophilic polymer frequently conjugated to therapeutic proteins, peptides, nanoparticles, and small molecules in a process known as PEGylation. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation and immunological recognition. However, the inherent chemical nature of the PEG polymer and the linkages used for conjugation can also introduce instabilities that require careful management.

General Storage and Handling Recommendations

Proper storage and handling are crucial to prevent the degradation of PEGylated compounds. The following are general best practices derived from manufacturer recommendations and stability studies. Specific storage conditions should always be verified for each unique PEGylated molecule.

Core Storage Principles:

  • Temperature: Low temperatures are generally recommended for long-term storage. For most PEG derivatives and PEGylated proteins in solid form, storage at ≤ -15°C is strongly suggested.[1] Refrigerated temperatures (2-8°C) are suitable for short-term storage of some liquid formulations, though freezing is often preferred to minimize chemical degradation.[2]

  • Light: PEGylated compounds, particularly those with light-sensitive functional groups like maleimides, thiols, and acrylates, should be protected from light at all times.[1] Amber vials or storage in the dark are recommended.

  • Inert Atmosphere: PEGs are susceptible to oxidation.[3] To mitigate this, storing materials under an inert atmosphere, such as nitrogen or argon, is a best practice, especially for long-term storage.[1]

  • Moisture: Many PEG derivatives, especially those with reactive linkers like NHS esters, are sensitive to moisture and should be stored in dry conditions with desiccants.[1] For lyophilized products, maintaining a low residual moisture content is critical for stability.[4]

Handling Procedures:

  • When retrieving a product from cold storage, it is essential to allow the container to warm up slowly to room temperature before opening to prevent condensation, which can introduce moisture and lead to hydrolysis.[1]

  • After use, it is recommended to backfill the container with an inert gas like nitrogen or argon before resealing.[1]

  • For sensitive PEG products, repackaging into smaller, single-use aliquots can help preserve the activity of the bulk material by minimizing repeated exposure to ambient conditions.[1]

Stability of PEGylated Compounds: Quantitative Data

The stability of a PEGylated compound is influenced by a multitude of factors including the nature of the conjugated molecule, the PEG chain length and architecture, the type of linker, the formulation, and the storage conditions.

Table 1: Temperature Effects on the Stability of PEGylated Proteins

PEGylated ProteinStorage TemperatureObservationReference
Peginterferon alfa-2b+2°C to +8°C (liquid)Significant depegylation (increase in free interferon alfa-2b) over 3 months.[2]
Peginterferon alfa-2b≤ -70°C (frozen)No significant depegylation observed for up to 12 months.[1][2]
Peginterferon alfa-2a+2°C to +8°C (liquid)Stable with a shelf-life of two years.[1]
PEGylated G-CSFElevated TemperaturesAggregation is the primary degradation pathway. Alkylation conjugation showed ~5 times less aggregation compared to acylation.[5]
Lyophilized Peginterferon alfa-2b40°C ± 2°C; 75% RH ± 5% RHFold depegylation of ≤ 1.5 with extended lyophilization, compared to 2.6 to 3.5 with shorter lyophilization.[6]
Lyophilized Peginterferon alfa-2b2°C to 8°CStable for at least 24 months with no considerable increase in free interferon alfa-2b.[7]

Table 2: pH and Light Effects on the Stability of PEGylated Compounds

PEGylated CompoundConditionObservationReference
PEGylated Liposomal Doxorubicin (B1662922) (Doxil®)UV-A Light ExposurePhotodegradation was significantly lower compared to the free drug. High intraliposomal drug concentration and acidic pH were protective.[8]
Free DoxorubicinFluorescent Light and SunlightPhotodegradation rate is inversely proportional to drug concentration and accelerated by an increase in pH.[9][10]
PEGylated G-CSFpH 4 (acetate buffer)PEGylation did not alter temperature-induced conformational changes but did increase the amphiphilic nature.[4][11]

Table 3: Impact of Excipients on the Stability of PEGylated Proteins

PEGylated Protein/ProteinExcipientStorage ConditionObservationReference
Lyophilized ProteinsSucrose (B13894)Freeze-driedPhysical stability (aggregation) increased monotonically with increasing sucrose content.[12][13]
Lyophilized Peginterferon alfa-2bSucrose vs. LactoseFreeze-driedSucrose required a longer lyophilization process to achieve stability. Lactose at high concentrations allowed for a shorter, effective lyophilization cycle.[4]
Monoclonal Antibody (IgG)Polysorbate 80Thermal and PhotostressAt 0.01%, Polysorbate 80 had no adverse effect, but at 1.00%, it negatively impacted thermal and photostability. Degradants in polysorbate 80 can compromise IgG stability.[14][15]
Freeze-thawed Monoclonal AntibodyDisaccharide (cryoprotectant)Freeze-thaw cyclesMore freeze-thaw cycles produced more aggregates. Slow thawing and fast freezing led to more aggregation.[16]

Degradation Pathways and Their Assessment

Understanding the potential degradation pathways of PEGylated compounds is essential for developing robust formulations and analytical methods. The primary modes of degradation include hydrolysis, oxidation, and aggregation.

Hydrolysis

Hydrolysis of the linker connecting the PEG to the therapeutic molecule can lead to "de-PEGylation," resulting in the loss of the beneficial effects of the PEG moiety. Ester linkages are particularly susceptible to hydrolysis.

This method is adapted from a stability-indicating assay for 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG 2000).[17]

  • Chromatographic System:

    • HPLC with a Charged Aerosol Detector (CAD).

    • Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 μm).

  • Mobile Phase:

    • Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v).

    • Mobile Phase B: methanol:acetonitrile (60:40 v/v).

  • Gradient Elution:

    • A gradient elution program is used to separate the parent compound from its degradation products. The specific gradient should be optimized based on the compound and expected degradants.

  • Sample Preparation:

    • Prepare solutions of the PEGylated compound in a suitable solvent at a known concentration (e.g., 210-390 μg/mL).

    • Subject samples to stress conditions (e.g., elevated temperature, acidic/basic pH) to induce degradation.

  • Analysis:

    • Inject the stressed and unstressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

    • The CAD provides a response proportional to the mass of the analyte, allowing for the quantification of both the parent compound and its non-chromophoric degradation products.

  • Validation:

    • Validate the method for precision, linearity, sensitivity, and robustness according to ICH guidelines.

Oxidation

The polyether backbone of PEG is susceptible to oxidative degradation, which can be initiated by heat, light, or transition metal ions. This process can lead to chain cleavage, the formation of aldehydes and peroxides, and a decrease in pH.[17]

This protocol is a general method to assess oxidative stress by measuring malondialdehyde (MDA), a product of lipid peroxidation.[18][19][20][21]

  • Reagent Preparation:

    • Thiobarbituric Acid (TBA) solution (e.g., 0.67% w/v in a suitable solvent).

    • Acid Reagent (e.g., 10% Trichloroacetic acid).

    • MDA standard solution for calibration curve.

  • Sample Preparation:

    • For PEGylated liposomes or other lipid-based nanoparticles, a sample of the formulation is used.

    • Add the Acid Reagent to the sample to precipitate proteins and release MDA.

    • Incubate on ice and then centrifuge to pellet the precipitate.

  • Reaction:

    • Transfer the supernatant to a new tube and add an equal volume of TBA solution.

    • Incubate in a boiling water bath for a defined period (e.g., 10 minutes) to allow the formation of the pink MDA-TBA adduct.

  • Measurement:

    • Cool the samples to room temperature.

    • Measure the absorbance of the solution at approximately 532 nm using a spectrophotometer or plate reader.

  • Quantification:

    • Generate a standard curve using the MDA standards.

    • Calculate the concentration of TBARS in the sample based on the standard curve.

Aggregation

PEGylation generally reduces the propensity for protein aggregation. However, under certain stress conditions, such as elevated temperatures or freeze-thaw cycles, aggregation can still occur.[3][5]

SEC-MALS is a powerful technique for the absolute determination of the molar mass and size of macromolecules and their aggregates in solution.[2][5][20][22]

  • Chromatographic System:

    • An HPLC or FPLC system equipped with a size-exclusion column appropriate for the size range of the PEGylated protein and its potential aggregates.

    • In-line detectors: UV-Vis, Multi-Angle Light Scattering (MALS), and a differential Refractive Index (dRI) detector.

  • Mobile Phase:

    • A non-denaturing buffer that is compatible with the protein and the column (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.0-7.5). The mobile phase must be thoroughly filtered and degassed.

  • Sample Preparation:

    • Filter or centrifuge the protein sample to remove any large, pre-existing aggregates that could damage the column.

    • The protein concentration should be optimized for the sensitivity of the detectors.

  • Data Acquisition:

    • Equilibrate the system with the mobile phase until stable baselines are achieved for all detectors.

    • Inject the sample and collect the data from all detectors as the sample elutes from the column.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to analyze the data.

    • The software uses the signals from the MALS and concentration detectors (UV and/or dRI) to calculate the molar mass of the species eluting at each time point across the chromatogram.

    • This allows for the identification and quantification of monomers, dimers, and higher-order aggregates.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a PEGylated compound.

Stability_Assessment_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_evaluation Evaluation define_cqas Define Critical Quality Attributes (CQAs) design_study Design Stability Study (ICH Guidelines) define_cqas->design_study stress_conditions Apply Stress Conditions (Temp, pH, Light, Oxidation) design_study->stress_conditions time_points Sample at Pre-defined Time Points stress_conditions->time_points sec_mals SEC-MALS (Aggregation) time_points->sec_mals rp_hplc RP-HPLC (Purity, Degradants) time_points->rp_hplc hydrolysis_assay Hydrolysis Assay (e.g., HPLC-CAD) time_points->hydrolysis_assay oxidation_assay Oxidation Assay (e.g., TBARS) time_points->oxidation_assay bioassay Biological Activity Assay time_points->bioassay data_analysis Analyze Data & Determine Degradation Rates sec_mals->data_analysis rp_hplc->data_analysis hydrolysis_assay->data_analysis oxidation_assay->data_analysis bioassay->data_analysis shelf_life Establish Shelf-Life and Storage Conditions data_analysis->shelf_life

Caption: A logical workflow for the stability assessment of PEGylated compounds.

Manufacturing and Quality Control Workflow

This diagram outlines a generalized workflow for the manufacturing and quality control of a PEGylated biologic.

Manufacturing_QC_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_formulation Formulation & Filling cluster_qc Quality Control (QC) Release Testing cell_culture Cell Culture & Protein Expression harvest Harvest cell_culture->harvest purification1 Initial Protein Purification harvest->purification1 pegylation PEGylation Reaction purification1->pegylation purification2 Purification of PEGylated Protein pegylation->purification2 formulation Formulation with Excipients purification2->formulation sterile_filtration Sterile Filtration formulation->sterile_filtration aseptic_filling Aseptic Filling sterile_filtration->aseptic_filling identity Identity aseptic_filling->identity purity Purity & Impurities aseptic_filling->purity potency Potency (Bioassay) aseptic_filling->potency quantity Quantity (Concentration) aseptic_filling->quantity release Lot Release identity->release purity->release potency->release quantity->release

Caption: Generalized manufacturing and quality control workflow for a PEGylated biologic.

Inflammatory Signaling Pathway Activated by PEGylated Nanoparticles

Degradation of PEGylated compounds, particularly nanoparticles, can lead to the exposure of materials that may trigger inflammatory responses. While the specific pathways activated by degradation products are an area of ongoing research, the interaction of some nanoparticles with immune cells is known to involve Toll-like receptor (TLR) signaling.[12][17]

Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peg_np Oxidized/Aggregated PEGylated Nanoparticle tlr4 TLR4 peg_np->tlr4 Binding myd88 MyD88 tlr4->myd88 Recruitment traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk Activation nfkb_ikb NF-κB / IκB ikk->nfkb_ikb Phosphorylation of IκB nfkb NF-κB nfkb_ikb->nfkb IκB Degradation & NF-κB Release nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binding to Promoter cytokines Pro-inflammatory Cytokine Genes (e.g., IL-6, TNF-α) dna->cytokines Gene Transcription

Caption: TLR4-mediated inflammatory signaling pathway potentially activated by degraded PEGylated nanoparticles.

Conclusion

The stability and proper handling of PEGylated compounds are critical for their successful application in research and medicine. This guide has provided a framework for understanding the key factors that influence their stability, including storage conditions and the presence of excipients. The detailed experimental protocols offer a starting point for researchers to develop robust analytical methods for monitoring the integrity of their PEGylated molecules. By adhering to these principles and employing rigorous analytical characterization, scientists can ensure the quality and performance of these important therapeutic and research agents.

References

The Pivotal Role of Boc-NH-PEG4 in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted therapeutics is continually evolving, demanding sophisticated molecular tools to enhance the efficacy and safety of novel drug delivery systems. Among these, Boc-NH-PEG4 , a heterobifunctional linker, has emerged as a critical component in the design and synthesis of cutting-edge drug conjugates and nanoparticle formulations. Its unique chemical architecture, featuring a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and a reactive terminus, offers a versatile platform for the precise construction of complex therapeutic entities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core functions of Boc-NH-PEG4 in drug delivery, detailing its impact on biocompatibility, stability, and controlled release. Furthermore, this document furnishes detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows to empower researchers in their drug development endeavors.

Core Principles of Boc-NH-PEG4 Functionality

Boc-NH-PEG4 is a cornerstone of modern bioconjugation chemistry, offering a modular approach to linking different molecular entities. Its functionality can be dissected into three key components:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for a primary amine. This protection is crucial for achieving regioselective reactions, preventing unwanted side reactions at the amine position while other parts of the molecule are being modified. The Boc group is stable under a wide range of conditions but can be readily and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the reactive amine for subsequent conjugation steps.

  • The PEG4 Spacer: The tetraethylene glycol (PEG4) chain is a short, hydrophilic spacer that imparts several beneficial properties to the drug delivery system. These include:

    • Enhanced Solubility and Biocompatibility: The PEG moiety increases the aqueous solubility of hydrophobic drugs and reduces aggregation of the final conjugate.[1]

    • Reduced Immunogenicity: The hydrophilic PEG chain can create a protective "shield" around the drug or nanoparticle, potentially reducing recognition by the immune system.[1]

    • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo circulation half-life of therapeutics by reducing renal clearance and enzymatic degradation.[1]

    • Optimal Spacing: The defined length of the PEG4 linker provides critical spatial separation between the conjugated molecules, which can be essential for maintaining the biological activity of both the targeting moiety and the therapeutic payload.

  • The Reactive Terminus: Boc-NH-PEG4 is available with various reactive functional groups at the terminus opposite the Boc-protected amine, such as a carboxylic acid (-COOH), an NHS ester (-NHS), or an amine (-NH2). This allows for versatile conjugation to a wide range of functional groups on drugs, targeting ligands, or nanoparticle surfaces.

Applications in Advanced Drug Delivery Systems

The unique attributes of Boc-NH-PEG4 make it an ideal linker for the construction of sophisticated drug delivery platforms.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. Boc-NH-PEG4 linkers play a crucial role in connecting the antibody to the drug. The process typically involves a multi-step synthesis where the linker is first attached to either the antibody or the drug, followed by deprotection of the Boc group and subsequent conjugation to the other component. The PEG4 spacer helps to improve the solubility and stability of the ADC and ensures that the payload is released efficiently at the target site.[1][2]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins.[3] A PROTAC consists of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. Boc-NH-PEG4 is frequently employed as the linker in PROTAC design. The modular nature of Boc-NH-PEG4 allows for the systematic variation of the linker length and composition, which is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to efficient protein degradation.[][5]

Nanoparticle Surface Modification

Boc-NH-PEG4 is also utilized for the surface functionalization of nanoparticles, such as liposomes and polymeric nanoparticles, to improve their drug delivery characteristics. By attaching Boc-NH-PEG4 to the nanoparticle surface, a hydrophilic PEG layer is introduced, which can enhance stability, reduce clearance by the reticuloendothelial system, and prolong circulation time.[6] The terminal functional group on the PEG linker can then be used to attach targeting ligands for active targeting of specific cells or tissues.

Quantitative Data on the Impact of PEGylation

The surface modification of drug delivery systems with PEG linkers, such as those derived from Boc-NH-PEG4, has a quantifiable impact on their physicochemical properties and drug delivery performance. The following table summarizes representative data on the effect of PEGylation on nanoparticle size, surface charge (zeta potential), drug loading efficiency, and drug release kinetics.

ParameterUnmodified NanoparticlesPEGylated NanoparticlesReference
Hydrodynamic Diameter (nm) 150 ± 20184 - 250[7]
Zeta Potential (mV) -25 ± 5-10 to +5[7]
Drug Loading Efficiency (%) 85 ± 5~70-90 (can be variable)[8]
Drug Release (Cumulative % at 24h) 60 ± 1040 ± 10 (slower release)[9][10]

Note: The values presented are representative and can vary significantly depending on the specific nanoparticle composition, the drug being encapsulated, and the density of PEGylation.

Experimental Protocols

This section provides detailed methodologies for key chemical reactions involving Boc-NH-PEG4 linkers.

Boc Deprotection using Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.

  • Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

EDC/NHS Coupling of Boc-NH-PEG4-COOH to a Primary Amine

Objective: To form a stable amide bond between the carboxylic acid of Boc-NH-PEG4-COOH and a primary amine-containing molecule (e.g., a protein or another linker).

Materials:

  • Boc-NH-PEG4-COOH

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 for proteins)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Boc-NH-PEG4-COOH (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.

  • Conjugation to Amine:

    • Add the activated Boc-NH-PEG4-NHS ester solution to a solution of the amine-containing molecule in the appropriate reaction buffer.

    • The molar ratio of the linker to the amine-containing molecule should be optimized for the desired degree of labeling.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway affected by a PROTAC constructed with a PEG4 linker and a typical experimental workflow for ADC synthesis.

PROTAC_BRD4_Degradation cluster_cytoplasm Cytoplasm PROTAC BRD4-targeting PROTAC (with PEG4 linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex cMYC_Gene c-MYC Gene E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Degraded_BRD4 Proteasome->Degraded_BRD4 Degradation BRD4_nucleus BRD4 cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation Drives BRD4_nucleus->cMYC_Gene Binds to Super-Enhancer

Caption: Mechanism of a BRD4-targeting PROTAC leading to c-MYC downregulation.

ADC_Synthesis_Workflow start Start linker_activation Activate Boc-NH-PEG4-COOH (EDC/NHS) start->linker_activation antibody_prep Prepare Monoclonal Antibody (in appropriate buffer) start->antibody_prep conjugation1 Conjugate Activated Linker to Antibody (forms Antibody-PEG4-Boc) linker_activation->conjugation1 antibody_prep->conjugation1 purification1 Purify Antibody-Linker Conjugate (e.g., SEC) conjugation1->purification1 deprotection Boc Deprotection (TFA) purification1->deprotection purification2 Purify Deprotected Conjugate deprotection->purification2 conjugation2 Conjugate Activated Drug to Antibody-Linker (forms final ADC) purification2->conjugation2 drug_activation Activate Payload Drug (e.g., with EDC/NHS if it has a -COOH) drug_activation->conjugation2 purification3 Final Purification of ADC (e.g., SEC) conjugation2->purification3 characterization Characterize ADC (DAR, Purity, Activity) purification3->characterization end End characterization->end

References

Boc-NH-PEG4 Linkers in Nanotechnology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of nanotechnology and biotechnology has paved the way for revolutionary advancements in medicine. At the heart of many of these innovations lies the strategic use of chemical linkers to construct complex, functional nanomaterials. Among these, the Boc-NH-PEG4 linker, a heterobifunctional molecule featuring a Boc-protected amine and a discrete four-unit polyethylene (B3416737) glycol (PEG) chain, has emerged as a critical tool. Its defined length, hydrophilicity, and versatile reactivity make it indispensable for applications ranging from targeted drug delivery to advanced diagnostics.

This technical guide provides an in-depth exploration of the core applications of Boc-NH-PEG4 linkers in nanotechnology, complete with quantitative data, detailed experimental protocols, and logical diagrams to illustrate key processes.

Core Concepts and Advantages of Boc-NH-PEG4 Linkers

The Boc-NH-PEG4 linker is characterized by its distinct functional ends separated by a PEG spacer.[1][2] The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for a primary amine, which can be selectively removed under acidic conditions to reveal a reactive nucleophile.[3][4] The other end of the linker is typically functionalized with a group like a carboxylic acid or an NHS ester, allowing for covalent attachment to various substrates.[2][5]

Key Advantages:

  • Controlled Conjugation: The Boc protecting group enables a staged, controlled conjugation strategy, preventing unwanted side reactions.[6][7]

  • Enhanced Solubility and Biocompatibility: The hydrophilic PEG chain improves the water solubility of nanoparticles and attached hydrophobic payloads, which is crucial for biological applications.[8][9]

  • Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, creates a hydrophilic shield around nanoparticles. This "stealth" effect minimizes recognition by the immune system (opsonization) and reduces clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[10][11][12]

  • Defined Spacer Length: The discrete PEG4 unit provides a precise and consistent spacing between the conjugated moieties, which is critical for maintaining the biological activity of proteins or targeting ligands.[13]

  • Improved Pharmacokinetics: By preventing aggregation and reducing clearance, PEG linkers significantly enhance the pharmacokinetic profile of nanomedicines.[8][10]

Key Applications in Nanotechnology

Surface Modification and "Stealth" Nanoparticles

A primary application of PEG linkers is the surface modification of nanoparticles to create "stealth" properties. Coating nanoparticles with a dense layer of PEG chains forms a protective hydrophilic barrier that repels proteins and prevents aggregation.[10][14] This process, known as PEGylation, is fundamental for intravenously administered nanomedicines, as it drastically increases their blood circulation half-life.[15][16] This prolonged circulation is essential for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[17]

Targeted Drug Delivery Systems

Boc-NH-PEG4 linkers are integral to the design of sophisticated drug delivery vehicles like antibody-drug conjugates (ADCs), liposomes, and polymeric nanoparticles.[18][]

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The PEG component of the linker improves the ADC's solubility and stability.[13][]

  • Targeted Nanoparticles: The linker can be used to attach targeting ligands (e.g., antibodies, peptides, folic acid) to the surface of nanoparticles.[20] After deprotection of the Boc group, the revealed amine can be conjugated to the nanoparticle, while the other end of the linker is attached to the targeting moiety. This allows the nanoparticle to selectively bind to and enter target cells, enhancing therapeutic efficacy and reducing off-target toxicity.[21]

Diagnostics and Imaging

In the realm of diagnostics, these linkers are used to attach imaging agents (e.g., fluorescent dyes, contrast agents for MRI) or biosensors to nanoparticle surfaces. The PEG spacer ensures that the diagnostic agent remains accessible and functional, while the nanoparticle core provides a strong signal or serves as a scaffold.

Quantitative Data Summary

The effectiveness of PEGylation is highly dependent on factors like PEG molecular weight (chain length) and grafting density. The following tables summarize key quantitative data from relevant studies.

ParameterNanoparticle SystemPEG Linker LengthObservationReference
Circulation Half-Life Affibody-Drug ConjugateNone19.6 minutes[22]
4 kDa PEG49.2 minutes (2.5-fold increase)[22]
10 kDa PEG219.0 minutes (11.2-fold increase)[22]
In Vitro Cytotoxicity (IC50) Affibody-MMAE ConjugateNone (HM)Most potent[22]
4 kDa PEG (HP4KM)6.5-fold reduction in cytotoxicity vs. HM[22]
10 kDa PEG (HP10KM)22.5-fold reduction in cytotoxicity vs. HM[22]
Tumor Accumulation Folate-Liposomes2 kDa PEGBaseline accumulation[23]
5 kDa PEGIncreased accumulation vs. 2k Da[23]
10 kDa PEGHighest accumulation; >40% tumor size reduction vs. shorter linkers[23]
Zeta Potential Itraconazole NanoparticlesUngrafted-30.1 mV[16]
Grafted with PEG-18.6 mV (Surface charge significantly reduced)[16]

Key Experimental Protocols

Protocol 1: Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to reveal a primary amine.

Materials:

  • Boc-protected compound (e.g., Boc-NH-PEG4-COOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[6]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).[3]

  • Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[6]

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.[6]

  • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (B28343) or DCM two to three times.

  • The resulting product is the deprotected amine (as a TFA salt), which can be used directly in the next step or neutralized with a mild base if required.

Protocol 2: Conjugation of a Deprotected Amine-PEG Linker to an NHS-Activated Nanoparticle

This protocol details the coupling of a PEG linker (with a newly deprotected amine) to a nanoparticle surface functionalized with N-Hydroxysuccinimide (NHS) esters.

Materials:

  • NHS-activated nanoparticles

  • Deprotected Amine-PEG linker (from Protocol 1)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or HEPES buffer

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Centrifugation or dialysis equipment for purification

Procedure:

  • Disperse the NHS-activated nanoparticles in the coupling buffer.

  • Immediately add the deprotected amine-PEG linker solution to the nanoparticle suspension. A molar excess of the PEG linker (e.g., 10-50 fold) is typically used to ensure high grafting density.

  • Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C with gentle stirring or shaking.

  • Quench the reaction by adding the quenching solution to react with any unreacted NHS esters. Incubate for 30 minutes.

  • Purify the PEGylated nanoparticles to remove unreacted PEG linker and quenching reagents. This can be achieved through methods such as:

    • Centrifugation: Pellet the nanoparticles, remove the supernatant, and resuspend in fresh buffer. Repeat this wash step 2-3 times.[24]

    • Dialysis: Place the nanoparticle suspension in a dialysis bag with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of buffer.

  • Characterize the final PEGylated nanoparticles for size, zeta potential, and PEG density to confirm successful conjugation.

Visualizations of Key Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of processes involving Boc-NH-PEG4 linkers.

Caption: Dual-pathway workflow for nanoparticle conjugation.

G Start PEGylated Nanoparticle (e.g., Drug-Loaded) Injection Intravenous Administration Start->Injection Circulation Systemic Circulation Injection->Circulation Opsonization Opsonization & MPS Clearance (Reduced by PEG 'Stealth' Layer) Circulation->Opsonization Immune Recognition Tumor_Vessel Leaky Tumor Vasculature Circulation->Tumor_Vessel Transport Accumulation Passive Accumulation in Tumor Interstitium Tumor_Vessel->Accumulation Extravasation (EPR Effect) Targeting Binding to Target Cell (via Ligand) Accumulation->Targeting Internalization Cellular Internalization (Endocytosis) Targeting->Internalization Release Drug Release Internalization->Release Effect Therapeutic Effect Release->Effect

Caption: In vivo fate of a targeted PEGylated nanoparticle.

References

Methodological & Application

Synthesis of PROTACs Using Boc-NH-PEG4-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the versatile linker, Boc-NH-PEG4-NHS ester. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[4][5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[4][6] The PEG chain can enhance the aqueous solubility of the PROTAC molecule, which can in turn improve cell permeability and bioavailability.[7] Boc-NH-PEG4-NHS ester is a valuable PEG-based linker that incorporates a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, allowing for a sequential and controlled synthesis of PROTACs.[1]

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its degradation. This process is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a BRD4-targeting PROTAC using Boc-NH-PEG4-NHS ester. This protocol is a two-step process involving the initial conjugation of the linker to an E3 ligase ligand, followed by deprotection and coupling to the POI ligand.

Materials and Reagents
  • Boc-NH-PEG4-NHS ester

  • Pomalidomide (B1683931) (or other amine-containing E3 ligase ligand)

  • JQ1-amine (or other amine-containing POI ligand)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Preparative HPLC system

  • LC-MS system

  • NMR spectrometer

Synthesis Workflow

The overall workflow for the synthesis of the PROTAC is depicted below.

Synthesis_Workflow PROTAC Synthesis Workflow cluster_step1 Step 1: Linker-E3 Ligase Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final PROTAC Synthesis cluster_step4 Step 4: Purification and Characterization Boc_Linker Boc-NH-PEG4-NHS Ester Reaction1 Amide Coupling (DIPEA, DMF) Boc_Linker->Reaction1 E3_Ligand Pomalidomide (Amine-functionalized) E3_Ligand->Reaction1 Intermediate1 Boc-NH-PEG4-Pomalidomide Reaction1->Intermediate1 Reaction2 TFA/DCM Intermediate1->Reaction2 Intermediate2 H2N-PEG4-Pomalidomide Reaction2->Intermediate2 Reaction3 Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Reaction3 POI_Ligand JQ1-Amine POI_Ligand->Reaction3 Final_PROTAC JQ1-PEG4-Pomalidomide PROTAC Reaction3->Final_PROTAC Purification Preparative HPLC Final_PROTAC->Purification Characterization LC-MS, NMR Purification->Characterization

Caption: A general workflow for the synthesis of a PROTAC.

Protocol 1: Synthesis of Boc-NH-PEG4-Pomalidomide Intermediate
  • Dissolution of Reagents: In a clean, dry round-bottom flask, dissolve pomalidomide (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: To the solution of pomalidomide, add DIPEA (2.0 equivalents).

  • Linker Addition: In a separate vial, dissolve Boc-NH-PEG4-NHS ester (1.1 equivalents) in anhydrous DMF. Add this solution dropwise to the pomalidomide solution while stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired intermediate.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-NH-PEG4-pomalidomide intermediate.

Protocol 2: Boc Deprotection of the Intermediate
  • Dissolution: Dissolve the purified Boc-NH-PEG4-pomalidomide intermediate (1.0 equivalent) in a 1:1 mixture of TFA and DCM.

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM, yielding the amine salt of the linker-pomalidomide conjugate. This crude product is typically used in the next step without further purification.

Protocol 3: Synthesis of the Final BRD4-Targeting PROTAC
  • Activation of POI Ligand: In a separate flask, dissolve JQ1 with a carboxylic acid handle (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction: Add the crude H2N-PEG4-pomalidomide (1.1 equivalents) to the activated JQ1 solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the formation of the final PROTAC product by LC-MS.

  • Purification: Purify the final PROTAC using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.[8][9]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC.[4] The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation capabilities.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundNumber of PEG UnitsDC50 (nM)Dmax (%)
PROTAC-ERα-12>1000<20
PROTAC-ERα-2315065
PROTAC-ERα-3 4 50 >90
PROTAC-ERα-458085
PROTAC-ERα-5620070

Data is illustrative and compiled from various sources in the literature.[4]

Table 2: Influence of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundNumber of PEG UnitsDC50 (nM)Dmax (%)
PROTAC-BTK-1250040
PROTAC-BTK-2310075
PROTAC-BTK-3 4 25 >95
PROTAC-BTK-466090
PROTAC-BTK-5815080

Data is illustrative and compiled from various sources in the literature.

Table 3: Effect of PEG Linker Length on BRD4 Degradation

PROTAC CompoundNumber of PEG UnitsDC50 (nM)Dmax (%)
PROTAC-BRD4-128570
PROTAC-BRD4-2 4 15 >90
PROTAC-BRD4-364085
PROTAC-BRD4-4812075

Data is illustrative and compiled from various sources in the literature.[10]

Biological Evaluation of Synthesized PROTACs

The efficacy of the newly synthesized PROTAC should be evaluated through a series of biological assays. A typical workflow for this evaluation is presented below.

Biological_Evaluation_Workflow Biological Evaluation Workflow Cell_Culture Cell Culture and Treatment with PROTAC Western_Blot Western Blot Analysis (Determine DC50 and Dmax) Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Target_Engagement Target Engagement Assay (e.g., NanoBRET, CETSA) Cell_Culture->Target_Engagement Downstream_Analysis Downstream Functional Assays (e.g., qPCR, Reporter Assays) Western_Blot->Downstream_Analysis

Caption: Workflow for the biological evaluation of a PROTAC.

Protocol 4: Western Blot Analysis for Protein Degradation
  • Cell Seeding and Treatment: Seed cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Normalize the protein samples, separate them by SDS-PAGE, and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 and Dmax values.[11][12]

Conclusion

The use of Boc-NH-PEG4-NHS ester provides a versatile and efficient method for the synthesis of PROTACs. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. The optimization of the PEG linker length is a critical step in achieving potent and selective degradation of the target protein, ultimately contributing to the development of new therapeutic agents.

References

Application Notes and Protocols: Conjugation of Boc-NH-PEG4-COOH to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Boc-NH-PEG4-COOH to a molecule containing a primary amine. This process is a cornerstone of bioconjugation, enabling the attachment of a flexible, hydrophilic tetraethylene glycol (PEG4) spacer with a protected amine terminus to various biomolecules such as proteins, peptides, and small molecule drugs.[1][2] The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily removable mask for the amine, allowing for subsequent modifications after the initial conjugation.[1][3] The carboxylic acid moiety of the PEG linker is activated, typically using carbodiimide (B86325) chemistry, to form a stable amide bond with a primary amine on the target molecule.[1][4] This methodology is widely employed in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics to improve solubility, enhance bioavailability, and reduce immunogenicity.[1][5][6]

Chemical Reaction Pathway

The conjugation process occurs in two main stages: activation of the carboxylic acid and coupling to the primary amine.

G cluster_0 Activation of Carboxylic Acid cluster_1 Coupling to Primary Amine Boc_PEG_COOH Boc-NH-PEG4-COOH EDC_NHS EDC, NHS Boc_PEG_COOH->EDC_NHS Activated_Ester Boc-NH-PEG4-NHS Ester (Amine-Reactive Intermediate) EDC_NHS->Activated_Ester Activation Primary_Amine R-NH2 (Primary Amine) Activated_Ester->Primary_Amine Conjugate Boc-NH-PEG4-CO-NH-R (Final Conjugate) Primary_Amine->Conjugate Coupling

Caption: Chemical reaction pathway for the conjugation of Boc-NH-PEG4-COOH to a primary amine.

Experimental Workflow

The following diagram outlines the general experimental workflow for the conjugation process, from reagent preparation to the purification of the final conjugate.

G start Start reagent_prep Reagent Preparation (Boc-NH-PEG4-COOH, Amine-Molecule, Buffers) start->reagent_prep activation Activation of Boc-NH-PEG4-COOH with EDC and NHS reagent_prep->activation conjugation Conjugation to Primary Amine activation->conjugation quenching Quenching of Reaction (Optional) conjugation->quenching purification Purification of Conjugate (e.g., SEC, IEX) quenching->purification characterization Characterization of Conjugate (e.g., HPLC, LC-MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the conjugation of Boc-NH-PEG4-COOH to a primary amine.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the activation of Boc-NH-PEG4-COOH and its subsequent conjugation to a primary amine-containing molecule.

Part 1: Activation of Boc-NH-PEG4-COOH with EDC and NHS

This protocol describes the formation of an amine-reactive N-hydroxysuccinimide (NHS) ester of the PEG linker.

Materials:

  • Boc-NH-PEG4-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve Boc-NH-PEG4-COOH in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).[7]

  • In a separate container, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Add the EDC/NHS solution to the dissolved Boc-NH-PEG4-COOH.[7]

  • Gently mix the reaction and incubate for 15-30 minutes at room temperature.[1][7] The resulting activated Boc-NH-PEG4-NHS ester is now ready for immediate use in the conjugation reaction.

ParameterRecommended ValueNotes
Molar Ratio (Boc-NH-PEG4-COOH:EDC:NHS) 1 : 1.5 : 1.2-1.5A slight excess of coupling agents ensures efficient activation.[1][7]
Reaction Time 15 - 30 minutesLonger incubation times are generally not necessary and may lead to hydrolysis of the NHS ester.
Temperature Room Temperature
Solvent Anhydrous DMF or DMSOEnsure the solvent is anhydrous to prevent hydrolysis of EDC and the NHS ester.
Part 2: Conjugation to the Primary Amine

This protocol details the reaction of the activated Boc-NH-PEG4-NHS ester with the primary amine of the target molecule.

Materials:

  • Activated Boc-NH-PEG4-NHS ester solution (from Part 1)

  • Molecule with a primary amine (e.g., protein, peptide)

  • Conjugation Buffer (e.g., PBS, Borate buffer, pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the amine-containing molecule in the Conjugation Buffer. The buffer should be free of primary amines (e.g., Tris).[7]

  • Add the freshly prepared activated Boc-NH-PEG4-NHS ester solution to the solution of the amine-containing molecule.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • (Optional) To terminate the reaction, add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.[7]

ParameterRecommended ValueNotes
Molar Excess of Activated PEG Linker 5 to 20-fold over the amine-containing moleculeThe optimal ratio should be determined empirically for each specific application.[7]
Conjugation pH 7.2 - 8.5A slightly alkaline pH facilitates the nucleophilic attack of the primary amine on the NHS ester.[7][]
Reaction Time 1 - 2 hours at RT or overnight at 4°CReaction time may need to be optimized based on the reactivity of the amine.
Temperature Room Temperature or 4°CLower temperatures can be used to minimize potential degradation of sensitive biomolecules.
Part 3: Purification of the Conjugate

Purification is a critical step to remove unreacted PEG linker, coupling agents, and other byproducts. The choice of purification method depends on the properties of the final conjugate.[7]

Purification MethodPrincipleApplicability
Size Exclusion Chromatography (SEC) Separates molecules based on their size.[][10]Highly effective for separating larger PEGylated proteins from smaller, unreacted PEG linkers and reagents.[7]
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge.[][10]Useful for purifying PEGylated proteins, as the PEG chains can alter the surface charge of the protein.[]
Reverse Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity.[]Can be used for the analysis and purification of PEGylated peptides and small molecules.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity under less denaturing conditions than RP-HPLC.[]Can be a supplementary tool to IEX, but may have lower resolution.[]
Part 4: (Optional) Deprotection of the Boc Group

If the terminal amine of the PEG linker is required for subsequent reactions, the Boc protecting group can be removed under acidic conditions.

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Ensure the purified conjugate is free of water by lyophilization or co-evaporation with a suitable solvent.

  • Dissolve the dry conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution. A common concentration is 20-50% TFA in DCM.[1]

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by a suitable analytical method (e.g., TLC, LC-MS).[11]

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene (B28343) can help remove residual TFA.[3]

  • The deprotected product is typically obtained as a TFA salt.

ParameterRecommended ValueNotes
Deprotection Reagent 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)The concentration of TFA and reaction time may need to be optimized depending on the stability of the conjugate.[1][3][11]
Reaction Time 1 - 2 hoursMonitor the reaction to ensure complete deprotection without significant degradation of the conjugate.[11]
Temperature 0°C to Room TemperatureThe initial addition of TFA is often done at 0°C to control the exothermic reaction.

Characterization of the Conjugate

The final purified conjugate should be characterized to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the amount of conjugate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of small molecule conjugates.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inefficient activation of the carboxylic acid.- Hydrolysis of the NHS ester.- Low reactivity of the primary amine.- Ensure anhydrous conditions during activation.- Use freshly prepared activated PEG linker.- Increase the pH of the conjugation buffer (up to 8.5).- Increase the molar excess of the activated PEG linker.
Precipitation during Reaction - Poor solubility of the conjugate.- Aggregation of the protein.- Use a co-solvent (e.g., DMSO, DMF) in the conjugation buffer.- Optimize the pH and ionic strength of the buffer.- Reduce the reaction temperature.
Incomplete Boc Deprotection - Insufficient TFA concentration or reaction time.- Increase the concentration of TFA or prolong the reaction time.- Ensure the starting material is completely dry.
Degradation of the Conjugate - Harsh reaction conditions (e.g., high pH, high temperature).- Acid-lability of the conjugate during deprotection.- Perform the conjugation at a lower temperature (4°C).- Use milder deprotection conditions if possible, or shorten the exposure time to TFA.

Conclusion

The conjugation of Boc-NH-PEG4-COOH to primary amines is a versatile and widely used strategy in bioconjugation. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully synthesize well-defined PEGylated molecules for a variety of applications in research, diagnostics, and drug development. Careful optimization of reaction conditions and appropriate purification and characterization are essential for obtaining high-quality conjugates.

References

Application Note and Protocol: Boc Deprotection of Boc-NH-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis and bioconjugation.[1][2] Its popularity stems from its stability in a variety of reaction conditions and its facile removal under mildly acidic conditions.[3][4] Boc-NH-PEG4-amine is a heterobifunctional linker containing a Boc-protected amine and a free terminal amine, separated by a tetraethylene glycol (PEG4) spacer. The PEG spacer enhances solubility and flexibility. Deprotection of the Boc group yields a diamino-PEG4 linker, which is valuable for crosslinking molecules, surface modification, and as a linker in antibody-drug conjugates (ADCs) and PROTACs.[3][5]

This document provides a detailed protocol for the efficient deprotection of the Boc group from Boc-NH-PEG4-amine using trifluoroacetic acid (TFA), a standard and effective reagent for this transformation.[1][3][6] The resulting free diamine can then be used for subsequent conjugation reactions.

Chemical Reaction

The deprotection of Boc-NH-PEG4-amine proceeds via an acid-catalyzed hydrolysis of the carbamate (B1207046).[4][6] The reaction is initiated by protonation of the carbamate oxygen by trifluoroacetic acid. This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine as a trifluoroacetate (B77799) salt, with the release of carbon dioxide.[6][7] The tert-butyl cation can be quenched by scavengers or may deprotonate to form isobutylene (B52900) gas.[7][8]

G cluster_reactants Reactants cluster_products Products Boc_PEG_Amine Boc-NH-PEG4-NH2 PEG_Diamine H2N-PEG4-NH2 · TFA Boc_PEG_Amine->PEG_Diamine Deprotection CO2 Carbon Dioxide (CO2) Boc_PEG_Amine->CO2 Isobutylene Isobutylene Boc_PEG_Amine->Isobutylene TFA Trifluoroacetic Acid (TFA) TFA->PEG_Diamine

Caption: Chemical reaction scheme for the Boc deprotection of Boc-NH-PEG4-amine.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the Boc deprotection of amines using TFA. These parameters provide a solid foundation for the deprotection of Boc-NH-PEG4-amine.

ParameterValueReference(s)
Reagents
Boc-NH-PEG4-amine1 equivalent-
Trifluoroacetic Acid (TFA)20-50% (v/v) in DCM[1][3]
Dichloromethane (B109758) (DCM), anhydrousSolvent[3]
Scavenger (optional, e.g., Triisopropylsilane)5% (v/v)[9]
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)[1]
Reaction Time30 minutes - 2 hours[1]
Expected Outcome
Conversion>95%[3]
Purity (after workup)High[3]

Experimental Protocol

This protocol details the removal of the Boc protecting group from Boc-NH-PEG4-amine using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials and Reagents
  • Boc-NH-PEG4-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Experimental Workflow Diagram

G start Start dissolve 1. Dissolve Boc-NH-PEG4-amine in anhydrous DCM start->dissolve cool 2. Cool solution to 0°C dissolve->cool add_tfa 3. Add TFA solution dropwise cool->add_tfa react 4. Stir at room temperature (30 min - 2 hr) add_tfa->react monitor 5. Monitor reaction by TLC or LC-MS react->monitor quench 6. Quench with saturated NaHCO3 monitor->quench Reaction Complete extract 7. Extract with DCM quench->extract wash 8. Wash organic layer with brine extract->wash dry 9. Dry over Na2SO4 wash->dry concentrate 10. Concentrate under reduced pressure dry->concentrate product Deprotected Amino-PEG4-Amine concentrate->product

Caption: Step-by-step workflow for the Boc deprotection of Boc-NH-PEG4-amine.

Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-NH-PEG4-amine in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Addition of TFA: Slowly add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the cooled solution while stirring.[1][3] If the substrate is sensitive to the tert-butyl cation, an optional scavenger like triisopropylsilane (TIS) can be added to the reaction mixture.[9]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 30 minutes to 2 hours.[1]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Isolation: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the deprotected amino-PEG4-amine.[3] The product is typically obtained as a TFA salt.

  • Characterization: Confirm the identity and purity of the product by NMR and MS analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or TFA concentration.Increase the reaction time or use a higher concentration of TFA. Ensure the TFA is not old or degraded.
Side Product Formation Alkylation of the product or other sensitive functional groups by the tert-butyl cation.[8]Add a scavenger such as triisopropylsilane (TIS) or thioanisole (B89551) to the reaction mixture to trap the tert-butyl cation.[9]
Low Yield Product loss during work-up due to its water solubility.Minimize aqueous washes or perform back-extraction of the aqueous layers. Lyophilization can be an alternative to solvent evaporation for highly water-soluble products.
Product is a TFA salt The free amine is protonated by the excess TFA.This is the expected outcome. If the free base is required, a more thorough basic wash or purification by ion-exchange chromatography may be necessary.

Conclusion

This protocol provides a reliable and efficient method for the deprotection of Boc-NH-PEG4-amine. The resulting diamino-PEG4 linker is a versatile building block for various applications in drug delivery, bioconjugation, and materials science. Careful execution of this protocol and appropriate analytical characterization will ensure the successful synthesis of the desired product.

References

Application Notes and Protocols for Bioconjugation using EDC/NHS Chemistry with Boc-NH-PEG4-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of biomolecules is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). A widely employed and versatile method for achieving this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to couple carboxylic acids to primary amines. This document provides detailed application notes and protocols for the use of EDC/NHS chemistry with a specific bifunctional linker, Boc-NH-PEG4-COOH.

Boc-NH-PEG4-COOH is a heterobifunctional linker featuring a carboxylic acid group at one terminus and a tert-butyloxycarbonyl (Boc) protected primary amine at the other, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[1] The carboxylic acid is readily activated by EDC/NHS to form a stable NHS ester, which then reacts with primary amines (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond. The PEG4 spacer enhances the solubility of the resulting conjugate and can reduce its immunogenicity.[1] The Boc protecting group provides an orthogonal handle for subsequent chemical modifications under acidic conditions, allowing for a stepwise and controlled assembly of complex bioconjugates.[1]

These application notes will guide researchers through the principles, experimental procedures, and characterization techniques relevant to the use of Boc-NH-PEG4-COOH in bioconjugation.

Reaction Principle and Workflow

The EDC/NHS coupling reaction proceeds in two main steps. First, EDC activates the carboxyl group of Boc-NH-PEG4-COOH to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS mitigates this by converting the O-acylisourea into a more stable, amine-reactive NHS ester. This NHS ester is then sufficiently stable to allow for efficient reaction with primary amines on the target biomolecule, forming a covalent amide bond and releasing NHS.[2][3]

G cluster_activation Activation Step cluster_conjugation Conjugation Step Boc_PEG_COOH Boc-NH-PEG4-COOH EDC EDC O_acylisourea O-acylisourea Intermediate (unstable) Boc_PEG_COOH->O_acylisourea + EDC NHS NHS Boc_PEG_NHS Boc-NH-PEG4-NHS Ester (amine-reactive) O_acylisourea->Boc_PEG_NHS + NHS - EDC-urea Biomolecule Biomolecule-NH2 (e.g., Antibody) Conjugate Boc-NH-PEG4-CO-NH-Biomolecule Boc_PEG_NHS->Conjugate + Biomolecule-NH2 - NHS G Start Start Activate_Linker Activate Boc-NH-PEG4-COOH with EDC and NHS Start->Activate_Linker Conjugate_Biomolecule Conjugate to Primary Amine of Biomolecule Activate_Linker->Conjugate_Biomolecule Purify_Intermediate Purify Boc-NH-PEG4-Biomolecule (e.g., SEC) Conjugate_Biomolecule->Purify_Intermediate Deprotect Remove Boc Group (Acidic Conditions) Purify_Intermediate->Deprotect Purify_Deprotected Purify H2N-PEG4-Biomolecule Deprotect->Purify_Deprotected Conjugate_Payload Conjugate Payload (e.g., Drug) Purify_Deprotected->Conjugate_Payload Final_Purification Final Purification of Conjugate (e.g., SEC, IEX) Conjugate_Payload->Final_Purification Characterize Characterize Final Product (LC-MS, HPLC, etc.) Final_Purification->Characterize End End Characterize->End G Antibody Targeting Moiety (e.g., Monoclonal Antibody) Final_Conjugate Final Bioconjugate (e.g., ADC) Antibody->Final_Conjugate Provides Specificity Linker Boc-NH-PEG4-COOH (Linker) Linker->Final_Conjugate Connects Antibody and Payload Payload Therapeutic Payload (e.g., Cytotoxic Drug) Payload->Final_Conjugate Provides Therapeutic Effect

References

Application Notes and Protocols for Boc-NH-PEG4-MS in Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-NH-PEG4-MS, a heterobifunctional crosslinker, in sample preparation for mass spectrometry analysis. This reagent is particularly valuable in proteomics and drug development for applications such as protein modification, antibody-drug conjugate (ADC) development, and improving the pharmacokinetic properties of therapeutic molecules.

Introduction to this compound

This compound is a chemical modification reagent featuring a Boc-protected amine, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal mesylate (Ms) group. This unique combination of functional groups allows for a two-step sequential conjugation strategy. The mesylate group is a good leaving group that readily reacts with nucleophiles such as thiols (e.g., cysteine residues in proteins) and amines (e.g., lysine (B10760008) residues or N-termini of proteins) under specific conditions. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.

The hydrophilic PEG spacer enhances the solubility of the modified molecule in aqueous solutions, reduces aggregation, and can decrease immunogenicity. These properties are highly advantageous in drug development and for improving the quality of mass spectrometry data by preventing sample loss and improving ionization efficiency.

Chemical Structure:

Key Features:

  • Heterobifunctional: Allows for controlled, sequential conjugations.

  • PEG Spacer: Increases solubility and reduces aggregation.

  • Mesylate Reactive Group: Reacts with nucleophiles like thiols and amines.

  • Boc-Protected Amine: Enables a second conjugation step after deprotection.

Applications in Mass Spectrometry

This compound is a versatile tool for mass spectrometry-based applications, including:

  • Protein Labeling for Quantitative Proteomics: The reagent can be used to introduce a stable tag to proteins, enabling relative or absolute quantification by mass spectrometry.

  • Cross-linking Mass Spectrometry (XL-MS): By designing experiments with multi-step conjugations, this reagent can be used to study protein-protein interactions.

  • Characterization of Bioconjugates: It is instrumental in the synthesis and subsequent mass spectrometric analysis of bioconjugates like ADCs, allowing for the determination of drug-to-antibody ratios (DAR).

  • Solubilization of Hydrophobic Peptides and Proteins: Modification with the PEG chain can improve the handling and analysis of challenging, hydrophobic biomolecules.

Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization may be required for specific applications and molecules.

Protocol 1: General Protein Modification with this compound

This protocol describes the modification of a protein with this compound, targeting primary amine residues (lysines and N-terminus).

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-50 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Mass Spectrometry Analysis: Analyze the purified, modified protein by LC-MS to confirm conjugation and determine the degree of modification.

Protocol 2: Boc Deprotection and Secondary Conjugation

This protocol outlines the removal of the Boc protecting group to enable a second conjugation reaction.

Materials:

  • Boc-protected, PEGylated protein from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (optional, for small molecules)

  • Neutralization Buffer: e.g., 0.1 M sodium phosphate, pH 8.0

  • Secondary conjugation reagent (e.g., an NHS-ester activated fluorophore or drug molecule)

Procedure:

  • Deprotection:

    • For proteins, dialyze the sample into a low pH buffer (e.g., 0.1% TFA in water) and incubate for 30-60 minutes at room temperature. Alternatively, a solution of 50% TFA in a suitable buffer can be used for a shorter duration, but this may risk protein denaturation.

    • For small molecules, dissolve the Boc-protected compound in a solution of 20-50% TFA in DCM and stir for 30-60 minutes at room temperature.

  • Neutralization and Buffer Exchange: Immediately neutralize the reaction by adding a neutralization buffer and perform a buffer exchange using a desalting column or dialysis into the desired reaction buffer for the secondary conjugation.

  • Secondary Conjugation: Proceed with the conjugation of the newly exposed amine with the desired secondary reagent according to the manufacturer's instructions or a suitable protocol.

  • Purification and Analysis: Purify the final conjugate and analyze by mass spectrometry to confirm the successful two-step conjugation.

Data Presentation

The following tables present hypothetical but representative data from a typical protein modification experiment followed by mass spectrometry analysis.

Table 1: Mass Spectrometry Analysis of an Antibody (Ab) Conjugated with this compound

SpeciesExpected Mass (Da)Observed Mass (Da)Interpretation
Unmodified Ab150,000150,005Native antibody
Ab + 1 Linker150,371150,375Single modification
Ab + 2 Linkers150,742150,748Double modification
Ab + 3 Linkers151,113151,120Triple modification

Note: The mass of this compound is approximately 371.45 Da.

Table 2: Quantitative Analysis of Drug-to-Antibody Ratio (DAR) after Secondary Conjugation

DAR SpeciesRelative Abundance (%)
DAR 05
DAR 115
DAR 240
DAR 330
DAR 410

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using a molecule synthesized with this compound.

experimental_workflow cluster_prep Protein Preparation cluster_reagent Reagent Preparation cluster_conjugation Primary Conjugation cluster_deprotection Boc Deprotection cluster_secondary Secondary Conjugation cluster_analysis Mass Spectrometry Analysis Protein_Solution Protein in Amine-Free Buffer Conjugation Incubate Protein + Reagent Protein_Solution->Conjugation Reagent_Stock This compound in DMF/DMSO Reagent_Stock->Conjugation Quenching Quench Reaction (e.g., Tris-HCl) Conjugation->Quenching Purification1 Purify Conjugate (Desalting/Dialysis) Quenching->Purification1 Deprotection Treat with TFA Purification1->Deprotection LCMS_Analysis LC-MS Analysis Purification1->LCMS_Analysis QC Step Neutralization Neutralize and Buffer Exchange Deprotection->Neutralization Secondary_Conjugation Add Secondary Reagent Neutralization->Secondary_Conjugation Purification2 Purify Final Conjugate Secondary_Conjugation->Purification2 Purification2->LCMS_Analysis Final Analysis

Caption: Experimental workflow for a two-step conjugation using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor (e.g., EGFR) Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Ligand Growth Factor (e.g., EGF) Ligand->Receptor Activates PEG_Drug_Conjugate PEGylated Inhibitor PEG_Drug_Conjugate->Receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by a PEGylated therapeutic.

Application Notes and Protocols for Bioconjugation Utilizing Boc-NH-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-NH-PEG4 linkers in bioconjugation. The unique properties of these bifunctional linkers, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid connected by a tetraethylene glycol (PEG4) spacer, offer a versatile platform for the synthesis of complex biomolecular conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The PEG4 spacer enhances aqueous solubility, reduces immunogenicity, and provides a flexible linkage between the conjugated molecules.[1] The orthogonal reactivity of the terminal groups—the carboxylic acid for coupling to primary amines and the Boc-protected amine for subsequent deprotection and further conjugation—allows for a controlled, stepwise assembly of bioconjugates.[1][2]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Boc-NH-PEG4 linkers are instrumental in attaching cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1][3][]

  • PROTAC Synthesis: These linkers connect a target protein ligand to an E3 ligase ligand, facilitating targeted protein degradation.[1][5]

  • Peptide and Protein Modification: The linkers can be used to modify peptides and proteins to improve their pharmacokinetic properties.[3][6]

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for various bioanalytical applications.[7]

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions and parameters for bioconjugation workflows involving Boc-NH-PEG4 linkers.

Table 1: Amide Coupling Reaction Parameters

ParameterValueNotes
Linker Boc-NH-PEG4-COOH
Activating Agents EDC (1.5 eq.), NHS (1.2 eq.)Molar equivalents relative to the linker.[1]
Solvent Anhydrous DMSO or DMFEnsures solubility of all reactants.[1]
Activation Time 15-30 minutesAt room temperature to form the NHS-activated ester.[1]
Biomolecule Antibody or other amine-containing molecule
Linker:Biomolecule Ratio VariableOptimized based on desired degree of labeling (e.g., DAR).[1]
Reaction Time 1-2 hours at RT or overnight at 4°CWith gentle mixing.[1]
Quenching Agent e.g., Tris or hydroxylamineTo consume unreacted NHS esters.[1]

Table 2: Boc Deprotection Conditions

ParameterValueNotes
Reagent Trifluoroacetic acid (TFA)In an organic solvent.[8]
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.[7][8]
TFA Concentration 20-50% (v/v)The concentration can be varied to optimize deprotection.[1][8]
Reaction Time 30 minutes to several hoursMonitored by TLC or LC-MS.[7][8]
Temperature Room Temperature
Work-up Evaporation of solvent and excess TFACo-evaporation with toluene (B28343) can aid in removing residual TFA.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of Boc-NH-PEG4-COOH to an Antibody

This protocol describes the steps for the covalent attachment of a Boc-NH-PEG4 linker to the lysine (B10760008) residues of an antibody.

Materials:

  • Boc-NH-PEG4-COOH

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.

  • Activation of Boc-NH-PEG4-COOH: a. In a dry microcentrifuge tube, dissolve Boc-NH-PEG4-COOH, EDC, and NHS in anhydrous DMSO or DMF. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[1] b. Allow the activation reaction to proceed for 15-30 minutes at room temperature.[1]

  • Conjugation: a. Add the activated Boc-NH-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[1] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching: Add a quenching reagent, such as Tris buffer, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[9] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and reaction byproducts by purifying the Boc-protected antibody conjugate using SEC or dialysis.[1]

Protocol 2: Boc Deprotection of the Antibody-PEG4 Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.

Materials:

  • Boc-protected antibody-PEG4 conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Dissolution: Lyophilize the purified Boc-protected antibody-PEG4 conjugate and dissolve it in anhydrous DCM.

  • Deprotection Reaction: a. Add TFA to the solution to a final concentration of 20-50%.[1][8] b. Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate method such as LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[7][8]

  • Work-up: a. Remove the DCM and excess TFA by evaporation under a gentle stream of nitrogen.[1][8] b. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene.[7]

  • Purification: Purify the deprotected antibody-PEG4-amine conjugate using SEC or dialysis to remove any remaining reagents and byproducts. The resulting conjugate is now ready for the next conjugation step.

Visualizations

G cluster_linker Boc-NH-PEG4-COOH Structure Boc Boc NH NH Boc->NH PEG4 PEG4 Spacer (CH2CH2O)4 NH->PEG4 COOH COOH PEG4->COOH G start Start activation 1. Activation of Boc-NH-PEG4-COOH (EDC, NHS) start->activation conjugation 2. Conjugation to Antibody (Amine Coupling) activation->conjugation purification1 3. Purification of Boc-Antibody Conjugate conjugation->purification1 deprotection 4. Boc Deprotection (TFA/DCM) purification1->deprotection purification2 5. Purification of Deprotected Conjugate deprotection->purification2 conjugation2 6. Conjugation of Payload (e.g., Drug) purification2->conjugation2 purification3 7. Final Purification of ADC conjugation2->purification3 end End purification3->end G PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Application of Boc-NH-PEG4-NHS Ester in Solid-Phase Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Boc-NH-PEG4-NHS ester as a heterobifunctional linker in solid-phase peptide synthesis (SPPS). This guide is intended to assist researchers in the fields of peptide chemistry, drug discovery, and bioconjugation in effectively incorporating this versatile linker into their synthetic workflows.

Introduction

Boc-NH-PEG4-NHS ester is a valuable chemical tool employed in the modification of peptides and other biomolecules. Its unique structure, featuring a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, allows for a controlled, stepwise approach to bioconjugation. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it particularly useful in the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

In the context of SPPS, Boc-NH-PEG4-NHS ester is typically used for the N-terminal modification of a resin-bound peptide. The NHS ester provides a reactive handle for coupling to the free N-terminal amine of the peptide, while the Boc group offers an orthogonal protecting group that can be removed under acidic conditions to reveal a new primary amine. This newly exposed amine can then be used for the attachment of other molecules, such as targeting ligands, imaging agents, or payloads.

Key Features and Applications

  • Heterobifunctional Nature: The distinct reactivity of the NHS ester (amine-reactive) and the Boc-protected amine (acid-labile) enables sequential and site-specific conjugation.

  • PEG Spacer: The tetraethylene glycol linker improves the solubility of hydrophobic peptides, reduces steric hindrance, and can enhance the in vivo stability and circulation time of the final conjugate.[2][3]

  • PROTAC Synthesis: This linker is frequently employed in the solid-phase synthesis of PROTACs, connecting a protein-of-interest (POI) ligand to an E3 ubiquitin ligase ligand.[1][3]

  • Drug Delivery and Bioconjugation: It is used to attach peptides to larger molecules like antibodies or nanoparticles for targeted drug delivery.

Experimental Protocols

The following protocols provide a general guideline for the use of Boc-NH-PEG4-NHS ester in SPPS. Optimization of reaction conditions may be necessary depending on the specific peptide sequence and resin used.

Protocol 1: On-Resin N-Terminal Coupling of Boc-NH-PEG4-NHS Ester

This protocol describes the coupling of the Boc-NH-PEG4-NHS ester to the free N-terminus of a peptide synthesized on a solid support.

Materials:

  • Peptide-on-resin with a free N-terminus

  • Boc-NH-PEG4-NHS ester

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection of N-terminus (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF and DCM.

  • Neutralization: Treat the resin with a solution of 5-10% DIPEA in DMF for 5-10 minutes to neutralize the N-terminal amine salt. Wash the resin with DMF.

  • Coupling Reaction:

    • Dissolve Boc-NH-PEG4-NHS ester (1.5 - 3.0 equivalents relative to the resin loading) in DMF.

    • Add the Boc-NH-PEG4-NHS ester solution to the resin.

    • Add DIPEA (1.0 - 2.0 equivalents) to the reaction mixture.

    • Agitate the mixture under an inert atmosphere at room temperature for 2-4 hours.

  • Monitoring the Reaction: The progress of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (no color change) indicates the absence of free primary amines and the completion of the reaction.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Protocol 2: Boc Deprotection of the PEG-ylated Peptide

This protocol outlines the removal of the Boc protecting group from the N-terminus of the PEG linker.

Materials:

  • PEGylated peptide-on-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water) - optional, depending on the peptide sequence.

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a deprotection cocktail of 20-50% TFA in DCM. If the peptide contains sensitive residues, scavengers may be added.

  • Deprotection Reaction:

    • Treat the resin with the TFA deprotection cocktail.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resulting amine salt with 5-10% DIPEA in DMF. Wash with DMF.

Protocol 3: Cleavage of the PEGylated Peptide from the Resin

This protocol describes the final cleavage of the modified peptide from the solid support.

Materials:

  • Dried PEGylated peptide-on-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether to remove residual scavengers and byproducts.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table summarizes representative data for the synthesis and purification of N-terminally PEGylated peptides. The data is adapted from a study on the impact of N-terminal PEGylation on peptide synthesis and should be considered as a general reference.[2] Actual yields and purities will vary depending on the peptide sequence, length, and hydrophobicity.

Peptide IDModificationCrude Purity (%)Overall Yield (%)Purified Purity (%)
Peptide AUnmodified7535>95
Peptide A-PEG4Boc-NH-PEG48045>95
Peptide BUnmodified6020>95
Peptide B-PEG4Boc-NH-PEG47030>95

Note: The "Overall Yield" is calculated based on the initial resin loading and takes into account both the yield and purity of the crude product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an N-terminally modified peptide using Boc-NH-PEG4-NHS ester.

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_PEGylation N-terminal PEGylation cluster_Modification Further Modification (Optional) cluster_Final Final Steps Resin Resin Swelling Deprotection N-terminal Deprotection (e.g., Fmoc removal) Resin->Deprotection Coupling_AA Amino Acid Coupling Cycles Deprotection->Coupling_AA Coupling_AA->Deprotection Repeat n times Wash1 Washing Coupling_AA->Wash1 Deprotection_final Final N-terminal Deprotection Wash1->Deprotection_final Neutralization Neutralization (DIPEA) Deprotection_final->Neutralization Coupling_PEG Coupling of Boc-NH-PEG4-NHS Ester Neutralization->Coupling_PEG Wash2 Washing Coupling_PEG->Wash2 Deprotection_Boc Boc Deprotection (TFA) Wash2->Deprotection_Boc Coupling_Ligand Coupling of Ligand/Payload Deprotection_Boc->Coupling_Ligand Wash3 Washing Coupling_Ligand->Wash3 Cleavage Cleavage from Resin (TFA) Wash3->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Workflow for N-terminal modification of a peptide using Boc-NH-PEG4-NHS ester.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Peptides synthesized with Boc-NH-PEG4-NHS ester are often key components of PROTACs, which hijack the ubiquitin-proteasome system to degrade target proteins.

G cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (Peptide-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Catalyzes E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->Polyubiquitination Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Signaling Pathway: PI3K/AKT/mTOR Pathway

Peptides and their conjugates can be designed to modulate key cellular signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Growth_Factor Growth Factor Growth_Factor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target in drug development.

References

Application Notes: Azide-Modified Boc-NH-PEG4 in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-NH-PEG4-azide is a versatile, heterobifunctional linker designed for advanced applications in bioconjugation, drug development, and chemical biology. Its unique structure comprises three key components:

  • A Boc-protected amine (Boc-NH-) : This protecting group allows for controlled, stepwise conjugation. The amine can be deprotected under acidic conditions to react with carboxylic acids or activated esters, forming stable amide bonds.[]

  • A hydrophilic tetraethylene glycol spacer (-PEG4-) : The PEG4 linker enhances aqueous solubility, reduces steric hindrance, and minimizes immunogenicity of the resulting conjugate.[][2]

  • An azide (B81097) (-N3) group : This functional group serves as a chemical handle for "click chemistry," enabling highly efficient and specific covalent bond formation with alkyne-containing molecules.[3]

This combination of features makes Boc-NH-PEG4-azide an invaluable tool for researchers, allowing for the precise assembly of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3]

cluster_linker Boc-NH-PEG4-azide Structure Boc Boc-Protected Amine PEG4 PEG4 Spacer (Hydrophilic) Boc->PEG4 -NH-(CH₂CH₂O)₄- Azide Azide Group (Click Chemistry) PEG4->Azide -CH₂CH₂-N₃

Caption: Structure of the Boc-NH-PEG4-azide linker.

Core Applications

The orthogonal reactivity of the Boc-protected amine and the azide group allows for two primary click chemistry strategies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to covalently link the azide group of the linker with a terminal alkyne on a target molecule.[4][] It is known for its high yields and rapid reaction rates.[6][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne.[2][] The reaction is driven by the release of ring strain, making it bioorthogonal and ideal for use in sensitive biological systems, including live cells, as it avoids the cytotoxicity associated with copper catalysts.[2][][9]

cluster_c Click Chemistry Pathways cluster_cuaac CuAAC (Copper-Catalyzed) cluster_spaac SPAAC (Copper-Free) Linker_C Boc-NH-PEG4-Azide Product_C Stable Triazole Linkage Linker_C->Product_C Alkyne Terminal Alkyne (e.g., on Molecule A) Alkyne->Product_C Catalyst Copper(I) Catalyst + Ligand/Reducing Agent Catalyst->Product_C Linker_S Boc-NH-PEG4-Azide Product_S Stable Triazole Linkage Linker_S->Product_S Cyclooctyne Strained Alkyne (DBCO, BCN) (e.g., on Molecule B) Cyclooctyne->Product_S

Caption: Comparison of CuAAC and SPAAC reaction pathways.

PROTAC Synthesis

Boc-NH-PEG4-azide is an ideal linker for constructing PROTACs, which are bifunctional molecules that induce the degradation of a target protein.[3] The synthesis typically involves a stepwise approach where the linker bridges a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

General Workflow:

  • Conjugate the alkyne-modified E3 ligase ligand to the azide group of Boc-NH-PEG4-azide via a click reaction (CuAAC or SPAAC).

  • Purify the resulting intermediate.

  • Deprotect the Boc group using an acid like trifluoroacetic acid (TFA) to reveal the primary amine.

  • Couple the exposed amine with the carboxylic acid group of the target protein ligand using standard amide bond formation chemistry (e.g., EDC/NHS).

  • Purify the final PROTAC molecule.

start Start Materials step1 Step 1: Click Reaction Boc-NH-PEG4-Azide + Alkyne-E3 Ligase Ligand start->step1 step2 Step 2: Purification Remove excess reagents step1->step2 step3 Step 3: Boc Deprotection Add Trifluoroacetic Acid (TFA) Exposes terminal amine step2->step3 step4 Step 4: Amide Coupling Add activated Protein Ligand (with -COOH) Forms final PROTAC step3->step4 end Final PROTAC Molecule step4->end

Caption: General workflow for PROTAC synthesis.

Antibody-Drug Conjugate (ADC) Development

In ADC development, the linker can be used to attach cytotoxic drugs to a monoclonal antibody, enabling targeted drug delivery.[2][10] The PEG4 spacer helps to improve the pharmacokinetic properties of the resulting ADC. The synthetic strategy is similar to that for PROTACs, where the antibody and drug are sequentially conjugated to the linker.

Quantitative Data Summary

The efficiency of click chemistry reactions is a key advantage. The following tables provide typical parameters that serve as a starting point for reaction optimization.

Table 1: Recommended Parameters for CuAAC Reactions Note: These parameters may require optimization based on the specific substrates.

ParameterRecommended RangeNotes
Alkyne Substrate1.0 equivalentOften the limiting reagent in the reaction.
Boc-NH-PEG4-azide1.1 - 1.5 equivalentsA slight excess can help drive the reaction to completion.[4]
Copper(II) Sulfate (B86663) (pre-catalyst)0.01 - 0.1 equivalentsThe active Cu(I) is generated in situ.[4]
Sodium Ascorbate (B8700270) (reducing agent)0.1 - 1.0 equivalentsMaintains copper in the active Cu(I) oxidation state.[4][11]
Cu(I)-Stabilizing Ligand (e.g., THPTA)0.05 - 0.5 equivalentsAccelerates the reaction and protects biomolecules from oxidative damage.[11][12]
Reaction TemperatureRoom Temperature (20-25°C)The reaction is typically efficient at ambient temperatures.[4]
Reaction Time1 - 4 hoursMonitor progress using an appropriate analytical method (e.g., LC-MS, TLC).

Table 2: Representative Kinetics for SPAAC Reactions Note: Reaction rates are highly dependent on the specific strained cyclooctyne used.

Strained AlkyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
DBCO (Dibenzocyclooctyne)~0.1 - 1.0High reactivity and stability, widely used.[2]
BCN (Bicyclo[6.1.0]nonyne)~0.01 - 0.1Good balance of reactivity and stability, smaller size.[2][9]
DIBO (Dibenzocyclooctynol)~0.3 - 3.0Exceptionally fast reaction rates.[13][14]

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Boc Group Deprotection

This protocol removes the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-NH-PEG4-azide conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA is common).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[15]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated NaHCO₃ solution until the pH is ~7-8.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo to yield the deprotected amine-PEG4-azide conjugate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of Boc-NH-PEG4-azide to an alkyne-functionalized molecule.

Materials:

  • Boc-NH-PEG4-azide

  • Alkyne-functionalized molecule

  • Solvent (e.g., DMSO, DMF, or aqueous buffer)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)[4]

  • Sodium Ascorbate stock solution (e.g., 1 M in deionized water, prepare fresh )[4]

  • THPTA ligand stock solution (e.g., 100 mM in deionized water)[10]

Procedure:

  • Preparation: In a microcentrifuge tube, dissolve the alkyne-functionalized molecule (1 equivalent) and Boc-NH-PEG4-azide (1.2 equivalents) in the chosen reaction solvent.

  • Ligand Addition: Add the THPTA stock solution to the reaction mixture (final concentration ~0.5 mM).

  • Degassing (Optional but Recommended): If working with sensitive biomolecules, degas the mixture by bubbling with argon or nitrogen for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[4]

  • Reaction Initiation: Initiate the reaction by adding the CuSO₄ stock solution (final concentration ~0.1 mM) followed immediately by the freshly prepared sodium ascorbate stock solution (final concentration ~1-5 mM).[10][12]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.[10]

  • Monitoring & Quenching: Monitor the reaction progress by LC-MS or HPLC. Once complete, the reaction can be quenched by adding a chelating agent like EDTA or by exposure to air.[4]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis to remove the catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of Boc-NH-PEG4-azide to a molecule functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • Boc-NH-PEG4-azide

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Preparation: Dissolve the strained alkyne-functionalized molecule in the reaction buffer.

  • Reagent Addition: Add a solution of Boc-NH-PEG4-azide (typically 1.5 to 5-fold molar excess) to the reaction mixture. The exact excess may need to be optimized.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[9] The reaction kinetics depend heavily on the specific strained alkyne used (see Table 2).

  • Monitoring: Monitor the reaction progress using analytical techniques suitable for the molecules involved (e.g., SDS-PAGE for proteins, LC-MS).

  • Purification: Once the reaction is complete, purify the final conjugate using a suitable method (e.g., SEC, dialysis) to remove any unreacted Boc-NH-PEG4-azide.

References

A Step-by-Step Guide to Boc-NH-PEG4 Linker Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Boc-NH-PEG4 linkers in bioconjugation. These versatile linkers are instrumental in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), offering enhanced solubility, stability, and pharmacokinetic properties to the final conjugate.[1][2][3][] This guide will cover the fundamental principles, detailed experimental protocols, and data presentation for the successful conjugation of Boc-NH-PEG4 linkers to amine-containing molecules.

Introduction to Boc-NH-PEG4 Linkers

Boc-NH-PEG4 linkers are bifunctional molecules that feature a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal reactive group, most commonly a carboxylic acid.[1]

  • Boc Protecting Group : The Boc group provides a stable yet easily removable mask for an amine functionality, allowing for orthogonal conjugation strategies.[1] It is typically removed under acidic conditions.[5][6]

  • PEG4 Spacer : The hydrophilic tetraethylene glycol spacer enhances the aqueous solubility of the conjugate, reduces immunogenicity, and provides a flexible connection between the conjugated molecules.[1][2][]

  • Terminal Carboxylic Acid : The carboxylic acid is the most common reactive group on these linkers. It can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[1][7]

The Two-Stage Conjugation Strategy

The conjugation process using a Boc-NH-PEG4-acid linker generally follows a two-stage strategy:

  • Activation of the Carboxylic Acid : The carboxylic acid on the PEG linker is activated to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester.[1][8] This is commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS.[1][8]

  • Conjugation to the Amine : The activated NHS ester of the PEG linker is then reacted with a primary amine on the target molecule (e.g., protein, peptide, or small molecule) to form a stable amide bond.[7][8]

Following conjugation, the Boc protecting group can be removed to reveal a primary amine, which can be used for subsequent modification if desired.

Experimental Protocols

This section provides detailed protocols for the key steps in Boc-NH-PEG4 linker conjugation.

Activation of Boc-NH-PEG4-COOH with EDC and NHS

This protocol describes the activation of the carboxylic acid group on the Boc-NH-PEG4 linker to form an amine-reactive NHS ester.

Materials:

  • Boc-NH-PEG4-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Stirring apparatus

Protocol:

  • Dissolve Boc-NH-PEG4-COOH in anhydrous DMF or DMSO.

  • Add NHS to the solution. A common molar ratio is 1.2 equivalents of NHS relative to the linker.[1]

  • Add EDC to the solution. A common molar ratio is 1.5 equivalents of EDC relative to the linker.[1]

  • Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring.[1] The resulting solution contains the activated Boc-NH-PEG4-NHS ester and is ready for conjugation.

ReagentMolar Ratio (relative to Linker)
Boc-NH-PEG4-COOH1
EDC1.5
NHS1.2

Table 1: Recommended Molar Ratios for Carboxylic Acid Activation.

Conjugation of Activated Boc-NH-PEG4-NHS Ester to a Primary Amine

This protocol outlines the conjugation of the activated linker to an amine-containing molecule, such as a protein.

Materials:

  • Solution of activated Boc-NH-PEG4-NHS ester (from section 3.1)

  • Amine-containing molecule (e.g., protein) in a suitable buffer (e.g., phosphate, borate, or carbonate-bicarbonate buffer, pH 7.2-8.5)[7]

  • Reaction vessel

  • Stirring/mixing apparatus

Protocol:

  • Ensure the amine-containing molecule is in a buffer that does not contain primary amines (e.g., Tris), as this will compete with the reaction.[7]

  • Add the solution of activated Boc-NH-PEG4-NHS ester to the solution of the amine-containing molecule. The molar ratio of linker to the target molecule should be optimized based on the desired degree of labeling.[1]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • (Optional) The reaction can be quenched by adding a primary amine-containing buffer like Tris or glycine.[7]

  • Proceed to the purification of the conjugate.

ParameterCondition
pH 7.2 - 8.5[7]
Reaction Time 1-2 hours at room temperature or overnight at 4°C[1]
Temperature Room Temperature or 4°C
Buffer Phosphate, Borate, or Carbonate-Bicarbonate[7]

Table 2: General Reaction Conditions for NHS Ester-Amine Coupling.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)[5][6][9]

  • Dichloromethane (DCM) or other suitable organic solvent[6]

  • Reaction vessel

Protocol:

  • Dissolve the Boc-protected conjugate in a suitable solvent such as dichloromethane.[6]

  • Add an excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid.[5][6]

  • Stir the reaction at room temperature. The reaction is typically fast.[5]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Once the deprotection is complete, the acid is typically removed by evaporation (if volatile, like TFA) or by neutralization and extraction.

ReagentCommon SolventsConditions
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)[6]Room Temperature[5]
Hydrochloric Acid (HCl)Water, Toluene, Ethyl Acetate[5]Room Temperature[5]

Table 3: Common Reagents and Conditions for Boc Deprotection.

Purification of the PEGylated Conjugate

Purification is a critical step to remove unreacted linker, reagents, and unconjugated starting materials. The choice of purification method depends on the properties of the conjugate.

Common Purification Techniques:

  • Size Exclusion Chromatography (SEC) : This method is effective for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG linkers and hydrolysis byproducts.[][11]

  • Ion Exchange Chromatography (IEX) : IEX separates molecules based on charge. Since PEGylation can alter the surface charge of a protein, this technique is often very effective for purifying PEGylated proteins and can even separate species with different numbers of attached PEGs.[][11][12]

  • Reverse Phase Chromatography (RPC) : RPC separates based on hydrophobicity. It is widely used for the purification of peptides and small proteins and can be applied to separate PEGylated conjugates.[][13]

  • Hydrophobic Interaction Chromatography (HIC) : HIC separates molecules based on their hydrophobicity and can be a useful supplementary technique to IEX.[][12]

  • Membrane Separation (Ultrafiltration/Diafiltration) : These techniques are useful for removing small molecule impurities and for buffer exchange, but they do not separate isomers of PEGylated conjugates.[]

Purification MethodPrinciple of SeparationKey Applications
Size Exclusion Chromatography (SEC)Molecular SizeRemoval of small molecule impurities and unreacted linker.[][11]
Ion Exchange Chromatography (IEX)ChargeSeparation of PEGylated from un-PEGylated protein; separation of different PEGylation isomers.[][11]
Reverse Phase Chromatography (RPC)HydrophobicityPurification of PEGylated peptides and small proteins.[][13]
Hydrophobic Interaction Chromatography (HIC)HydrophobicitySupplementary purification method to IEX.[][12]

Table 4: Summary of Purification Techniques for PEGylated Conjugates.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the key processes in Boc-NH-PEG4 linker conjugation.

G cluster_activation Stage 1: Activation cluster_conjugation Stage 2: Conjugation cluster_deprotection Stage 3: Deprotection (Optional) cluster_purification Stage 4: Purification Boc_Linker_COOH Boc-NH-PEG4-COOH Activated_Linker Boc-NH-PEG4-NHS Ester Boc_Linker_COOH->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Conjugate Boc-Protected Conjugate Activated_Linker->Conjugate Amine Coupling Target_Molecule Amine-Containing Molecule (R-NH2) Target_Molecule->Conjugate Final_Conjugate Final Conjugate (with free amine) Conjugate->Final_Conjugate Boc Removal Acid Acid (TFA or HCl) Acid->Final_Conjugate Purification Purification (SEC, IEX, etc.) Final_Conjugate->Purification Purified_Product Purified Conjugate Purification->Purified_Product

Figure 1. Overall workflow for Boc-NH-PEG4 linker conjugation.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling COOH R-COOH O_Acylisourea O-Acylisourea Intermediate COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester R-CO-NHS (NHS Ester) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide R-CO-NH-R' (Amide Bond) NHS_Ester->Amide + Amine R'-NH2 Amine->Amide

Figure 2. Chemical pathway of EDC/NHS mediated amine coupling.

G cluster_deprotection Boc Deprotection Boc_Amine Boc-NH-R Protonated_Amine Boc-N+H2-R Boc_Amine->Protonated_Amine + Acid H+ Acid->Protonated_Amine Free_Amine H2N-R Protonated_Amine->Free_Amine Byproducts Isobutylene + CO2 Protonated_Amine->Byproducts

Figure 3. Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols: Labeling Proteins with Boc-NH-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the covalent modification of proteins using Boc-NH-PEG4-NHS ester. This reagent is a popular crosslinker for introducing a PEGylated linker with a protected amine functionality, which can be deprotected for subsequent conjugation steps. This is particularly valuable in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]

Introduction

Boc-NH-PEG4-NHS ester is a heterobifunctional crosslinker composed of a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][] The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1] The Boc protecting group provides an orthogonal handle for further modification after deprotection under acidic conditions.[1][5]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[]

Key Reaction Parameters

Several factors influence the efficiency and specificity of the labeling reaction. These include pH, temperature, molar ratio of reactants, and reaction time.

pH

The reaction of NHS esters with primary amines is highly pH-dependent. A pH range of 7.2 to 8.5 is generally optimal for efficient conjugation.[][6] At lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[7][8]

Temperature

The reaction can be carried out at room temperature (20-25°C) or at 4°C.[1] Incubation at room temperature typically requires a shorter reaction time (30-60 minutes), while incubation at 4°C is usually performed for longer periods (2 hours to overnight) and can be beneficial for sensitive proteins.[1][9][10]

Molar Ratio

The molar excess of Boc-NH-PEG4-NHS ester over the protein will determine the degree of labeling. A higher molar excess will generally result in a higher number of PEG linkers attached to the protein. It is crucial to optimize this ratio for the specific protein and desired application to avoid excessive modification that could lead to protein aggregation or loss of activity.[11]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the labeling of a generic IgG antibody. These values should be considered as a starting point for optimization.

ParameterCondition A (Low Labeling)Condition B (Medium Labeling)Condition C (High Labeling)
Protein Concentration 2 mg/mL5 mg/mL10 mg/mL
Molar Excess of Reagent 5-fold10-fold20-fold
Reaction Buffer 0.1 M Phosphate Buffer0.1 M Phosphate Buffer0.1 M Borate Buffer
pH 7.48.08.5
Temperature 4°CRoom TemperatureRoom Temperature
Reaction Time 2 hours1 hour30 minutes
Expected Degree of Labeling (DOL) 1-33-55-8

Note: The Degree of Labeling (DOL) is an estimate and should be determined experimentally for each specific protein and set of conditions.

Experimental Protocols

Materials
  • Protein of interest in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)[9][10]

  • Boc-NH-PEG4-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][9][10]

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.5; 0.1 M Carbonate/Bicarbonate Buffer, pH 8.5; 0.1 M Borate Buffer, pH 8.0-9.0)[7][9]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine)[6][10]

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)[1][]

Protocol 1: General Protein Labeling

This protocol provides a general procedure for labeling a protein with Boc-NH-PEG4-NHS ester.

  • Prepare the Protein Solution:

    • Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris, glycine).[10] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the Boc-NH-PEG4-NHS Ester Stock Solution:

    • Immediately before use, dissolve the Boc-NH-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[9][10] The NHS ester is moisture-sensitive, so it is crucial to use anhydrous solvent and minimize exposure to air.[7][9] Do not prepare stock solutions for long-term storage.[10]

  • Reaction:

    • Add the calculated volume of the Boc-NH-PEG4-NHS ester stock solution to the protein solution to achieve the desired molar excess.

    • Gently mix the reaction mixture.

    • Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1][10]

  • Quenching:

    • Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[7][9] For example, add Tris-HCl to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted Boc-NH-PEG4-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][6] The choice of purification method will depend on the scale of the reaction and the properties of the protein conjugate. Ion-exchange chromatography can also be used for purification of PEGylated proteins.[][13][14]

Protocol 2: Boc Deprotection (for subsequent conjugation)

This protocol describes the removal of the Boc protecting group to expose the primary amine for further reactions.

  • Prepare the Deprotection Solution:

    • Prepare a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Deprotection Reaction:

    • Lyophilize the purified Boc-protected protein conjugate to remove all aqueous buffer.

    • Resuspend the dried conjugate in the TFA/DCM solution.

    • Incubate at room temperature for 30-60 minutes. The reaction time may need to be optimized.

  • Removal of Deprotection Reagent:

    • Remove the TFA and DCM by evaporation under a stream of nitrogen.

    • Further purify the deprotected protein conjugate using size-exclusion chromatography or dialysis to remove any remaining TFA salts.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_deprotection Optional Deprotection protein_prep Prepare Protein Solution (Amine-free buffer) reaction Incubate (RT or 4°C) protein_prep->reaction reagent_prep Prepare Boc-NH-PEG4-NHS Ester Stock Solution (DMSO/DMF) reagent_prep->reaction quenching Quench Reaction (Tris or Glycine) reaction->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification deprotection Boc Deprotection (TFA/DCM) purification->deprotection Optional final_purification Final Purification deprotection->final_purification

Caption: Experimental workflow for protein conjugation.

Reaction Signaling Pathway

reaction_pathway protein Protein-NH2 (Primary Amine) intermediate Tetrahedral Intermediate protein->intermediate Nucleophilic Attack reagent Boc-NH-PEG4-NHS Ester reagent->intermediate product Boc-NH-PEG4-Protein Conjugate (Stable Amide Bond) intermediate->product Release of NHS byproduct N-Hydroxysuccinimide (NHS) intermediate->byproduct

Caption: Reaction mechanism of Boc-NH-PEG4-NHS ester.

References

Application Notes: Incorporating Boc-NH-PEG4 into Small Molecule Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] For small molecule drugs, PEGylation can improve aqueous solubility, increase systemic circulation time by reducing renal clearance, and decrease immunogenicity.[2][3][] The Boc-NH-PEG4 linker is a heterobifunctional spacer that offers a versatile platform for the development of small molecule drug conjugates.[5][6] It features a carboxylic acid for conjugation to an amine-containing drug and a Boc-protected amine that can be deprotected for subsequent modification, if required.[5][7]

These application notes provide detailed protocols for the synthesis, purification, and characterization of a small molecule drug conjugate using Boc-NH-PEG4-acid. As a model, we describe the conjugation of Boc-NH-PEG4-acid to the primary amine of Sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor.[8] Additionally, we provide protocols for the in vitro evaluation of the resulting conjugate.

Materials and Reagents

  • Boc-NH-PEG4-acid: (e.g., from commercial suppliers)

  • Sunitinib: (or other amine-containing small molecule drug)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Coupling agent

  • N-Hydroxysuccinimide (NHS): Activating agent

  • Anhydrous Dimethylformamide (DMF): Reaction solvent

  • Dichloromethane (DCM): Solvent

  • Trifluoroacetic acid (TFA): for Boc deprotection (optional)

  • Diisopropylethylamine (DIPEA): Base

  • Hydrochloric acid (HCl): for salt formation/workup

  • Sodium sulfate (B86663) (Na₂SO₄): Drying agent

  • Solvents for chromatography: (e.g., Acetonitrile, Water, Methanol)

  • Deuterated solvents for NMR: (e.g., DMSO-d₆, CDCl₃)

  • Reagents for in vitro kinase assay: (e.g., Kinase, Substrate, ATP, Assay Buffer)

Experimental Protocols

Synthesis of Boc-NH-PEG4-Sunitinib Conjugate

This protocol describes the amide bond formation between the carboxylic acid of Boc-NH-PEG4-acid and the primary amine of Sunitinib.

Workflow for the Synthesis of Boc-NH-PEG4-Sunitinib Conjugate

G cluster_0 Activation of Boc-NH-PEG4-acid cluster_1 Conjugation to Sunitinib cluster_2 Purification and Characterization Boc-NH-PEG4-acid Boc-NH-PEG4-acid Activated_Ester Boc-NH-PEG4-NHS ester Boc-NH-PEG4-acid->Activated_Ester Activation EDC_NHS EDC, NHS in DMF EDC_NHS->Activated_Ester Conjugate Boc-NH-PEG4-Sunitinib Activated_Ester->Conjugate Amide Bond Formation Sunitinib Sunitinib Sunitinib->Conjugate DIPEA DIPEA in DMF DIPEA->Conjugate Purification HPLC Purification Conjugate->Purification Characterization LC-MS, NMR Purification->Characterization

Caption: Workflow for the synthesis of a Boc-NH-PEG4-small molecule drug conjugate.

Procedure:

  • Activation of Boc-NH-PEG4-acid:

    • Dissolve Boc-NH-PEG4-acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) to the solution and stir at room temperature for 4 hours to form the NHS-activated ester.

  • Conjugation to Sunitinib:

    • In a separate flask, dissolve Sunitinib (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the Sunitinib solution.

    • Slowly add the activated Boc-NH-PEG4-NHS ester solution to the Sunitinib solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure Boc-NH-PEG4-Sunitinib conjugate.[][]

Table 1: Representative Reaction Parameters and Outcomes

ParameterValue
Reactants & Molar Ratios
Boc-NH-PEG4-acid1.0 eq
Sunitinib1.0 eq
EDC1.2 eq
NHS1.2 eq
DIPEA2.0 eq
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time16 hours
Product Characterization
Yield60-80%
Purity (by HPLC)>95%
Mass Spectrometry (LC-MS)
Expected [M+H]⁺Calculated for C₃₇H₅₃FN₆O₇
Observed [M+H]⁺Matches calculated mass +/- 0.1 Da
NMR Spectroscopy
¹H NMRPeaks corresponding to both Sunitinib and PEG linker protons
Boc Deprotection (Optional)

If the terminal amine of the PEG linker is required for further conjugation, the Boc protecting group can be removed.

Procedure:

  • Dissolve the Boc-NH-PEG4-Sunitinib conjugate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (B28343) to remove residual TFA.

  • The resulting amine-PEG4-Sunitinib can be used directly or purified further.

Purification by Reverse-Phase HPLC

Table 2: HPLC Purification Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm (analytical) or preparative equivalent
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1 mL/min (analytical) or scaled for preparative
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL (analytical)
Characterization of the Conjugate

Table 3: Expected Characterization Data

Analysis MethodExpected Result
Liquid Chromatography-Mass Spectrometry (LC-MS) A single major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the Boc-NH-PEG4-Sunitinib conjugate.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra showing characteristic peaks for both the Sunitinib and the Boc-NH-PEG4 moieties, confirming the covalent linkage.[12] The integration of specific protons can confirm the 1:1 conjugation ratio.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak with a purity of >95% under the analytical conditions described in Table 2.

In Vitro Biological Evaluation

Kinase Inhibition Assay (IC₅₀ Determination)

To assess the biological activity of the PEGylated conjugate, an in vitro kinase inhibition assay is performed to determine the half-maximal inhibitory concentration (IC₅₀) against the target kinases of Sunitinib (e.g., VEGFR, PDGFR).[13][14]

Workflow for In Vitro Kinase Inhibition Assay

G Compound_Prep Prepare serial dilutions of Sunitinib and Conjugate Assay_Setup Add kinase, substrate, and ATP to wells Compound_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Detection Measure kinase activity (e.g., luminescence, fluorescence) Incubation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Caption: General workflow for determining the IC₅₀ of a kinase inhibitor.

Procedure:

  • Prepare serial dilutions of Sunitinib and the Boc-NH-PEG4-Sunitinib conjugate in the appropriate assay buffer.

  • In a 96-well or 384-well plate, add the kinase, a suitable substrate, and ATP.

  • Add the serially diluted compounds to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence-based phosphorylation detection).[15]

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 4: Representative In Vitro Potency Data

CompoundVEGFR-2 IC₅₀ (nM)PDGFR-β IC₅₀ (nM)
Sunitinib105
Boc-NH-PEG4-Sunitinib5025

Note: A moderate increase in IC₅₀ for the PEGylated conjugate is often observed due to steric hindrance from the PEG chain, which may slightly impede binding to the kinase active site.

Signaling Pathway Context

Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs), thereby blocking key signaling pathways involved in tumor growth and angiogenesis, such as the VEGF and ERK/MAPK pathways.[16]

VEGF Signaling Pathway

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Sunitinib_PEG Sunitinib-PEG4 Sunitinib_PEG->VEGFR

Caption: Simplified VEGF signaling pathway and the inhibitory action of the Sunitinib conjugate.

ERK/MAPK Signaling Pathway

G Growth_Factor Growth_Factor RTK RTK (e.g., PDGFR) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Sunitinib_PEG Sunitinib-PEG4 Sunitinib_PEG->RTK

Caption: Simplified ERK/MAPK signaling pathway and the inhibitory action of the Sunitinib conjugate.[17]

Conclusion

The use of Boc-NH-PEG4 linkers provides a straightforward and effective method for the PEGylation of small molecule drugs containing a primary amine. The protocols outlined in these application notes offer a comprehensive guide for the synthesis, purification, characterization, and in vitro evaluation of such conjugates. The presented data tables and diagrams serve as a practical reference for researchers in the field of drug development, facilitating the rational design and assessment of novel PEGylated therapeutics with potentially improved pharmaceutical properties.

References

Application Notes and Protocols for the Purification of Boc-NH-PEG4 Conjugated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptides. This modification can improve solubility, extend circulating half-life, and reduce immunogenicity. Specifically, Boc-NH-PEG4 linkers provide a flexible spacer and a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group, which is strategically used during solid-phase peptide synthesis (SPPS).

The purification of the final Boc-NH-PEG4 conjugated peptide is a critical step that directly impacts the accuracy of downstream applications, from in vitro assays to clinical trials. The inherent heterogeneity of the crude product—containing unreacted peptide, excess PEGylating reagent, and various side-products—necessitates robust purification and analytical methods.[1] This document provides detailed protocols for the purification of these conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE), along with the preceding cleavage and deprotection steps.

Overall Workflow

The purification process follows the final steps of solid-phase peptide synthesis. It begins with the cleavage of the peptide from the resin support and simultaneous removal of side-chain protecting groups, followed by purification of the crude product to isolate the desired PEGylated peptide.

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Boc-SPPS Completion Cleavage HF or TFMSA Cleavage SPPS->Cleavage Peptidyl-Resin Precipitation Ether Precipitation Cleavage->Precipitation RPHPLC RP-HPLC Purification Precipitation->RPHPLC Crude Peptide SPE SPE Cleanup (Optional) RPHPLC->SPE Analysis Purity Analysis (LC-MS) SPE->Analysis Lyophilization Lyophilization Analysis->Lyophilization FinalProduct Pure PEGylated Peptide Lyophilization->FinalProduct

Caption: Workflow for obtaining a purified Boc-NH-PEG4 conjugated peptide.

Section 1: Cleavage and Deprotection Protocol (Boc-SPPS)

This protocol describes the final step of Boc-based solid-phase peptide synthesis, which involves cleaving the peptide from the resin and removing the side-chain protecting groups. The most common method utilizes strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[2][3]

Safety Precaution: Anhydrous HF and TFMSA are extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., p-cresol (B1678582), anisole (B1667542), thioanisole, dimethyl sulfide)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Specialized HF cleavage apparatus

Protocol:

  • Resin Preparation: Transfer the dried peptidyl-resin (e.g., 100-200 mg) into the reaction vessel of the HF cleavage apparatus.[3]

  • Scavenger Addition: Add a scavenger cocktail to the reaction vessel. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or a simple mixture like p-cresol and anisole (1:1 v/v), typically 1 mL per 100 mg of resin. Scavengers are crucial to prevent side reactions with reactive amino acid side chains like Trp, Met, and Cys.[2][4]

  • HF Cleavage: Cool the reaction vessel to 0°C using an ice bath. Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours. The exact time may vary depending on the peptide sequence and the stability of the protecting groups.[5]

  • HF Evaporation: After the reaction is complete, remove the HF by evaporation under a steady stream of nitrogen gas, followed by high vacuum.

  • Peptide Precipitation: Wash the remaining resin-peptide mixture with a small amount of DCM to remove the scavengers. Then, add a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter the precipitated peptide, wash it several times with cold diethyl ether to remove any remaining organic impurities, and then dry the crude peptide powder under vacuum.

Section 2: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most effective and widely used method for purifying synthetic peptides, offering high resolution to separate the target peptide from closely related impurities.[6][7]

Principle: Separation is based on the differential hydrophobic interaction of the peptide and its impurities with the non-polar stationary phase (e.g., C18) and a polar mobile phase. Elution is achieved by increasing the concentration of an organic solvent (acetonitrile) in the mobile phase.[7]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the crude, dried peptide in a minimal volume of a suitable solvent. A common starting point is 5-10% acetonitrile (B52724) in water with 0.1% TFA.

    • Ensure the sample is fully dissolved. If solubility is an issue, sonication may be used.

    • Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.

  • HPLC System and Conditions:

    • Column: Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: Typically 15-20 mL/min for a preparative column.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).[8]

    • Column Temperature: 30-45°C.[8][9]

  • Gradient Elution:

    • A shallow gradient is often most effective for separating closely eluting impurities. A typical gradient for a PEGylated peptide might be a 1% per minute increase in Mobile Phase B.[9][10]

    • Example Gradient:

      • 0-5 min: 20% B (isocratic)

      • 5-45 min: 20% to 60% B (linear gradient)

      • 45-50 min: 60% to 90% B (wash)

      • 50-60 min: 90% to 20% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the main peak. It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the identity and purity of the desired peptide. Pool the fractions that meet the required purity level (typically >95% for quantitative assays or >98% for in vivo studies).[8][11][12]

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final peptide as a dry, stable powder.

Quantitative Data Summary (RP-HPLC):

ParameterTypical Value/RangeNotes
Crude Peptide Purity 50-70%Highly dependent on synthesis efficiency.[11]
Post-HPLC Purity >95% to >98%The achievable purity depends on the resolution of the main peak from impurities. Purity of >98% is often required for clinical applications.[8][12]
Recovery Yield 30-60%Yield can vary significantly based on the complexity of the purification, the amount of crude material, and the strictness of fraction pooling.
Sample Load 50-200 mgFor a preparative column (e.g., 250 x 21.2 mm). Overloading can lead to poor resolution.[6]
Mobile Phase Modifier 0.1% TFATFA acts as an ion-pairing agent, improving peak shape. It is volatile, making it easy to remove during lyophilization.[9]

Section 3: Purification by Solid-Phase Extraction (SPE)

SPE is a rapid and economical method for desalting and partially purifying crude peptides. While it generally does not provide the high resolution of HPLC, it is an excellent technique for sample cleanup, especially for high-throughput applications or as a preliminary step before HPLC.[13][14]

Principle: Similar to RP-HPLC, SPE utilizes a solid sorbent (commonly C18) to retain the peptide based on hydrophobic interactions. Impurities are washed away, and the peptide is then eluted with a higher concentration of organic solvent.[15]

Experimental Protocol:

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with a bed weight appropriate for the amount of crude peptide. A 5g cartridge can handle approximately 50-100 mg of crude peptide.[15]

  • Cartridge Conditioning:

    • Wash the cartridge with 3 bed volumes of 100% acetonitrile (with 0.1% TFA).

    • Equilibrate the cartridge with 3 bed volumes of the initial loading buffer (e.g., 10% acetonitrile in water with 0.1% TFA).[14]

  • Sample Loading:

    • Dissolve the crude peptide in the equilibration buffer.

    • Load the sample solution onto the conditioned cartridge at a slow, steady flow rate.

  • Washing (Impurity Removal):

    • Wash the cartridge with 3-5 bed volumes of the equilibration buffer to remove salts and very hydrophilic impurities.

    • A subsequent wash with a slightly higher concentration of organic solvent (e.g., 15-20% acetonitrile) can remove more impurities without eluting the target peptide. The optimal percentage should be determined empirically.

  • Elution:

    • Elute the desired peptide using a stepwise or gradient increase in the organic solvent concentration.[13][15]

    • Step Elution Example:

      • Elute with 3 bed volumes of 30% acetonitrile + 0.1% TFA.

      • Elute with 3 bed volumes of 50% acetonitrile + 0.1% TFA.

      • Elute with 3 bed volumes of 70% acetonitrile + 0.1% TFA.[14]

    • Collect each elution step as a separate fraction.

  • Analysis: Analyze the eluted fractions by analytical HPLC and mass spectrometry to identify the fraction(s) containing the purest peptide.

Quantitative Data Summary (SPE):

ParameterTypical Value/RangeNotes
Purity Achieved 70-90%SPE is primarily a cleanup technique; purity is generally lower than that achieved by HPLC.[15]
Recovery Yield >80%SPE can offer high recovery if the elution conditions are optimized.
Solvent Consumption LowSignificantly lower (~90%) compared to preparative HPLC, making it a more environmentally friendly option.[14]
Processing Time FastA single sample can be processed in under 30 minutes. Automation allows for high-throughput processing.[16]

Section 4: Application Example - PEGylated Peptide Targeting a GPCR

Many therapeutic peptides exert their effects by modulating G protein-coupled receptors (GPCRs), which are integral membrane proteins that trigger intracellular signaling cascades upon ligand binding.[17][18][19] PEGylation can enhance the therapeutic potential of such peptides by increasing their plasma half-life, allowing for less frequent dosing.

The diagram below illustrates a simplified, canonical GPCR signaling pathway (Gs pathway) that could be activated by a therapeutic PEGylated peptide.

GPCR_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Peptide Boc-NH-PEG4 Peptide Ligand Peptide->GPCR Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Transcription) CREB->Response Leads to

Caption: Simplified GPCR (Gs) signaling pathway activated by a peptide ligand.

References

Application Notes and Protocols for the Characterization of Boc-NH-PEG4 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-NH-PEG4-X conjugates are bifunctional molecules widely utilized in pharmaceutical and biotechnology research, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] These molecules consist of a tert-butyloxycarbonyl (Boc) protected amine, a discrete tetraethylene glycol (PEG4) spacer, and a functional group (X) for conjugation to a molecule of interest. The PEG4 spacer enhances aqueous solubility and reduces the immunogenicity of the final conjugate.[1] Thorough characterization is essential to confirm the identity, purity, and stability of these conjugates, ensuring the reliability and reproducibility of subsequent applications. This document provides detailed protocols for the analytical characterization of Boc-NH-PEG4 conjugates using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

A multi-faceted analytical approach is crucial for the comprehensive characterization of these conjugates.[3] This typically involves a combination of chromatographic and spectroscopic techniques to assess purity, confirm molecular weight, and elucidate the chemical structure.

Chemical Structure of a Generic Boc-NH-PEG4 Conjugate

The following diagram illustrates the general structure of a Boc-NH-PEG4-X conjugate, where 'X' represents a conjugated molecule or functional group.

cluster_Boc Boc Protecting Group cluster_PEG4 PEG4 Spacer cluster_Conjugate Conjugated Moiety Boc Boc NH NH Boc->NH PEG4 (CH₂CH₂O)₄ NH->PEG4 X X PEG4->X

Caption: General structure of a Boc-NH-PEG4-X conjugate.

Overall Analytical Workflow

A systematic workflow ensures a thorough characterization of the Boc-NH-PEG4 conjugate. The process begins with assessing purity via HPLC, followed by molecular weight confirmation using mass spectrometry, and finally, detailed structural verification by NMR spectroscopy.

start Boc-NH-PEG4-X Conjugate Sample hplc Purity Assessment (RP-HPLC) start->hplc Analyze ms Identity Confirmation (LC-MS) hplc->ms Is Purity ≥ 95%? nmr Structural Elucidation (1H & 13C NMR) ms->nmr Is MW Correct? end Fully Characterized Conjugate nmr->end Is Structure Confirmed?

Caption: Logical workflow for conjugate characterization.

Application Note 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of the Boc-NH-PEG4 conjugate and to identify and quantify any impurities, such as unreacted starting materials or by-products. RP-HPLC separates molecules based on their hydrophobicity.[3]

Experimental Protocol:

  • System: An HPLC or UPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the Boc-NH-PEG4 conjugate in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.[4]

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4][5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[3]

    • Gradient: A linear gradient should be optimized for the specific conjugate. A typical starting gradient is:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 214 nm and 280 nm (if the conjugate 'X' contains an aromatic moiety).[3] A PDA detector is recommended to assess peak purity.[6]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the conjugate using the area normalization method, expressed as a percentage of the total peak area.[4]

    • Assess peak purity using the PDA spectral data if available.[6]

Data Presentation:

ParameterExpected Result
Retention Time (Rt) Dependent on conjugate structure
Purity (% Area) ≥ 95%
Impurities Clearly separated from the main peak

Application Note 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular identity of the Boc-NH-PEG4 conjugate by determining its exact molecular weight. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for this purpose, especially when coupled with a high-resolution mass analyzer like Time-of-Flight (TOF).[3][7]

Experimental Protocol:

  • System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF) with an ESI source.[3]

  • Sample Preparation:

    • Dilute the sample prepared for HPLC analysis to a concentration of 10-100 µg/mL using the initial mobile phase conditions.

  • LC-MS Conditions:

    • LC Method: Use the same or a similar rapid LC method as described in the HPLC protocol to separate the analyte from salts and non-volatile components before introduction to the mass spectrometer. Formic acid (0.1%) is often preferred over TFA as it causes less ion suppression.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Mass Analyzer: Operate in full scan mode over a relevant m/z range (e.g., 100-1500 m/z).

    • Key MS Parameters (Example):

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

  • Data Analysis:

    • Process the acquired mass spectrum to identify the molecular ion peak(s) corresponding to the conjugate. Common adducts to look for in positive mode are [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

    • Compare the observed monoisotopic mass with the theoretically calculated mass of the Boc-NH-PEG4 conjugate.[7] The high mass accuracy of a TOF or Orbitrap analyzer allows for the confirmation of the elemental composition.[7]

Data Presentation:

ParameterExample: Boc-NH-PEG4-CH₂CH₂COOH
Chemical Formula C₁₆H₃₁NO₈
Calculated Monoisotopic Mass [M+H]⁺ 366.2071 Da
Observed Mass [M+H]⁺ 366.2075 Da
Mass Error < 5 ppm

Application Note 3: Structural Elucidation by NMR Spectroscopy

Objective: To provide an unambiguous confirmation of the chemical structure of the Boc-NH-PEG4 conjugate, including the verification of the Boc group, the PEG spacer, and the connectivity to the conjugated moiety 'X'. ¹H and ¹³C NMR are standard methods for structural elucidation of small molecules.[3][8][9]

Experimental Protocol:

  • System: A high-field NMR spectrometer (400 MHz or higher) equipped with a standard probe.[3]

  • Sample Preparation:

    • Dissolve 5-10 mg of the conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[3][10] The choice of solvent depends on the solubility of the conjugate.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[10]

  • NMR Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key signals include the singlet for the Boc group protons, the multiplet for the PEG chain protons, and signals corresponding to the conjugated molecule 'X'.[3]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to observe all unique carbon atoms in the molecule.

    • 2D NMR (Optional): If the structure is complex or the 1D spectra are ambiguous, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm atomic connectivity.[3]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative number of protons in different environments.

    • Assign the chemical shifts (δ) in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Data Presentation (Example for Boc-NH-PEG4-CH₂CH₂COOH):

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Boc (-C(CH₃)₃) ~1.44 (s, 9H)~28.5
Boc (-C(CH₃)₃) -~79.2
PEG (-OCH₂CH₂O-) ~3.64 (m, 12H)~70.4
Boc-NH-CH₂- ~3.30 (q, 2H)~40.3
-CH₂-COOH ~2.60 (t, 2H)~34.9
-COOH -~174.5

Integrated Data Interpretation

The characterization of a Boc-NH-PEG4 conjugate is complete only when data from orthogonal analytical techniques are combined to build a cohesive picture of the molecule's identity, purity, and structure.

cluster_Inputs Analytical Data cluster_Output Conclusion HPLC HPLC Data (Purity > 95%) Conclusion Confident Characterization: Identity, Purity, and Structure Confirmed HPLC->Conclusion MS MS Data (Correct Mass) MS->Conclusion NMR NMR Data (Correct Structure) NMR->Conclusion

Caption: Integration of analytical data for full characterization.

References

Experimental Use of Boc-NH-PEG4 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4 is a versatile, bifunctional linker molecule widely employed in bioconjugation and drug development. It features a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive terminus. This structure is instrumental in the synthesis of complex biomolecules, particularly Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), for experimental use in cell culture.

The hydrophilic PEG4 spacer enhances the aqueous solubility of the final conjugate, which is crucial for its handling and delivery in cell culture media. The Boc-protecting group allows for orthogonal chemical strategies, enabling the sequential conjugation of different molecular entities. Depending on its terminal functional group (e.g., carboxylic acid, NHS ester, amine), the Boc-NH-PEG4 linker can be covalently attached to various molecules of interest.

In the context of cell culture experiments, Boc-NH-PEG4 is not typically used as a standalone agent. Instead, it serves as a critical component of larger constructs designed to modulate cellular functions in a targeted manner. This document provides detailed application notes and protocols for cell-based assays involving biomolecules synthesized using Boc-NH-PEG4 linkers.

Application 1: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins within the cell. They consist of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a linker such as Boc-NH-PEG4. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC (POI Ligand - Linker - E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Proximity-induced Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Targeting for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Experimental Workflow: Evaluating a PROTAC in Cell Culture

PROTAC_Workflow start Start synthesis Synthesize PROTAC using Boc-NH-PEG4 linker start->synthesis treatment Treat Cells with PROTAC (Dose-Response & Time-Course) synthesis->treatment cell_culture Culture Target Cell Line cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis viability Cell Viability Assay (e.g., MTS) treatment->viability western_blot Western Blot Analysis lysis->western_blot data_analysis Quantify Protein Levels (Determine DC50 & Dmax) western_blot->data_analysis end End data_analysis->end viability_analysis Assess Cytotoxicity viability->viability_analysis viability_analysis->end ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC ADC (Antibody-Linker-Payload) Antigen Target Antigen ADC->Antigen 1. Binds to Binding Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Induces ADC_Workflow start Start synthesis Synthesize ADC using Boc-NH-PEG4 linker start->synthesis internalization_assay Antibody Internalization Assay (e.g., pHrodo dye) synthesis->internalization_assay cell_culture Culture Antigen-Positive & Antigen-Negative Cell Lines cell_culture->internalization_assay treatment Treat Cells with ADC (Dose-Response) cell_culture->treatment internalization_analysis Confirm ADC Uptake internalization_assay->internalization_analysis internalization_analysis->treatment viability_assay Cell Viability Assay (e.g., MTS/MTT) treatment->viability_assay data_analysis Determine IC50 Values viability_assay->data_analysis end End data_analysis->end

Troubleshooting & Optimization

Technical Support Center: Boc-NH-PEG4 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG4 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Boc-NH-PEG4 conjugates?

A1: Boc-NH-PEG4 conjugates' solubility is influenced by three main structural components:

  • t-Boc (tert-Butyloxycarbonyl) Group: This is a nonpolar, bulky protecting group that enhances solubility in lipophilic organic solvents.[1]

  • PEG4 (Polyethylene Glycol) Linker: The four-unit polyethylene (B3416737) glycol chain is hydrophilic and flexible, contributing significantly to solubility in a wide range of polar organic solvents and aqueous solutions.[1][2][3][4][5][6] The PEG chain's ability to form hydrogen bonds is a key factor in its solubility profile.[1]

  • Terminal Functional Group: The end group (e.g., -COOH, -NHS ester, -amine) also influences the overall polarity and solubility of the molecule.

Generally, these conjugates are soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[7] Their PEGylated nature also provides some degree of water solubility.[2][3][6][7][8]

Q2: I am having trouble dissolving my Boc-NH-PEG4 conjugate. What should I do?

A2: If you are experiencing poor solubility, please refer to the Troubleshooting Guide below for a systematic approach to resolving the issue. Common initial steps include selecting an appropriate solvent, gentle heating, and sonication.[9]

Q3: Does the terminal functional group of the Boc-NH-PEG4 conjugate affect its solubility?

A3: Yes, the terminal functional group can impact solubility. For instance, a carboxylic acid (-COOH) or an NHS ester can introduce different polar interactions compared to a primary amine (-NH2). While the overall solubility is heavily influenced by the Boc and PEG components, the terminal group can affect the optimal solvent choice and the compound's behavior in aqueous solutions.

Q4: How does Boc deprotection affect the solubility of the PEG conjugate?

A4: The Boc group is nonpolar, and its removal by acid treatment (e.g., with trifluoroacetic acid, TFA) exposes a primary amine, often as a TFA salt.[10] This change significantly increases the polarity of the molecule, which can lead to a change in its solubility profile. The deprotected amine salt may have better solubility in more polar or aqueous solvents.

Troubleshooting Guide

If you are encountering solubility issues with your Boc-NH-PEG4 conjugate, follow these troubleshooting steps:

Step 1: Verify the Appropriate Solvent

  • Consult the product's technical data sheet for recommended solvents.

  • If no specific information is available, start with common polar aprotic solvents where solubility is generally high.[1]

Step 2: Employ Physical Dissolution Aids

  • Sonication: This can help break up aggregates and improve the rate of dissolution.[9]

  • Gentle Heating: Warming the solution gently can increase the solubility of the conjugate. Avoid excessive heat, which could lead to degradation.

  • Vortexing: Vigorous mixing can aid in the dissolution process.

Step 3: Consider a Co-solvent System

  • If the conjugate has poor solubility in a single solvent, a co-solvent system might be effective.[9] For example, for compounds with some aqueous solubility, adding a small amount of an organic solvent like DMSO or DMF to an aqueous buffer can improve dissolution.

Step 4: Assess Compound Purity and Integrity

  • Impurities or degradation of the conjugate can sometimes lead to insolubility. If possible, verify the purity of your compound using an appropriate analytical method (e.g., HPLC, NMR).

Solubility Data Summary

Direct quantitative solubility data for specific Boc-NH-PEG4 conjugates is often limited. The following table summarizes the inferred solubility based on the properties of structurally similar molecules. Researchers should perform their own solubility tests for precise applications.[1]

SolventClassificationInferred Solubility of Boc-NH-PEG4 ConjugatesRationale
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleThe high solubility of various Boc-protected PEG amines and acids in DMSO strongly suggests good solubility for Boc-NH-PEG4 conjugates.[1][4][7][11]
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is a common solvent for PEGylated molecules and is expected to be effective.[4][7]
Dichloromethane (DCM)ChlorinatedSolubleThe nonpolar Boc group contributes to solubility in chlorinated solvents like DCM.[1][4][7]
WaterAqueousSparingly Soluble to SolubleThe hydrophilic PEG spacer increases solubility in aqueous media.[2][3][5][6][8][] However, the nonpolar Boc group may limit high solubility in purely aqueous solutions.
Acetonitrile (ACN)Polar AproticSolubleStructurally similar Boc-protected PEG amines show solubility in ACN.[1]
Diethyl EtherEtherNot SolublePEGs are generally not soluble in diethyl ether.[8][13]

Experimental Protocols

Protocol 1: General Procedure for Determining Solubility

This protocol provides a general method for determining the approximate solubility of a Boc-NH-PEG4 conjugate in a chosen solvent.

Materials:

  • Boc-NH-PEG4 conjugate

  • Selection of solvents (e.g., DMSO, DMF, DCM, Water)

  • Small vials

  • Vortex mixer

  • Centrifuge

Methodology:

  • Preparation of Test Solutions:

    • Accurately weigh a small amount of the Boc-NH-PEG4 conjugate (e.g., 1-5 mg) into a series of vials.

    • Add a known volume of the selected solvent to each vial to achieve a desired starting concentration (e.g., 1 mg/mL).

  • Dissolution:

    • Vortex the vials vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, use a sonicator for 5-10 minutes.

    • Gentle warming can be applied if necessary, but monitor for any changes in the appearance of the compound.

  • Equilibration and Observation:

    • Allow the solutions to equilibrate at room temperature for at least one hour.

    • Visually inspect the vials for any undissolved solid. If no solid is visible, the compound is soluble at that concentration.

  • Separation of Undissolved Solid (if applicable):

    • If solid material remains, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[1]

  • Qualitative Assessment:

    • Carefully observe the supernatant. A clear supernatant indicates that the compound is at least partially soluble.

    • To determine the approximate solubility, you can perform serial dilutions of a saturated solution until no precipitate is observed.

Visualizations

G Experimental Workflow for Improving Solubility cluster_start Start cluster_dissolution Dissolution Steps cluster_assessment Assessment cluster_end Outcome start Poorly Soluble Boc-NH-PEG4 Conjugate select_solvent Select Appropriate Solvent (e.g., DMSO, DMF, DCM) start->select_solvent vortex Vortex Vigorously select_solvent->vortex sonicate Sonicate for 5-10 min vortex->sonicate heat Gentle Warming sonicate->heat observe Observe for Dissolution heat->observe decision Completely Dissolved? observe->decision success Proceed with Experiment decision->success Yes troubleshoot Proceed to Further Troubleshooting decision->troubleshoot No

Caption: Workflow for dissolving a poorly soluble Boc-NH-PEG4 conjugate.

G Troubleshooting Decision Tree for Solubility Issues cluster_start Initial Problem cluster_q1 Solvent Check cluster_a1 Action 1 cluster_q2 Physical Aids cluster_a2 Action 2 cluster_q3 Purity Check cluster_a3 Action 3 cluster_end Resolution start Boc-NH-PEG4 Conjugate Not Dissolving q1 Is the solvent appropriate? (Check datasheet, try DMSO/DMF) start->q1 a1 Change to a recommended polar aprotic solvent. q1->a1 No q2 Have physical methods been used (sonication, gentle heat)? q1->q2 Yes a1->q2 a2 Apply sonication and/or gentle warming. q2->a2 No q3 Is the compound's purity confirmed? q2->q3 Yes a2->q3 a3 Consider purity analysis (e.g., HPLC, LC-MS). q3->a3 No end_node Solubility Issue Resolved q3->end_node Yes a3->end_node

Caption: Troubleshooting logic for Boc-NH-PEG4 conjugate solubility.

References

troubleshooting low yield in Boc-NH-PEG4 conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during Boc-NH-PEG4 conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Setup & Optimization

Question 1: My conjugation yield is very low or non-existent. What are the most common causes?

Low conjugation yield typically stems from issues in one of three areas: inefficient activation of the Boc-NH-PEG4-COOH linker, degradation of reagents, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The formation of a stable amide bond requires the carboxylic acid on the PEG linker to be activated, most commonly with EDC and NHS.[1][2]

    • Solution: Ensure you are using an appropriate molar excess of coupling agents. A common starting point is a molar ratio of 1:1.5:1.2 for the PEG linker:EDC:NHS.[1] Activate the linker by reacting it with EDC/NHS for 15-30 minutes at room temperature before adding your amine-containing molecule.[1]

  • Reagent Quality and Handling: EDC and NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[3]

    • Solution: Use fresh, high-quality reagents. Always use anhydrous-grade solvents like DMSO or DMF for preparing stock solutions.[1][4] Allow reagent vials to warm to room temperature before opening to prevent condensation.[4]

  • Suboptimal pH: The pH of the reaction is critical. The primary amine on your target molecule must be deprotonated to be nucleophilic, while the activated NHS ester is prone to hydrolysis at high pH.[4]

    • Solution: The optimal pH for coupling is typically between 7.2 and 8.5.[2][4] Using a lower pH will slow the reaction by protonating the amine, while a higher pH increases the rate of hydrolysis of the activated ester.[4]

  • Competing Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG linker.[4]

    • Solution: Use an amine-free buffer like Phosphate-Buffered Saline (PBS), borate, or HEPES for the conjugation step.[3][4]

Question 2: How can I monitor the progress of my conjugation reaction?

Monitoring the reaction is crucial to determine completion and troubleshoot issues. Several analytical techniques can be used.[2]

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to track the disappearance of starting materials and the appearance of the product.[2][5]

    • Reverse-Phase (RP-HPLC): The PEGylated conjugate is typically more hydrophobic than the starting protein/peptide and will have a longer retention time.[2]

    • Size-Exclusion (SEC-HPLC): The conjugate will have a higher molecular weight and will elute earlier than the unconjugated molecule.[2][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive confirmation of the product by verifying its molecular weight.[2][5] The expected mass is the sum of the reactants minus the mass of water (18.02 Da).[2]

  • SDS-PAGE (for proteins): A successful conjugation will result in a visible increase in the molecular weight of the protein, appearing as a new band or a smear at a higher position on the gel compared to the unconjugated control.[4]

Section 2: Boc Deprotection

Question 3: My Boc deprotection step is incomplete. What should I do?

Incomplete removal of the Boc protecting group will result in a non-reactive terminal amine, halting any subsequent conjugation steps.[3] This is a common issue that can often be resolved by adjusting the reaction conditions.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid.[7] If the acid is too weak or its concentration is too low, the reaction will not proceed to completion.[7]

    • Solution: Increase the concentration of trifluoroacetic acid (TFA). A common range is 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[7][8] For substrates that are difficult to deprotect, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[3][7]

  • Inadequate Reaction Time: Deprotection is a kinetic process and may require more time for certain substrates.[7]

    • Solution: Extend the reaction time and monitor progress using LC-MS or TLC until the starting material is fully consumed.[7]

  • Steric Hindrance: The bulky nature of the PEG chain can sometimes hinder the acid's access to the Boc-protected amine, slowing the reaction.[7]

    • Solution: Increasing the reaction time or using a stronger acid system as described above can help overcome steric hindrance.[7]

Question 4: I am observing side products after deprotection. What is the cause?

Acid-labile functional groups on your molecule may be cleaved under the conditions used for Boc deprotection.[7] The tert-butyl cation generated during deprotection can also cause side reactions like alkylation of electron-rich amino acids (e.g., Trp, Met).[9]

  • Solution:

    • Use Scavengers: Add a scavenger like triisopropylsilane (B1312306) (TIS) (typically 2.5-5% v/v) to the deprotection solution.[8] Scavengers trap the tert-butyl cations, preventing them from reacting with your molecule.[9]

    • Use Milder Conditions: If your molecule contains other acid-sensitive groups (e.g., certain esters), you may need to use milder deprotection conditions. While TFA in DCM can lead to some ester loss, HCl in EtOAc has been reported to be effective while preserving ester bonds, though it may require longer reaction times.[10]

Section 3: Purification & Handling

Question 5: I am losing a significant amount of my product during purification. How can I improve recovery?

PEGylated conjugates can be challenging to purify due to their heterogeneity and the presence of unreacted starting materials.[][11] Selecting the right purification method is key to maximizing yield.

Common Purification Techniques:

  • Size-Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins. It efficiently separates the higher molecular weight conjugate from unreacted native protein and low molecular weight reagents.[]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEG chains can shield surface charges on a protein, the PEGylated conjugate will have a different elution profile than the unreacted protein, allowing for separation.[][12]

  • Reverse-Phase Chromatography (RP-HPLC): Useful for purifying PEGylated peptides and small proteins, separating compounds based on hydrophobicity.[]

  • Dialysis or Ultrafiltration: These membrane-based techniques are effective for removing excess low molecular weight reagents and for buffer exchange.[][13] They are often used as an initial clean-up step before chromatography.[13]

Question 6: My protein is aggregating after I add the PEG linker solution. How can I prevent this?

Protein aggregation can be a significant cause of low yield.

Potential Causes & Solutions:

  • Organic Co-solvent: The DMSO or DMF used to dissolve the PEG linker can denature proteins if the final concentration in the reaction is too high.[3][4]

    • Solution: Keep the final concentration of the organic co-solvent below 10% (v/v). Add the linker solution slowly to the protein solution while gently stirring to avoid localized high concentrations.[3]

  • Over-labeling: Attaching too many PEG chains can alter the protein's surface properties and lead to aggregation.[3][4]

    • Solution: Reduce the molar excess of the activated PEG linker used in the reaction or shorten the reaction time.[3]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Boc-NH-PEG4-COOH Conjugation

ParameterRecommended Range/ValueNotes
Molar Ratio (Linker:EDC:NHS) 1 : 1.5 : 1.2 (starting point)Optimize based on the specific application and desired degree of labeling.[1]
Reaction pH 7.2 - 8.5Crucial for balancing amine nucleophilicity and NHS-ester stability.[4]
Reaction Buffer PBS, Borate, HEPESMust be free of primary amines (e.g., Tris, Glycine).[3][4]
Reaction Time 1-2 hours at Room Temp. or Overnight at 4°CMonitor progress to determine the optimal time for your specific system.[1]
Organic Co-solvent (max) < 10% (v/v)To prevent protein denaturation and aggregation.[3]

Table 2: Common Conditions for Boc Deprotection

Reagent SystemConcentrationCommon SolventTypical TimeNotes
Trifluoroacetic Acid (TFA) 20 - 50% (v/v)Dichloromethane (DCM)30 - 60 minMost common method.[7][8] Can cleave acid-sensitive esters.[10]
Hydrochloric Acid (HCl) 4 M1,4-Dioxane or Ethyl Acetate (EtOAc)1 - 6 hoursA stronger option for resistant substrates.[7][10] Can be milder on some esters.[10]
Scavenger (optional) 2.5 - 5% (v/v)Co-solvent with acidSame as aboveUse Triisopropylsilane (TIS) to prevent side reactions.[8]

Experimental Protocols

Protocol 1: General Boc-NH-PEG4-COOH Conjugation to a Protein

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a suitable concentration (e.g., 2-5 mg/mL).[4]

  • Linker Activation:

    • Dissolve Boc-NH-PEG4-COOH, EDC, and NHS in anhydrous DMSO or DMF. Use a molar ratio of approximately 1:1.5:1.2 (Linker:EDC:NHS).[1]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[1]

  • Conjugation:

    • Add the activated PEG-linker solution to the protein solution. The final volume of DMSO/DMF should be less than 10%.[3] The molar ratio of linker to protein should be optimized for the desired degree of labeling.[1]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching (Optional): Add a quenching reagent like hydroxylamine (B1172632) or Tris buffer to consume any unreacted NHS esters.[1]

  • Purification: Purify the conjugate using an appropriate method such as SEC or dialysis to remove excess reagents and unconjugated linker.[1]

Protocol 2: General Boc Deprotection

  • Preparation: Dissolve the purified Boc-protected conjugate in anhydrous DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath.[8]

  • Acid Addition: Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation, add TIS (2.5-5% v/v) as a scavenger.[8]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes. Monitor completion by LC-MS.[8]

  • Workup: Remove the TFA and solvent under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene (B28343) can help remove residual acid.[7] The deprotected product can then be purified or used in the next step.

Visualizations

G cluster_prep Phase 1: Preparation & Activation cluster_reaction Phase 2: Conjugation cluster_purification Phase 3: Purification & Deprotection prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) conjugation Combine Activated Linker & Protein Solution (1-2h @ RT or O/N @ 4C) prep_protein->conjugation prep_linker Dissolve Boc-NH-PEG4-COOH, EDC, and NHS in Anhydrous DMSO activation Activate Linker (15-30 min @ RT) prep_linker->activation activation->conjugation quench Quench Reaction (Optional) conjugation->quench purify1 Purify Boc-Protected Conjugate (e.g., SEC, Dialysis) quench->purify1 deprotection Boc Deprotection (TFA in DCM) purify1->deprotection purify2 Final Purification of Conjugate deprotection->purify2

Caption: Experimental workflow for Boc-NH-PEG4 conjugation and deprotection.

G start Low or No Yield Observed check_reagents Are EDC/NHS/Solvents fresh and anhydrous? start->check_reagents reagent_no No. Use fresh, anhydrous reagents and retry. check_reagents->reagent_no No check_buffer Is reaction buffer amine-free (e.g., PBS)? check_reagents->check_buffer Yes reagent_yes Yes buffer_no No. Switch to an amine-free buffer. check_buffer->buffer_no No check_ph Is pH between 7.2-8.5? check_buffer->check_ph Yes buffer_yes Yes ph_no No. Adjust pH of the reaction buffer. check_ph->ph_no No check_ratio Are molar ratios (Linker:EDC:NHS) optimized? check_ph->check_ratio Yes ph_yes Yes ratio_yes Yes. Consider issues with target molecule (e.g., steric hindrance) or incomplete Boc deprotection. check_ratio->ratio_yes Yes ratio_no No. Increase molar excess of coupling agents. check_ratio->ratio_no No G linker Boc-NH-PEG4-COOH Carboxylic Acid intermediate1 O-acylisourea Unstable Intermediate linker->intermediate1 + EDC edc EDC Carbodiimide nhs NHS N-hydroxysuccinimide amine R-NH2 Primary Amine intermediate2 NHS Ester Amine-Reactive Intermediate intermediate1->intermediate2 + NHS product Boc-NH-PEG4-CO-NH-R Stable Amide Bond intermediate2->product + R-NH2 hydrolysis Hydrolyzed Linker Inactive intermediate2->hydrolysis + H2O (Side Reaction)

References

Technical Support Center: Preventing Protein Aggregation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during PEGylation.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Identifying and Understanding Protein Aggregation

Q1: What are the common signs of protein aggregation during my PEGylation experiment?

A1: Protein aggregation can manifest in several ways. Visually, you might observe turbidity, opalescence, or the formation of visible precipitates in your reaction mixture.[1] Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity.[1]

Q2: What are the primary causes of protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation is a multifaceted issue that can stem from several potential causes:[1]

  • Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to large, insoluble aggregates.[1]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can significantly affect a protein's stability and solubility.[1] Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can lead to unintended cross-linking.[3]

Q3: How can I detect and quantify protein aggregation?

A3: Several analytical techniques are available to detect and quantify protein aggregation. The choice of method often depends on the nature of the aggregates and the required sensitivity.

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify soluble aggregates based on their size.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.[1]

  • Visual Inspection: As mentioned, visible signs like cloudiness or precipitates are direct indicators of aggregation.[1]

Section 2: Optimizing PEGylation Conditions to Minimize Aggregation

Q4: How does the choice of PEG linker type affect protein aggregation?

A4: The functionality of the PEG linker is a critical factor.

  • Monofunctional PEGs: These have a single reactive group and are less likely to cause cross-linking between protein molecules.[1] It is highly advisable to use a monofunctional PEG reagent if you are experiencing aggregation due to cross-linking.[1]

  • Bifunctional PEGs: These have reactive groups at both ends and can link multiple protein molecules, leading to aggregation.[1] If aggregation is a persistent issue, switching to a monofunctional alternative is a necessary troubleshooting step.[1]

Q5: What is the optimal molar ratio of PEG reagent to my protein?

A5: The optimal molar ratio is protein-dependent and should be determined empirically. A higher molar excess of PEG can drive the reaction to completion but also increases the risk of multi-PEGylation and aggregation.[1] It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and gradually increase it while monitoring for aggregation.[1] A screening matrix with varying PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) is a good starting point.[1]

Q6: How does reaction temperature influence aggregation?

A6: Temperature plays a significant role in reaction kinetics and protein stability. Lowering the reaction temperature, for instance, to 4°C, will slow down the reaction rate.[1] A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[1] You can screen different temperatures (e.g., 4°C, room temperature) to find the optimal condition for your specific protein.[1]

Q7: What role does the reaction buffer (pH, composition) play?

A7: The buffer composition is critical for maintaining protein stability.

  • pH: The pH of the reaction buffer should be optimal for both the PEGylation reaction and the stability of the protein. For amine-reactive PEGs, a pH range of 7-8 is common.[4] However, ensure the pH is not too close to the protein's isoelectric point (pI), where solubility is minimal.[5]

  • Buffer Components: Avoid buffers containing primary amines (e.g., Tris) if you are targeting lysine (B10760008) residues on your protein, as they will compete with the protein for the PEG reagent.[1] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[1]

Section 3: Advanced Troubleshooting and the Role of Excipients

Q8: I'm still observing aggregation after optimizing the core reaction conditions. What else can I try?

A8: If optimizing primary reaction conditions is insufficient, consider the following strategies:

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.[1] This can help to maintain a lower instantaneous concentration of the PEG reagent and favor controlled modification.[1]

  • Use of Stabilizing Excipients: The addition of stabilizing excipients to the reaction buffer can help prevent aggregation.[1]

Q9: What are excipients, and how can they prevent aggregation during PEGylation?

A9: Excipients are additives that can help stabilize the protein and prevent aggregation.[1] They work through various mechanisms, such as preferential exclusion, which increases protein stability, and suppression of non-specific protein-protein interactions.[1]

Excipient TypeExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.[1]
Amino Acids Arginine, Glycine50-100 mM for ArginineKnown to suppress non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1]

Q10: Does the size of the PEG molecule matter in preventing aggregation?

A10: Yes, the molecular weight (MW) of the PEG can influence aggregation. A study on Granulocyte-Colony Stimulating Factor (GCSF) showed that N-terminal attachment of a 20 kDa PEG moiety could prevent protein precipitation by rendering the aggregates soluble and slowing the rate of aggregation compared to the unmodified GCSF.[6] Even a 5 kDa PEG showed significant improvement in stability.[6] The hydrophilic nature of the PEG group and steric hindrance are thought to be the primary mechanisms for this effect.[6]

PEG Size (on GCSF)Effect on AggregationReference
5 kDaSignificant improvement in stability, avoided precipitation by forming soluble aggregates.[6]
20 kDaPrevented protein precipitation by rendering aggregates soluble and slowed the rate of aggregation.[6]
Section 4: Experimental Protocols
Protocol 1: General PEGylation of a Protein

This protocol outlines a general method for the PEGylation of a protein targeting primary amines.

Materials:

  • Protein solution of known concentration in an amine-free buffer (e.g., PBS, pH 7.4).

  • Amine-reactive PEG reagent (e.g., mPEG-NHS ester).

  • Anhydrous DMSO.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., SEC or ion-exchange chromatography).

Procedure:

  • Protein Preparation: Ensure the protein is in the desired reaction buffer at an appropriate concentration (e.g., 1-10 mg/mL).

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG reagent in anhydrous DMSO to a concentration of 10-20 mM.

  • PEGylation Reaction: Add the desired molar excess of the dissolved PEG reagent to the protein solution. The reaction can be performed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification: Remove unreacted PEG and byproducts by purifying the PEGylated protein using a suitable chromatography method.

  • Analysis: Analyze the purified PEGylated protein for the degree of PEGylation and the presence of aggregates using techniques like SDS-PAGE and SEC.

Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.[1]

Materials:

  • PEGylated protein sample.

  • SEC column suitable for the size range of your protein and its potential aggregates.

  • HPLC system with a UV detector.

  • Mobile phase (e.g., Phosphate-Buffered Saline).

  • Low-protein-binding 0.1 or 0.22 µm filters.[1]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[1]

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]

  • Injection: Inject an appropriate volume of the filtered sample onto the SEC column.[1]

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Data Analysis: Integrate the peak areas corresponding to the monomeric protein and the high molecular weight aggregates. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_analysis Purification & Analysis Prot Protein Solution (Amine-free buffer) React Combine Protein and PEG (Control Temp & Molar Ratio) Prot->React PEG PEG Reagent (e.g., mPEG-NHS) Dissolve Dissolve PEG in DMSO PEG->Dissolve Dissolve->React Quench Quench Reaction (e.g., Tris buffer) React->Quench Purify Purification (e.g., SEC) Quench->Purify Analyze Analysis (SDS-PAGE, SEC, DLS) Purify->Analyze Result Pure PEGylated Protein (Low Aggregation) Analyze->Result

Caption: A typical experimental workflow for protein PEGylation and analysis.

aggregation_prevention cluster_unmodified Unmodified Protein cluster_pegylated PEGylated Protein P1 Protein 1 Aggregate Aggregate P1->Aggregate Interaction P2 Protein 2 P2->Aggregate Interaction P3 Protein 3 P3->Aggregate Interaction PEG_P1 PEG-Protein 1 NoAggregate Aggregation Prevented PEG_P1->NoAggregate Steric Hindrance & Hydrophilic Shield PEG_P2 PEG-Protein 2 PEG_P2->NoAggregate Steric Hindrance & Hydrophilic Shield PEG_P3 PEG-Protein 3 PEG_P3->NoAggregate Steric Hindrance & Hydrophilic Shield

Caption: Mechanism of PEG linkers in preventing protein aggregation.

References

Technical Support Center: Optimizing Boc Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize tert-butyloxycarbonyl (Boc) deprotection conditions and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection?

The removal of the Boc protecting group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by an acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[1][2]

Q2: What is the most common side reaction during Boc deprotection, and how can it be prevented?

The most frequent side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during the cleavage of the Boc group.[1][3][4] This carbocation can attack electron-rich amino acid side chains, particularly tryptophan, methionine, and tyrosine.[3][4] To mitigate this, "scavengers" are added to the reaction mixture. These are reagents that are more nucleophilic than the sensitive residues and therefore preferentially react with and neutralize the tert-butyl cation.[3][5]

Q3: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[3]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[3]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[3]

Q4: What are some common scavengers, and when should they be used?

The choice of scavenger depends on the amino acid composition of the peptide or substrate. A cocktail of scavengers is often used to provide broad protection.

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (B1312306) (TIS)Trp, general carbocations2.5-5% (v/v)A highly effective carbocation scavenger.[5]
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[5]
ThioanisoleMet5% (v/v)Effective in preventing S-alkylation of methionine.[3][5]
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues.[5]
WaterGeneral carbocations2.5-5% (v/v)Can act as a scavenger and is often included in scavenger cocktails.[5]
AnisoleGeneral nucleophiles-A general scavenger for various nucleophilic residues.[5]
Dithiothreitol (DTT)Cys2.5% (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[5]

Q5: What are standard starting conditions for TFA-mediated Boc deprotection?

A common starting point for Boc deprotection is a solution of 25-50% TFA in dichloromethane (B109758) (DCM) at room temperature, with reaction times ranging from 30 minutes to 2 hours.[6] However, these conditions should always be optimized for the specific substrate to minimize side reactions. For instance, a study showed that using 55% TFA in DCM for 30 minutes resulted in higher purity for a range of peptides compared to 100% TFA.[6]

Q6: Are there milder alternatives to TFA for Boc deprotection?

Yes, for substrates that are sensitive to strong acids, several milder conditions can be employed:

  • 4M HCl in 1,4-dioxane[6]

  • 1M HCl in ethyl acetate[6]

  • Dilute aqueous phosphoric acid[6]

  • Lewis acids such as SnCl₄, ZnBr₂, and Cu(OTf)₂[6]

Q7: Is it possible to remove the Boc group without using acid?

Yes, thermal deprotection is a catalyst-free alternative that involves heating the Boc-protected compound in a suitable solvent.[6] However, this method often requires high temperatures (120-240 °C), which may not be suitable for all substrates and could lead to other side reactions like racemization.[6][7]

Troubleshooting Guides

Issue 1: Incomplete Deprotection
  • Symptoms: Presence of starting material in the crude product (detected by TLC, LC-MS, or NMR) and a low yield of the desired amine.[6]

  • Possible Causes & Solutions:

    • Insufficient Acid: The concentration of the acid may be too low. Consider increasing the concentration of TFA or using a stronger acid.

    • Short Reaction Time: The reaction may not have been allowed to proceed to completion. Extend the reaction time and monitor the progress by TLC or LC-MS.

    • Low Temperature: The reaction temperature may be too low, slowing the deprotection rate. Consider running the reaction at room temperature or slightly warming it, while being mindful of potential side reactions.[8]

Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS After Deprotection
  • Symptoms: Unwanted peaks in the analytical data, often with a mass increase of +56 Da, suggesting side product formation.[8]

  • Possible Cause: Alkylation of sensitive amino acid residues by the tert-butyl cation.[3][8]

  • Solutions:

    • Use of Scavengers: This is the most effective solution. Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[3][5] Refer to the scavenger table above for guidance.

    • Insufficient Scavenger Concentration: A typical scavenger concentration is 1-5% (v/v), but this may need to be optimized for your specific substrate.[6]

    • Highly Nucleophilic Substrate: If the substrate itself is highly nucleophilic, consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature) in conjunction with scavengers.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA and a Scavenger
  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Scavenger Addition: Add the selected scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[5]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[5]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. The crude product can then be purified.[5][6]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[6]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (B91453) (typically 5-10 equivalents) to the substrate solution at 0 °C.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[6]

  • Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).[6]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decomposition & Product Formation cluster_side_reaction Side Reaction cluster_scavenger Scavenger Action Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ H_plus H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 + CO₂ Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product Trapped_tBu Trapped Cation tBu_cation->Trapped_tBu Nucleophile Nucleophilic Residue (e.g., Trp, Met) Nucleophile->Alkylated_Product + Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_tBu +

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers in preventing side reactions.

Troubleshooting_Workflow Start Start Boc Deprotection Monitor Monitor Reaction Progress (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Work-up Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Analyze Analyze Crude Product (LC-MS) Workup->Analyze Troubleshoot_Incomplete Troubleshoot: - Increase acid concentration - Extend reaction time - Increase temperature Incomplete->Troubleshoot_Incomplete Troubleshoot_Incomplete->Monitor Pure Product is Pure? Analyze->Pure Purify Purify Product Pure->Purify Yes Side_Products Side Products Detected Pure->Side_Products No Troubleshoot_Side Troubleshoot: - Add/increase scavengers - Use milder conditions - Lower temperature Side_Products->Troubleshoot_Side Troubleshoot_Side->Start Re-run Reaction

Caption: A troubleshooting workflow for optimizing Boc deprotection reactions.

References

Technical Support Center: Synthesis of PROTACs with Long PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating long Polyethylene Glycol (PEG) chains.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields when synthesizing PROTACs with long PEG linkers?

Low yields in PROTAC synthesis, especially with long PEG linkers (e.g., m-PEG20-alcohol), are often due to a combination of factors:

  • Inefficient Coupling Reactions: The chemical reaction to attach the PEG linker to the warhead (targeting the protein of interest - POI) or the E3 ligase ligand can be incomplete. This may result from suboptimal reaction conditions, steric hindrance from the bulky and flexible PEG chain, or the use of unsuitable coupling agents.[1]

  • Difficult Purification: The high polarity and flexibility of the long PEG chain make separating the desired PROTAC from starting materials and byproducts challenging. This can lead to significant product loss during purification, resulting in a low isolated yield.[1][2]

  • Side Reactions: The hydroxyl group of the PEG linker or the ether oxygens within the chain can participate in unintended side reactions, consuming the starting material and reducing the yield of the target molecule.[1]

  • Poor Quality of Starting Materials: The purity and stability of the PEG linker and other reactants are crucial. Impurities or degradation of starting materials can significantly hinder reaction efficiency.[1]

Q2: How does the length of the PEG linker impact the synthesis and purification process?

The length of the PEG linker significantly influences the physicochemical properties of the PROTAC, which in turn affects its synthesis and purification.[1] Longer PEG chains increase the molecule's size, polarity, and flexibility.[1] This can lead to:

  • Increased Steric Hindrance: The large, flexible PEG chain can physically block the reactive sites, slowing down coupling reactions and potentially requiring more forceful reaction conditions or specialized coupling agents.[1]

  • Higher Solubility in Polar Solvents: While beneficial for the final PROTAC's biological activity, high water solubility can complicate extraction and purification. The product may not easily move into organic solvents during workup, and it can be challenging to handle during chromatography.[1]

  • Challenges in Chromatographic Separation: The inherent polydispersity of many commercial PEG reagents and the high polarity of the resulting PROTAC can lead to broad peaks and poor separation during column chromatography.[3] Reverse-phase HPLC is often preferred over normal-phase chromatography for purifying highly polar, PEGylated PROTACs.[2]

Q3: Can a long PEG linker negatively affect the biological activity of a PROTAC?

Yes, while PEG linkers can improve solubility and permeability, an excessively long linker can be detrimental to the PROTAC's function.[4][5]

  • Inefficient Ternary Complex Formation: If the linker is too long, it may not effectively bring the target protein and the E3 ligase into the correct proximity and orientation required for efficient ubiquitination.[5][6] This can lead to a less stable or unproductive ternary complex.[4]

  • Increased "Hook Effect": An overly long linker can promote the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex, especially at high PROTAC concentrations.[4][7] This phenomenon, known as the "hook effect," reduces the efficiency of protein degradation.[4][7][8]

Q4: What are the advantages of using PEG linkers in PROTAC design?

PEG linkers are widely used in PROTAC design due to several beneficial properties:

  • Enhanced Solubility: The incorporation of a PEG chain increases the aqueous solubility of the often large and lipophilic PROTAC molecule.[4][9][10][11]

  • Improved Cell Permeability: The flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area, which can facilitate passage across the cell membrane.[4]

  • Tunable Length: PEG linkers are available in various lengths, allowing for the systematic optimization of the distance between the two ends of the PROTAC to achieve optimal ternary complex formation.[6][10]

Troubleshooting Guides

Low Yield After Final Coupling Reaction

This guide provides a systematic approach to diagnosing and resolving low synthetic yields.

Potential Cause Recommended Action
Ineffective Coupling Agents Ensure coupling reagents (e.g., HATU, HBTU, COMU) are fresh and stored under anhydrous conditions. Screen different coupling reagents and bases (e.g., DIPEA, TEA).[1][2]
Incomplete Reaction Increase the equivalents of the coupling reagent and the reactant that is not in excess (typically 1.1-1.5 equivalents). Extend the reaction time and monitor progress by LC-MS. Gentle heating (e.g., 40-50 °C) may drive the reaction to completion, but monitor for side products.[2]
Steric Hindrance Increase the excess of the less sterically hindered reactant. Consider using a coupling agent known to be effective for sterically hindered substrates. A longer reaction time or elevated temperature may also be necessary.[1]
Poor Solubility of Reactants Screen for a solvent system in which all reactants are fully soluble. Common solvents for PROTAC synthesis include DMF, DMSO, and DCM.[1]
Side Reactions Protect sensitive functional groups on the warhead or E3 ligase ligand before the coupling reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1]
Difficult Purification of PEGylated PROTAC
Problem Recommended Solution
High Polarity of PROTAC For flash column chromatography, explore a wider range of solvent polarities and consider using a more polar stationary phase like diol-functionalized silica. For highly polar PROTACs, reverse-phase preparative HPLC is often the method of choice.[2]
Product Loss During Workup The high water solubility of the PEGylated PROTAC can lead to its loss in the aqueous phase during extractions. Minimize aqueous washes or use a saturated brine solution to reduce the partitioning of the product into the aqueous layer. Alternatively, consider solid-phase extraction (SPE) for purification.[1]
Broad Peaks in Chromatography This can be due to the polydispersity of the PEG linker. If possible, use monodisperse PEG linkers. Optimize the chromatography method, including the gradient and flow rate. Size-exclusion chromatography (SEC) can also be an effective purification technique for large molecules.[1]

Data Presentation

Impact of PEG Linker Length on PROTAC Efficacy

The optimal linker length is crucial for achieving potent protein degradation and must be determined empirically for each PROTAC system.

Target Protein Linker Type Linker Length (atoms) Degradation Efficacy Reference
Estrogen Receptor α (ERα)PEG12Moderate--INVALID-LINK--[6][12]
Estrogen Receptor α (ERα)PEG16Potent--INVALID-LINK--[12]
TANK-binding kinase 1 (TBK1)PEG< 12No apparent activity[Unpublished data, cited in[12]][12][13]
TANK-binding kinase 1 (TBK1)PEG> 12Robust degradation[Unpublished data, cited in[12]][12][13]
Cellular Retinoic Acid-Binding Protein (CRABP)-I/IIPEGShortSelective for CRABP-II[Unpublished data, cited in[13]][13]
Cellular Retinoic Acid-Binding Protein (CRABP)-I/IIPEGLongSelective for CRABP-I[Unpublished data, cited in[13]][13]

Experimental Protocols

General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a representative two-step synthesis for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker with a hydroxyl and a carboxylic acid group.[9]

Step 1: Synthesis of POI-Linker Intermediate

This step involves forming an amide bond between the carboxylic acid of the PEG linker and an amine-functionalized POI ligand.[9]

  • Dissolve the amine-containing POI ligand (1.0 equivalent) and the Hydroxy-PEG-acid linker (1.1 equivalents) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the POI-PEG-OH intermediate by flash column chromatography.

Step 2: Synthesis of the Final PROTAC

This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.[9]

  • Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (B128534) (TEA) (1.5 equivalents) to the solution and cool to 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM to activate the hydroxyl group by converting it to a tosylate.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • After completion, wash the reaction mixture with water and brine, then dry the organic layer and concentrate.

  • Dissolve the resulting POI-PEG-OTs intermediate and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Add a base such as DIPEA (2.0 equivalents) and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and extract the final PROTAC.

  • Purify the final PROTAC by preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow Generalized PROTAC Synthesis Workflow cluster_step1 Step 1: POI-Linker Conjugation cluster_step2 Step 2: PROTAC Assembly POI_Ligand POI Ligand (with amine) Coupling Amide Coupling (HATU, DIPEA) POI_Ligand->Coupling PEG_Linker Hydroxy-PEG-Acid Linker PEG_Linker->Coupling POI_Linker_Intermediate POI-PEG-OH Intermediate Coupling->POI_Linker_Intermediate Purification1 Purification (Flash Chromatography) POI_Linker_Intermediate->Purification1 Activation Hydroxyl Activation (TsCl, TEA) Purification1->Activation Purified Intermediate Final_Coupling Final Coupling (DIPEA) Activation->Final_Coupling E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Final_Coupling Final_PROTAC Final PROTAC Final_Coupling->Final_PROTAC Purification2 Purification (Prep-HPLC) Final_PROTAC->Purification2

Caption: A generalized workflow for the two-step synthesis of PROTACs using PEG linkers.

Troubleshooting_Low_Yields Troubleshooting Low Yields in PROTAC Synthesis Start Low Yield After Final Coupling Check_Coupling Check Coupling Reagents & Conditions Start->Check_Coupling Incomplete_Reaction Incomplete Reaction? Check_Coupling->Incomplete_Reaction Optimize_Conditions Optimize: - Increase reagent equivalents - Extend reaction time - Gently heat Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions Side Reactions Observed? Incomplete_Reaction->Side_Reactions No Success Improved Yield Optimize_Conditions->Success Protecting_Groups Use Protecting Groups for Sensitive Functionalities Side_Reactions->Protecting_Groups Yes Purification_Issues Significant Loss During Purification? Side_Reactions->Purification_Issues No Protecting_Groups->Success Optimize_Purification Optimize Purification: - Use Reverse-Phase HPLC - Minimize aqueous washes - Consider SPE or SEC Purification_Issues->Optimize_Purification Yes Purification_Issues->Success No Optimize_Purification->Success

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.

Ternary_Complex_Formation Impact of PEG Linker Length on Ternary Complex Formation cluster_optimal Optimal Linker Length cluster_too_long Linker Too Long POI_Optimal Protein of Interest PROTAC_Optimal PROTAC POI_Optimal->PROTAC_Optimal E3_Optimal E3 Ligase E3_Optimal->PROTAC_Optimal Ternary_Complex_Optimal Stable & Productive Ternary Complex PROTAC_Optimal->Ternary_Complex_Optimal Facilitates Degradation_Optimal Efficient Degradation Ternary_Complex_Optimal->Degradation_Optimal POI_Long Protein of Interest PROTAC_Long PROTAC POI_Long->PROTAC_Long E3_Long E3 Ligase E3_Long->PROTAC_Long Ternary_Complex_Long Unstable or Unproductive Complex PROTAC_Long->Ternary_Complex_Long Fails to Stabilize Degradation_Long Inefficient Degradation Ternary_Complex_Long->Degradation_Long

Caption: The impact of PEG linker length on the formation of a productive ternary complex.

References

Boc-NH-PEG4-NHS ester hydrolysis rate and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on understanding and preventing hydrolysis to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Boc-NH-PEG4-NHS ester and what is it used for?

Boc-NH-PEG4-NHS ester is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1] It is a heterobifunctional crosslinker containing a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on target molecules, such as proteins or peptides, to form stable amide bonds.[2][] The PEG4 spacer increases solubility and reduces steric hindrance.[] After conjugation, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for further modifications.[5]

Q2: What is NHS ester hydrolysis and why is it a major concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, breaking the ester bond and forming an inactive carboxylic acid.[6] This is a significant competing reaction to the desired conjugation with a primary amine.[2] If the NHS ester hydrolyzes, it can no longer react with the target molecule, leading to low or no conjugation yield.[6]

Q3: What are the primary factors that influence the rate of Boc-NH-PEG4-NHS ester hydrolysis?

The rate of NHS ester hydrolysis is primarily influenced by:

  • pH: The rate of hydrolysis significantly increases as the pH rises.[7][8] At a pH above 9.0, hydrolysis can become so rapid that it outcompetes the desired labeling reaction.[7]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[6][8]

  • Moisture: NHS esters are moisture-sensitive. Improper storage and handling can lead to premature hydrolysis.[8] It is crucial to equilibrate the reagent to room temperature before opening to prevent condensation.[8][9]

Q4: What is the optimal pH for reacting Boc-NH-PEG4-NHS ester with a primary amine?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[2][10] A pH of 8.3 to 8.5 is often recommended as the ideal compromise, as it ensures the primary amine is sufficiently deprotonated and nucleophilic while minimizing the rate of hydrolysis.[7][11]

Q5: Which buffers are compatible with NHS ester reactions?

Amine-free buffers are essential for successful NHS ester conjugation. Compatible buffers include:

  • Phosphate-buffered saline (PBS)[10]

  • HEPES[2]

  • Borate[2]

  • Carbonate-bicarbonate[2]

Q6: Which buffers should be avoided?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[2][11]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Hydrolysis of Boc-NH-PEG4-NHS ester: The reagent may have been inactivated by moisture or improper storage.1. Use fresh reagent: Prepare the NHS ester solution immediately before use. Do not store it in solution.[8] 2. Optimize reaction pH: Perform the reaction within the optimal pH range of 7.2-8.5.[7][12] 3. Control temperature: Conduct the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[8]
Incorrect buffer composition: The buffer contains primary amines (e.g., Tris, glycine).Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer.[10] If your sample is in an incompatible buffer, perform a buffer exchange before the reaction.
Insufficient molar excess of NHS ester: The concentration of the NHS ester is too low relative to the target molecule.For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess of the NHS ester is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[10]
Precipitation of Reagent or Conjugate Low aqueous solubility: The Boc-NH-PEG4-NHS ester or the resulting conjugate may have limited solubility in the reaction buffer.1. Dissolve in an organic solvent first: Dissolve the NHS ester in a minimal amount of dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[8] The final concentration of the organic solvent should typically be below 10% to avoid denaturing the protein.[8][10]

Quantitative Data: NHS Ester Hydrolysis Rate

The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.

pHTemperatureHalf-life of NHS Ester
7.00°C4 to 5 hours[2]
8.64°C10 minutes[2]
7.0Room TemperatureHours[9]
9.0Room TemperatureMinutes[9]

Experimental Protocols

Protocol 1: Qualitative Assessment of Boc-NH-PEG4-NHS Ester Activity

This protocol provides a quick method to determine if your Boc-NH-PEG4-NHS ester is still active. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[2]

Materials:

  • Boc-NH-PEG4-NHS ester

  • Amine-free buffer (e.g., Phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a Control and a Sample Solution:

    • Prepare a control tube with 2 mL of amine-free buffer.

    • In a separate tube, dissolve 1-2 mg of the Boc-NH-PEG4-NHS ester in 2 mL of the same buffer.[9]

  • Measure Initial Absorbance (A_initial):

    • Zero the spectrophotometer at 260 nm using the control tube.

    • Immediately measure the absorbance of the NHS ester solution.[12]

  • Induce Complete Hydrolysis:

    • To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.[9][12]

  • Measure Final Absorbance (A_final):

    • Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.[9]

Interpretation of Results:

  • Active Reagent: If A_final is significantly greater than A_initial, the NHS ester is active.[9]

  • Inactive (Hydrolyzed) Reagent: If A_final is not measurably greater than A_initial, the NHS ester has likely hydrolyzed and is inactive.[9]

Protocol 2: General Procedure for Conjugation to a Primary Amine

This protocol outlines a general workflow for conjugating Boc-NH-PEG4-NHS ester to a protein or other amine-containing molecule.

Materials:

  • Boc-NH-PEG4-NHS ester

  • Molecule with primary amines (e.g., protein)

  • Amine-free conjugation buffer (e.g., PBS, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Amine-Containing Molecule:

    • Ensure your molecule is in the appropriate amine-free conjugation buffer. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the Boc-NH-PEG4-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.[8]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS ester to your amine-containing molecule solution. The final concentration of the organic solvent should be less than 10%.[10]

  • Incubation:

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[10]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[10]

  • Purification:

    • Remove excess, unreacted Boc-NH-PEG4-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[10]

Visualizations

Hydrolysis_vs_Aminolysis cluster_0 Reaction Pathways of Boc-NH-PEG4-NHS Ester NHS_Ester Boc-NH-PEG4-NHS Ester (Active) Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed Inactive Carboxylic Acid (Byproduct) NHS_Ester->Hydrolyzed Hydrolysis (Increases with pH) Amine Primary Amine (Target Molecule) Water Water (H₂O)

Caption: Competing reaction pathways for Boc-NH-PEG4-NHS ester.

Troubleshooting_Workflow cluster_1 Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Observed CheckReagent Is the NHS ester active? Start->CheckReagent CheckBuffer Is the buffer amine-free and at the correct pH (7.2-8.5)? CheckReagent->CheckBuffer Yes UseFresh Use a fresh vial of NHS ester and prepare the solution immediately before use. CheckReagent->UseFresh No CheckConcentration Is the molar excess of NHS ester sufficient? CheckBuffer->CheckConcentration Yes BufferExchange Perform a buffer exchange to an appropriate amine-free buffer. CheckBuffer->BufferExchange No IncreaseExcess Increase the molar excess of the NHS ester. CheckConcentration->IncreaseExcess No Success Conjugation Successful CheckConcentration->Success Yes UseFresh->CheckBuffer BufferExchange->CheckConcentration IncreaseExcess->Success Fail Consult further technical support.

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Confirming Successful Boc-NH-PEG4 Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confidently confirm the successful conjugation of Boc-NH-PEG4 linkers.

Frequently Asked Questions (FAQs)

Q1: What is a Boc-NH-PEG4 conjugation reaction?

A Boc-NH-PEG4 conjugation is a chemical reaction that links a molecule with a primary amine (such as a protein, peptide, or small molecule drug) to a Boc-NH-PEG4 linker. This reaction typically forms a stable amide bond. The process usually involves activating the carboxylic acid group on a PEG linker derivative using carbodiimide (B86325) chemistry, often with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1] The NHS is used to create a more stable intermediate that reacts efficiently with the amine-containing molecule.[1]

Q2: Why are coupling agents like EDC and NHS necessary for the conjugation?

Directly reacting a carboxylic acid with an amine to form an amide bond requires high temperatures, which can degrade sensitive biomolecules. Coupling agents like EDC and NHS allow the reaction to proceed under mild conditions, preserving the integrity of the molecules being conjugated.[1]

Q3: What are the primary analytical techniques to confirm successful conjugation?

Several analytical techniques can be used to monitor the progress of the conjugation reaction and confirm the final product. These include:

  • Mass Spectrometry (MS): Techniques like ESI-MS and MALDI-TOF MS are powerful for confirming the increase in molecular weight of the target molecule after PEGylation.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC) are effective for separating the conjugated product from the starting materials.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This combination provides high specificity by verifying the molecular weight of the components separated by chromatography.[1][2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is primarily used for detailed structural confirmation of the final, purified conjugate.[1]

  • Capillary Electrophoresis (CE): This technique can be used to analyze the pegylation pattern of a protein.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution Recommended Analytical Check
No product formation or low yield Incomplete activation of the carboxylic acid group.Ensure appropriate pH (typically 4.7-6.0 for EDC/NHS activation). Use fresh coupling agents.Use a quick qualitative test like TLC to check for the consumption of starting materials.[1]
Hydrolysis of the NHS ester.Perform the reaction at a slightly higher pH and with a high local concentration of the amine reagent. Minimize reaction times.[]Analyze the reaction mixture by RP-HPLC to identify hydrolysis byproducts.
Inactive amine on the target molecule.Check the purity and integrity of your amine-containing molecule. Ensure the buffer used for conjugation is free of primary amines (e.g., Tris).Confirm the mass of the starting material using Mass Spectrometry.
Multiple products or impurities Reaction with multiple amine sites on the target molecule.Optimize the molar ratio of the PEG linker to the target molecule.[7]Use Mass Spectrometry to identify the different species (e.g., mono-, di-, tri-PEGylated products).[5]
Presence of unconjugated starting materials.Optimize the purification method (e.g., SEC, dialysis, or RP-HPLC) to efficiently remove excess reagents.[7]Analyze the purified product by SEC-HPLC or RP-HPLC to check for purity.
Inconsistent results between batches Variability in the degree of PEGylation.Precisely control reaction conditions such as temperature, pH, and stoichiometry.Use a robust analytical method like LC-MS or Capillary Electrophoresis to characterize the extent of PEGylation.[3]

Quantitative Data Summary

Successful conjugation of a Boc-NH-PEG4 derivative to a target molecule will result in predictable changes in its physicochemical properties. The following table summarizes the expected quantitative changes that can be monitored.

Analytical TechniqueParameterExpected Change Upon Successful Conjugation
Mass Spectrometry (MS) Molecular Weight (MW)Increase in MW corresponding to the mass of the incorporated Boc-NH-PEG4 moiety. For a Boc-NH-PEG4-acid conjugation, the increase would be the MW of the linker minus the mass of a water molecule (18.02 Da).[1]
Size-Exclusion Chromatography (SEC-HPLC) Retention Time (t_R)Decrease in retention time due to the increased hydrodynamic radius of the conjugated molecule.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Retention Time (t_R)Increase in retention time as the addition of the PEG linker typically increases the hydrophobicity of the molecule.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shifts (δ)Appearance of new signals corresponding to the protons of the Boc and PEG moieties. Shifts in the signals of protons adjacent to the conjugation site.

Experimental Protocols

General Protocol for Boc-NH-PEG4-Acid Conjugation to a Protein

This protocol outlines a general workflow for conjugating a Boc-NH-PEG4-acid linker to a protein.

Materials:

  • Boc-NH-PEG4-acid

  • Protein with available primary amine groups (e.g., lysine (B10760008) residues)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., MES buffer, pH 4.7-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)

  • Purification system (e.g., Size-Exclusion Chromatography or Dialysis)

Procedure:

  • Activation of Boc-NH-PEG4-acid:

    • Dissolve Boc-NH-PEG4-acid, EDC, and NHS in anhydrous DMSO or DMF. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[7]

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[7]

  • Conjugation to the Protein:

    • Add the activated Boc-NH-PEG4-NHS ester solution to the protein solution in the appropriate conjugation buffer.

    • The molar ratio of the linker to the protein should be optimized for the desired degree of labeling.[7]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Purification:

    • Purify the Boc-NH-PEG4-functionalized protein using SEC or dialysis to remove excess reagents and byproducts.[7]

Confirmation of Conjugation using LC-MS

Procedure:

  • Sample Preparation:

    • Prepare samples of the unconjugated protein, the reaction mixture, and the purified conjugate.

  • Chromatography:

    • Inject the samples onto an appropriate HPLC column (e.g., a C4 or C8 reverse-phase column for proteins).

    • Elute the components using a suitable gradient (e.g., a water/acetonitrile gradient with 0.1% formic acid).

  • Mass Spectrometry:

    • Direct the eluent from the HPLC to the mass spectrometer (e.g., an ESI-Q-TOF).

    • Acquire the mass spectra of the eluting peaks.

  • Data Analysis:

    • Compare the chromatograms of the starting material and the final product. A successful conjugation will show a new peak with a longer retention time.

    • Deconvolute the mass spectrum of the new peak to determine its molecular weight. The observed mass should correspond to the expected mass of the conjugated protein.[2][5]

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_analysis Confirmation Boc_PEG_Acid Boc-NH-PEG4-Acid Activated_Ester Boc-NH-PEG4-NHS Ester Boc_PEG_Acid->Activated_Ester Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Conjugate Boc-NH-PEG4-Conjugate Activated_Ester->Conjugate Conjugation Protein Target Molecule (R-NH2) Protein->Conjugate LCMS LC-MS Analysis Conjugate->LCMS NMR NMR Analysis Conjugate->NMR HPLC HPLC Analysis Conjugate->HPLC

Caption: Experimental workflow for Boc-NH-PEG4 conjugation and confirmation.

troubleshooting_pathway start Conjugation Reaction Performed check_product Is product observed by initial analysis (e.g., TLC, crude LC-MS)? start->check_product no_product No Product Observed check_product->no_product No product_observed Product Observed check_product->product_observed Yes check_reagents Check Reagent Quality: - Fresh EDC/NHS? - Correct Buffer pH? no_product->check_reagents check_target Check Target Molecule: - Purity? - Amine availability? no_product->check_target check_purity Is the product pure? product_observed->check_purity impure_product Impure Product check_purity->impure_product No pure_product Pure Product check_purity->pure_product Yes optimize_purification Optimize Purification: - SEC? - RP-HPLC? impure_product->optimize_purification optimize_stoichiometry Optimize Stoichiometry: - Adjust linker:target ratio impure_product->optimize_stoichiometry characterize Characterize Product: - Confirm MW by MS - Assess purity by HPLC pure_product->characterize

Caption: Troubleshooting pathway for Boc-NH-PEG4 conjugation.

References

dealing with steric hindrance in Boc-NH-PEG4 reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG4 reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the conjugation of Boc-NH-PEG4 linkers, particularly in cases involving steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is Boc-NH-PEG4-acid and what are its primary applications?

Boc-NH-PEG4-acid is a heterobifunctional linker molecule commonly used in bioconjugation and drug delivery. It consists of a Boc (tert-butyloxycarbonyl) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1] The PEG4 spacer enhances the solubility and reduces the immunogenicity of the conjugated molecule. The carboxylic acid allows for covalent attachment to primary amines on biomolecules, while the Boc-protected amine can be deprotected under acidic conditions for subsequent conjugation steps.[1] This makes it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Q2: What are the main challenges when working with Boc-NH-PEG4-acid in conjugation reactions?

The primary challenge in Boc-NH-PEG4-acid reactions is often steric hindrance. This can arise from both the Boc protecting group and the PEG4 chain, which can physically block the reactive ends of the linker from approaching the target molecule, especially if the target molecule itself is bulky.[1] This can lead to low reaction yields and incomplete conjugations.

Q3: How can I monitor the progress of my Boc-NH-PEG4 conjugation reaction?

Several analytical techniques can be used to monitor the progress of your reaction:[2]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and measure the concentration of reactants and products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific technique that confirms the identity of the conjugated product by verifying its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural confirmation of the final, purified conjugate.

Troubleshooting Guide

Low or No Product Yield

Low or no yield is a common issue in Boc-NH-PEG4 reactions, especially when dealing with sterically hindered substrates. The following sections provide potential causes and solutions.

Problem: The amide coupling reaction between Boc-NH-PEG4-acid and a sterically hindered amine has a low yield.

  • Possible Cause 1: Insufficiently reactive coupling reagent. Standard carbodiimide (B86325) reagents like EDC in combination with NHS may not be potent enough to overcome the activation energy barrier in sterically demanding reactions.

    • Solution: Switch to a more powerful coupling reagent. Uronium-based reagents like HATU are generally more effective for hindered couplings.

  • Possible Cause 2: Steric hindrance preventing nucleophilic attack. The bulky nature of your substrate and the Boc-NH-PEG4 linker may be physically impeding the reaction.

    • Solution 1: Increase the reaction temperature. This can provide the necessary energy to overcome the steric barrier.

    • Solution 2: Increase the concentration of the less hindered reactant to help drive the reaction forward.

    • Solution 3: Consider an alternative activation strategy. Converting the carboxylic acid to a more reactive acyl fluoride (B91410) can be effective in cases of severe steric hindrance.

  • Possible Cause 3: Hydrolysis of the activated ester. The activated Boc-NH-PEG4-acid is susceptible to hydrolysis, which deactivates it.

    • Solution: Ensure that your amine is added promptly after the activation of the Boc-NH-PEG4-acid.[2] Also, ensure all your reagents and solvents are anhydrous.

Data Presentation

The choice of coupling reagent is critical for overcoming steric hindrance. While specific yields are highly dependent on the substrates being used, the following table provides a qualitative comparison of common coupling reagents for sterically hindered amide bond formation.

Coupling ReagentClassRelative Reactivity in Hindered CouplingsKey Considerations
EDC/NHSCarbodiimideModerateStandard, cost-effective choice for less demanding couplings.
DIC/HOBtCarbodiimideModerate to HighSimilar to EDC/NHS, but the urea (B33335) byproduct of DIC is soluble in organic solvents.
HATUUroniumVery HighGenerally considered one of the most effective reagents for sterically hindered couplings.[3]
HBTU/TBTUUroniumHighWidely used, but generally less reactive than HATU for challenging couplings.
PyBOPPhosphoniumHighGood for hindered couplings, but can be less effective than HATU.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/NHS

This protocol outlines a general procedure for the conjugation of Boc-NH-PEG4-acid to a primary amine-containing molecule using EDC and NHS.

Materials:

  • Boc-NH-PEG4-acid

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Boc-NH-PEG4-acid:

    • Dissolve Boc-NH-PEG4-acid (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.2 equivalents) and EDC (1.5 equivalents).[1]

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated Boc-NH-PEG4-NHS ester solution to the amine-containing molecule solution. The molar ratio of the linker to the target molecule should be optimized for the specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

    • Purify the conjugate using a suitable method like size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: General Procedure for Amide Coupling using HATU for Sterically Hindered Amines

This protocol is recommended for reactions involving sterically hindered amines where EDC/NHS may be inefficient.

Materials:

  • Boc-NH-PEG4-acid

  • Sterically hindered amine-containing molecule

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Purification system

Procedure:

  • Reaction Setup:

    • Dissolve Boc-NH-PEG4-acid (1 equivalent) and the sterically hindered amine (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) to the solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

    • Monitor the reaction progress using TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free amine.

Materials:

  • Boc-protected PEGylated conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane, TIS, or water) (optional, to prevent side reactions)[4]

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add a solution of TFA in DCM (typically 20-50% v/v).[1]

    • If your substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as TIS or water (typically 2.5-5%).

    • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • The deprotected product can often be precipitated by the addition of cold diethyl ether.

    • Wash the precipitate with cold ether to remove any remaining scavengers and byproducts.

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_deprotection Deprotection Step Boc-NH-PEG4-COOH Boc-NH-PEG4-COOH Coupling_Reagent EDC/NHS or HATU/DIPEA Boc-NH-PEG4-COOH->Coupling_Reagent Reacts with Activated_Ester Boc-NH-PEG4-Activated Ester Coupling_Reagent->Activated_Ester Forms Target_Molecule Sterically Hindered Amine (R-NH2) Activated_Ester->Target_Molecule Reacts with Conjugate Boc-NH-PEG4-NH-R Target_Molecule->Conjugate Forms Acid TFA/DCM Conjugate->Acid Reacts with Deprotected_Conjugate H2N-PEG4-NH-R Acid->Deprotected_Conjugate Yields G Start Low or No Product Yield Check_Reagents Check purity and activity of coupling reagents Start->Check_Reagents Change_Reagent Switch to a stronger coupling reagent (e.g., HATU) Check_Reagents->Change_Reagent Reagents OK Optimize_Conditions Increase temperature or concentration Change_Reagent->Optimize_Conditions Still low yield Success Successful Conjugation Change_Reagent->Success Yield improves Alternative_Activation Consider converting to acyl fluoride Optimize_Conditions->Alternative_Activation Still low yield Optimize_Conditions->Success Yield improves Alternative_Activation->Success Yield improves

References

Technical Support Center: Purification of Boc-NH-PEG4 Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of proteins modified with Boc-NH-PEG4 linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when purifying Boc-NH-PEG4 modified proteins?

A1: The most common impurities include:

  • Unreacted Protein: Native protein that did not get PEGylated.

  • Excess PEGylation Reagent: Unreacted Boc-NH-PEG4 linker and its hydrolysis byproducts.

  • Multi-PEGylated Species: Proteins with more than one PEG chain attached, which can occur when the protein has multiple reactive sites.[1]

  • Aggregates: High molecular weight species formed due to protein instability or intermolecular cross-linking.[1][2]

  • Positional Isomers: Proteins PEGylated at different sites, which can be challenging to separate.[][4]

  • Byproducts from Boc Deprotection: Impurities generated during the removal of the Boc protecting group, such as alkylated protein side chains.[5]

Q2: Which chromatographic techniques are most effective for purifying PEGylated proteins?

A2: Several chromatographic techniques are commonly used, often in combination, to achieve high purity of PEGylated proteins. The choice depends on the specific properties of the protein and the PEG conjugate.

  • Size Exclusion Chromatography (SEC): This is often the first choice for removing unreacted PEG and other low molecular weight impurities.[][6] It separates molecules based on their hydrodynamic radius, which significantly increases upon PEGylation.[][6]

  • Ion Exchange Chromatography (IEX): IEX is highly effective in separating proteins based on the extent of PEGylation (e.g., mono- vs. di-PEGylated) and can also separate positional isomers.[][4][6] The attachment of PEG chains can shield surface charges, altering the protein's interaction with the IEX resin.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can either increase or decrease the hydrophobicity of a protein, allowing for the separation of PEGylated and unPEGylated species.[][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is often used for analytical characterization and can separate positional isomers at an analytical scale.[6][8]

Q3: How can I monitor the efficiency of the Boc-NH-PEG4 conjugation reaction?

A3: Monitoring the reaction is crucial for optimization. Several analytical techniques can be employed:

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will show a band shift compared to the unmodified protein.

  • High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC and RP-HPLC can be used to quantify the remaining unreacted protein and the formation of the PEGylated product.[8][9]

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the degree of PEGylation (number of PEG chains attached).[8][10]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of the PEGylated protein, though it may not distinguish between PEGylated and unPEGylated forms without specific antibodies.[8]

Troubleshooting Guides

Problem 1: Low Yield of PEGylated Protein
Possible Cause Recommended Solution
Incomplete Boc Deprotection Ensure complete removal of the Boc group, as an intact Boc group will prevent the conjugation reaction. Use a higher concentration of trifluoroacetic acid (TFA) (e.g., 50% v/v in dichloromethane) or extend the deprotection reaction time.[11][12]
Inefficient Conjugation Reaction Optimize the molar ratio of the PEG reagent to the protein. While a higher excess of PEG can drive the reaction, it can also lead to multi-PEGylation.[1] Ensure the reaction pH is optimal for the chosen conjugation chemistry (typically pH 7-9 for NHS esters).[9]
Hydrolysis of Activated PEG Linker If using an NHS-ester activated PEG, ensure it is fresh and dissolved in an anhydrous solvent like DMSO or DMF immediately before use. Avoid reaction pH above 8.5 to minimize hydrolysis.[11]
Loss of Product During Purification Choose the appropriate purification method. For example, if using IEX, ensure the buffer conditions allow for binding of the PEGylated protein. An operational trade-off between purity and yield may be necessary, especially with membrane-based techniques.[6]
Problem 2: Presence of High Molecular Weight Aggregates
Possible Cause Recommended Solution
Protein Instability Perform the PEGylation reaction at a lower temperature (e.g., 4°C).[12] Ensure the reaction buffer is at a pH where the protein is stable and not near its isoelectric point.[12]
Intermolecular Cross-linking If using a bifunctional PEG linker, this can lead to cross-linking. Consider using a monofunctional PEG reagent. Reduce the protein concentration during the reaction.[13]
Over-labeling A high degree of PEGylation can sometimes induce conformational changes leading to aggregation.[1] Reduce the molar excess of the PEG reagent or shorten the reaction time.[11]
Ineffective Purification Use Size Exclusion Chromatography (SEC) to effectively separate high molecular weight aggregates from the desired monomeric PEGylated protein.[1]
Problem 3: Difficulty in Separating PEGylated from UnPEGylated Protein
Possible Cause Recommended Solution
Insufficient Resolution in SEC While SEC is good for removing free PEG, it may not always resolve unPEGylated protein from mono-PEGylated species if the size difference is not substantial.[6]
Inappropriate IEX Conditions Optimize the salt gradient and pH for Ion Exchange Chromatography. The change in surface charge upon PEGylation is key for separation.[]
Similar Hydrophobicity If HIC is being used and the hydrophobicity change upon PEGylation is minimal, this method may not be effective. Consider IEX as an alternative or in combination.[7]

Experimental Protocols

General Protocol for Boc Deprotection of Boc-NH-PEG4-Linker
  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1–0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete deprotection.

  • Solvent Removal: Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

  • Purification: The resulting amine-PEG linker can be used directly or purified further if necessary.

General Protocol for NHS Ester-Mediated PEGylation of a Protein
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. Common buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[14]

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester activated Boc-NH-PEG4 linker in a dry, water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction: Add the dissolved PEG-NHS ester to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 to 20:1 is common.[15]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to quench any unreacted NHS ester.

  • Purification: Proceed with the purification of the PEGylated protein using appropriate chromatographic techniques like SEC or IEX.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis start Start: Boc-NH-PEG4-Linker & Protein deprotection Boc Deprotection (TFA/DCM) start->deprotection protein_prep Protein Buffer Exchange (Amine-free buffer) start->protein_prep activation Linker Activation (e.g., EDC/NHS) deprotection->activation conjugation PEGylation Reaction activation->conjugation protein_prep->conjugation quenching Quench Reaction conjugation->quenching sec Size Exclusion Chromatography (SEC) quenching->sec iex Ion Exchange Chromatography (IEX) sec->iex Optional Polishing Step analysis Characterization (SDS-PAGE, MS, HPLC) sec->analysis iex->analysis final_product Purified PEGylated Protein analysis->final_product

Caption: Experimental workflow for Boc-NH-PEG4 protein modification.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impurity Detected start Purification Issue Observed check_deprotection Check Boc Deprotection Efficiency start->check_deprotection impurity_type Identify Impurity (e.g., Aggregate, Free PEG) start->impurity_type optimize_reaction Optimize PEG:Protein Ratio & pH check_deprotection->optimize_reaction check_reagent_quality Verify Activated Linker Stability optimize_reaction->check_reagent_quality solution Implement Corrective Action check_reagent_quality->solution use_sec Employ Size Exclusion Chromatography impurity_type->use_sec Aggregates or Free PEG use_iex Use Ion Exchange Chromatography impurity_type->use_iex Unreacted Protein or Positional Isomers use_sec->solution use_iex->solution

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Optimizing Linker Length for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize linker length and composition for Proteolysis Targeting Chimera (PROTAC) efficacy.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, focusing on challenges related to linker design.

Issue 1: My PROTAC shows binary binding but induces weak or no target degradation.

Question: I've confirmed my PROTAC binds to the target protein and the E3 ligase individually in biophysical assays, but Western blot analysis shows minimal or no reduction in target protein levels. What are the potential linker-related problems?

Answer: This is a common and critical challenge in PROTAC development that frequently points to a failure in forming a stable and productive ternary complex (Target—PROTAC—E3 Ligase).[1][2] The linker is the pivotal component for enabling this assembly.[3] Here are the primary linker-related factors to investigate:

  • Suboptimal Linker Length: The linker might be too short, causing steric clashes that prevent the target and E3 ligase from binding simultaneously.[4] Conversely, a linker that is too long or overly flexible can result in an unstable complex where the proteins are not held in a productive orientation for ubiquitination.[2][5]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein such that its surface lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme, preventing efficient ubiquitination.[1]

  • Poor Physicochemical Properties: The linker significantly influences the overall properties of the PROTAC. It may contribute to poor cell permeability or low solubility, preventing the molecule from reaching its intracellular target at a sufficient concentration.[1][6]

  • Incorrect Attachment Points: The positions where the linker connects to the target ligand (warhead) and the E3 ligand are crucial.[] Suboptimal attachment points can disrupt the binding of either ligand or lead to a non-productive ternary complex geometry.[6]

Troubleshooting Workflow

A systematic evaluation is necessary to pinpoint the failure point.[8] Follow this workflow to diagnose the issue.

G cluster_start cluster_checks cluster_solutions cluster_end start Start: Weak or No Degradation permeability 1. Assess Cell Permeability (e.g., PAMPA, CETSA) start->permeability Is PROTAC reaching the target? binding 2. Confirm Binary Target Engagement (e.g., NanoBRET, SPR) permeability->binding Yes sol_perm Optimize Linker Properties: - Modulate LogP - Add/remove polar groups - Use PEG vs. alkyl chains permeability->sol_perm No ternary 3. Measure Ternary Complex Formation (e.g., SPR, TR-FRET) binding->ternary Yes sol_attach Re-evaluate Ligands & Attachment Points: - Resynthesize with new exit vectors - Check ligand binding affinity binding->sol_attach No sol_linker Synthesize Linker Library: - Vary length (e.g., PEG2 to PEG8) - Vary composition (flexible vs. rigid) - Test different anchor points ternary->sol_linker No/Weak Complex retest Re-test Degradation (Western Blot, DC50) ternary->retest Complex Forms sol_perm->retest sol_attach->retest sol_linker->retest

Fig 1. Troubleshooting workflow for PROTACs with poor degradation. (Max width: 760px)
Issue 2: I am observing a "hook effect" with my PROTAC.

Question: My dose-response curve for target degradation is bell-shaped, showing reduced efficacy at higher PROTAC concentrations. How can linker optimization help mitigate this?

Answer: The "hook effect" is an inherent characteristic of the PROTAC mechanism where high concentrations lead to the formation of non-productive binary complexes (Target—PROTAC or PROTAC—E3 Ligase) that cannot facilitate ubiquitination, thus reducing degradation efficiency.[2][9] While it cannot be eliminated entirely, linker design can significantly influence its severity.

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein (e.g., the E3 ligase) increases the PROTAC's affinity for the second protein (the target).[10] This stabilizes the ternary complex, making it more favorable than the binary complexes, which can mitigate the hook effect.[2]

  • Modify Linker Flexibility: Adjusting linker rigidity can pre-organize the PROTAC into a conformation that is more amenable to forming the ternary complex, thereby increasing its stability and reducing the hook effect.[2][11]

Logical Relationship of the Hook Effect

G cluster_protac PROTAC Concentration cluster_complex Dominant Species cluster_result Outcome low_c Low [PROTAC] ternary Productive Ternary Complex (Target-PROTAC-E3) low_c->ternary high_c High [PROTAC] binary Non-Productive Binary Complexes (Target-PROTAC + PROTAC-E3) high_c->binary degradation Efficient Degradation ternary->degradation inhibition Inhibition of Degradation (Hook Effect) binary->inhibition

Fig 2. The hook effect: concentration vs. complex formation. (Max width: 760px)

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for PROTAC linker length and composition?

A1: There is no universal optimal linker, as it is highly dependent on the specific target and E3 ligase pair.[3] However, general guidelines from successful PROTACs can provide a strong starting point:

  • Length: Most effective PROTACs utilize linkers ranging from 7 to 29 atoms.[5][6] A common strategy is to start by synthesizing a library with varying lengths, for example, using PEG linkers from 2 to 8 ethylene (B1197577) glycol units.[]

  • Composition: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[3] PEG linkers enhance hydrophilicity and solubility, while alkyl chains are more hydrophobic and can improve cell permeability.[5][13] It is often beneficial to screen both types.

Q2: How does linker composition (e.g., PEG vs. alkyl, flexible vs. rigid) affect PROTAC performance?

A2: Linker composition is critical and influences multiple aspects of PROTAC function:

  • Solubility and Permeability: PEG linkers generally increase aqueous solubility, while more hydrophobic alkyl linkers can enhance cell permeability.[14] Finding a balance is key, as poor permeability is a common failure point for PROTACs due to their high molecular weight.[15] Studies have shown that linkers that allow the PROTAC to adopt folded conformations can shield polar surface area and improve permeability.[16][17]

  • Ternary Complex Stability: The flexibility of the linker is crucial. Flexible linkers (PEG, alkyl chains) provide the necessary plasticity for the two proteins to find a productive orientation.[13] However, overly flexible linkers can have a high entropic penalty.[3] More rigid linkers (containing piperazine, piperidine, or alkynes) can reduce this penalty and pre-organize the PROTAC, potentially leading to a more stable complex.[11][13]

Q3: How do I choose the right attachment points for the linker?

A3: The linker attachment points on the warhead and E3 ligand should be at solvent-exposed positions to minimize interference with protein binding.[] Analyzing co-crystal structures of the ligands bound to their respective proteins is the ideal method to identify suitable exit vectors.[] If structural data is unavailable, a medicinal chemistry approach of synthesizing several analogs with different attachment points is necessary.[6]

Data Presentation: Linker Impact on Degradation

The optimal linker is system-dependent. The following tables summarize published data for different PROTACs, illustrating how linker modifications affect degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

Table 1: Effect of Linker Length on BRD4 Degradation (PROTAC MZ1 series) (Representative data compiled for illustrative purposes)

PROTAC VariantLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Analog 1PEG9>1000<20
Analog 2 (MZ1)PEG1225>90
Analog 3PEG1580~85
Analog 4PEG18250~70

Table 2: Effect of Linker Composition on Target Degradation (Representative data compiled for illustrative purposes)

PROTAC TargetLinker TypeDC₅₀ (nM)Key Observation
TBK1Alkyl Chain500Baseline degradation
TBK1PEG Chain150Improved solubility and potency[4]
BRD4Flexible PEG40Potent degradation
BRD4Rigid Piperazine15Increased rigidity improved ternary complex stability[11]

Key Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are protocols for core experiments in PROTAC linker optimization.

Protocol 1: Western Blot for DC₅₀ and Dₘₐₓ Determination

This protocol determines the concentration at which a PROTAC degrades 50% of the target protein (DC₅₀) and the maximum degradation level (Dₘₐₓ).[18]

  • Cell Seeding: Plate cells at a density that ensures they are 70-80% confluent at the time of harvest.[19]

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[20]

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[20]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[22]

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imager.[21] Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to calculate DC₅₀ and Dₘₐₓ values.[19]

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This biophysical assay directly measures the formation, kinetics, and stability of the Target—PROTAC—E3 Ligase ternary complex.[23]

  • System Setup: Use an SPR instrument (e.g., Biacore). All experiments should be performed using a buffer such as HBS-EP+.

  • Ligand Immobilization: Immobilize the purified E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC) onto a sensor chip (e.g., a Ni-NTA chip for His-tagged proteins).[24]

  • Binary Interaction (Control):

    • To measure the PROTAC-E3 ligase interaction, inject a series of PROTAC concentrations over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the binary affinity (Kᴅ).[25]

  • Ternary Complex Formation:

    • Prepare a series of samples containing a fixed, saturating concentration of the purified target protein mixed with a serial dilution of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface. The increased binding response compared to the PROTAC alone indicates ternary complex formation.[24][25]

  • Data Analysis:

    • Fit the ternary binding sensorgrams to determine the apparent affinity (Kᴅ) of the complex.

    • Calculate Cooperativity (α): The cooperativity factor is calculated as α = (Kᴅ of binary interaction) / (Kᴅ of ternary interaction).[23]

      • α > 1 indicates positive cooperativity (ternary complex is more stable).

      • α < 1 indicates negative cooperativity.

      • α = 1 indicates no cooperativity.

Protocol 3: HiBiT/NanoBRET Assay for Live-Cell Degradation Kinetics

This method provides real-time, quantitative measurement of target protein degradation in living cells.[26]

  • Cell Line Generation: Use CRISPR/Cas9 to knock-in an 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.[26]

  • Cell Seeding and LgBiT Delivery: Seed the HiBiT-tagged cells in a white, 96-well plate. Transfect the cells with a plasmid encoding LgBiT, the large complementary subunit that binds HiBiT to form a functional NanoLuc luciferase.[26]

  • Assay Preparation:

    • Replace the culture medium with an assay medium (e.g., Opti-MEM).

    • Add the Nano-Glo® Live Cell Substrate to the medium and allow the signal to equilibrate (approx. 2-3 hours).[26]

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the wells. Include a vehicle-only control.

  • Luminescence Measurement: Measure luminescence at regular intervals (e.g., every 15-30 minutes) for up to 24 hours using a plate reader with a live-cell incubator.[22]

  • Data Analysis: Normalize the luminescence signal at each time point to the vehicle control. The decrease in luminescence is directly proportional to the degradation of the HiBiT-tagged target protein. This data can be used to determine kinetic parameters like the rate of degradation (kdeg) and time to Dₘₐₓ for each concentration.[26][27]

References

Technical Support Center: Activation of Boc-NH-PEG4-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the activation of Boc-NH-PEG4-COOH, a critical step in bioconjugation and PEGylation processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of activating Boc-NH-PEG4-COOH?

The primary purpose is to convert the terminal carboxylic acid (-COOH) group into a more reactive form that can readily form a stable amide bond with primary amine groups (-NH2) on biomolecules such as proteins, peptides, or antibodies. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3]

Q2: What are the key reagents involved in the activation of Boc-NH-PEG4-COOH?

The key reagents are:

  • Boc-NH-PEG4-COOH: The PEG linker to be activated.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The carbodiimide that reacts with the carboxylic acid to form a highly reactive intermediate.[3][4]

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS: A stabilizer that converts the unstable EDC-activated intermediate into a more stable, amine-reactive NHS ester.[3][4]

Q3: Why is NHS or Sulfo-NHS used in conjunction with EDC?

The initial product of the reaction between a carboxylic acid and EDC is a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze back to the original carboxylic acid or rearrange to form an unreactive N-acylurea byproduct.[2][3][4] NHS or Sulfo-NHS is added to "trap" the O-acylisourea intermediate, converting it into a more stable NHS ester. This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[2][3]

Q4: What are the optimal pH conditions for the activation and conjugation reactions?

A two-step pH process is generally recommended for optimal results.

  • Activation Step (EDC/NHS): The activation of the carboxylic acid is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[3][5][6] A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).[3][5]

  • Conjugation Step (to amine): The reaction of the NHS-activated PEG with the primary amine of the biomolecule is most efficient at a pH of 7.2 to 8.5 .[5][6] At this pH, the primary amines are deprotonated and more nucleophilic. Suitable buffers include phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[5]

Q5: How can I monitor the progress of the activation and conjugation reaction?

Several analytical techniques can be used to monitor the reaction:

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and quantify the starting materials, activated intermediate, final product, and any side products. Both Reverse-Phase (RP-HPLC) and Size-Exclusion (SEC-HPLC) can be employed.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the desired conjugate and can help in the identification of side products.[1]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the consumption of starting materials and the formation of new products.

Troubleshooting Guide

Low yield or failure of the conjugation reaction is often due to the formation of side products or suboptimal reaction conditions. This guide will help you troubleshoot common issues.

Common Side Products in Boc-NH-PEG4-COOH Activation
Side ProductChemical StructureReason for FormationPrevention and Mitigation
O-acylisourea Intermediate Unstable intermediateFormed by the reaction of the carboxylic acid with EDC. It is highly susceptible to hydrolysis and rearrangement.Use of NHS or Sulfo-NHS to convert it to a more stable NHS ester.
N-acylurea Rearranged, unreactive byproductIntramolecular rearrangement of the O-acylisourea intermediate, particularly in the absence of a nucleophile (amine) or NHS.[2][4]Add NHS or Sulfo-NHS to the reaction mixture. Ensure timely addition of the amine-containing molecule after activation.
Hydrolyzed Boc-NH-PEG4-COOH Starting materialHydrolysis of the O-acylisourea intermediate or the NHS ester back to the carboxylic acid, especially in aqueous solutions and at non-optimal pH.[2][3]Perform reactions in a timely manner. Control the pH of the reaction. Use anhydrous solvents for the activation step where possible.
Hydrolyzed NHS Ester Boc-NH-PEG4-COOHThe NHS ester is susceptible to hydrolysis, which is accelerated at higher pH.Perform the conjugation step promptly after the activation. Maintain the pH in the recommended range (7.2-8.5).
Troubleshooting Common Experimental Problems
ProblemProbable Cause(s)Recommended Solution(s)
Low or no yield of the desired conjugate 1. Inactive EDC or NHS: Reagents may have been compromised by moisture. 2. Incorrect pH: pH of the activation or conjugation buffer is outside the optimal range. 3. Hydrolysis of activated PEG: Significant time lag between activation and conjugation. 4. Competing nucleophiles: Presence of primary amine-containing buffers (e.g., Tris).1. Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. 2. Verify the pH of your buffers. Use MES buffer (pH 4.5-6.0) for activation and PBS or Borate buffer (pH 7.2-8.5) for conjugation. 3. Add the amine-containing molecule to the reaction mixture immediately after the activation step. 4. Use amine-free buffers for the reaction.
Presence of a major peak corresponding to the starting Boc-NH-PEG4-COOH in HPLC/LC-MS Hydrolysis of the O-acylisourea intermediate or the NHS ester. This indicates that the activated PEG is reverting to its original form. Shorten the time between the activation and conjugation steps. Ensure the pH is optimal.
Appearance of an unexpected, unreactive peak with a mass corresponding to (Boc-NH-PEG4-COOH + EDC) Formation of the N-acylurea byproduct. This is due to the rearrangement of the O-acylisourea intermediate. Ensure a sufficient concentration of NHS or Sulfo-NHS is present during the activation step to trap the intermediate as the NHS ester.
Precipitation of the protein/antibody during the reaction 1. High degree of PEGylation: Over-modification can lead to changes in solubility. 2. Incorrect buffer conditions: The buffer may not be suitable for maintaining protein stability.1. Reduce the molar excess of the activated PEG linker used in the reaction. 2. Ensure the protein is at a suitable concentration and in a buffer that maintains its stability throughout the reaction.
Inconsistent results between experiments 1. Variability in reagent preparation: Inconsistent concentrations or age of stock solutions. 2. Inconsistent reaction times or temperatures. 1. Prepare fresh solutions of EDC and NHS for each experiment. 2. Standardize all reaction parameters, including incubation times and temperatures.

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of Boc-NH-PEG4-COOH to a Protein

Materials:

  • Boc-NH-PEG4-COOH

  • EDC-HCl

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution in Conjugation Buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of Boc-NH-PEG4-COOH in anhydrous DMSO.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of Boc-NH-PEG4-COOH:

    • In a microfuge tube, mix a 10- to 20-fold molar excess of Boc-NH-PEG4-COOH with a 1.5-fold molar excess of both EDC and Sulfo-NHS (relative to the PEG linker).

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation to the Protein:

    • Immediately add the activated Boc-NH-PEG4-NHS ester solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Protocol 2: Analysis of Conjugation by RP-HPLC

Instrumentation:

  • HPLC system with a C18 reverse-phase column.

  • UV detector.

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject a sample of the reaction mixture.

  • Elute the components using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Analyze the chromatogram to identify peaks corresponding to the unconjugated protein, the PEGylated protein, and any unreacted PEG linker or side products.

Visualizations

Activation_Pathway Boc_PEG_COOH Boc-NH-PEG4-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Boc_PEG_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Boc-NH-PEG4-NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Inactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Hydrolyzed_COOH Hydrolyzed Boc-NH-PEG4-COOH O_Acylisourea->Hydrolyzed_COOH Hydrolysis (Side Reaction) NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate + Primary Amine NHS_Ester->Hydrolyzed_COOH Hydrolysis (Side Reaction) Amine Primary Amine (e.g., on Protein)

Caption: Reaction mechanism for Boc-NH-PEG4-COOH activation and potential side reactions.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagents Check Reagent Activity (Fresh EDC/NHS?) Start->Check_Reagents Check_pH Verify Buffer pH (Activation: 4.5-6.0, Conjugation: 7.2-8.5) Start->Check_pH Check_Timing Minimize Time Between Activation and Conjugation Start->Check_Timing Check_Buffer_Comp Ensure Amine-Free Buffers (e.g., no Tris) Start->Check_Buffer_Comp Analyze_Byproducts Analyze Byproducts by LC-MS (N-acylurea or Hydrolysis?) Check_Reagents->Analyze_Byproducts Check_pH->Analyze_Byproducts Check_Timing->Analyze_Byproducts Check_Buffer_Comp->Analyze_Byproducts Optimize_Ratios Optimize Molar Ratios of PEG:EDC:NHS Analyze_Byproducts->Optimize_Ratios Successful_Conjugation Successful Conjugation Optimize_Ratios->Successful_Conjugation

Caption: A logical workflow for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: Mass Spectrometry Analysis of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of PEGylated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common mass spectrometry artifacts observed with PEGylated compounds?

A1: The analysis of PEGylated compounds by mass spectrometry is often complicated by several artifacts. The most common issues include:

  • Ion Suppression: Polyethylene (B3416737) glycol (PEG) is a well-known cause of ion suppression in mass spectrometry, which can lead to decreased sensitivity and inaccurate pharmacokinetic (PK) parameters.[1][2] This effect is particularly prominent in liquid chromatography-mass spectrometry (LC-MS) analyses where PEG may co-elute with the analyte of interest.

  • Complex Mass Spectra: The inherent polydispersity of PEG leads to broad mass distribution spectra, making data interpretation challenging.[3][4] The presence of multiple charge states for both the PEG moiety and the attached molecule further complicates the spectra.[3][5]

  • Adduct Formation: PEGylated compounds have a high affinity for alkali metal ions, leading to the concomitant formation of protonated ions, as well as sodium and potassium adducts, which can result in complex and difficult-to-interpret mass spectra.[6][7]

  • In-source Fragmentation: PEGylated molecules can undergo fragmentation within the ion source of the mass spectrometer, which can be a challenge but can also be leveraged to help identify PEGylation sites.[3][8][9][10]

Q2: How can I identify the source of PEG contamination in my samples?

A2: PEG contamination can originate from various sources in the laboratory.[11][12] Identifying the source is crucial for obtaining clean and reliable mass spectra. Common sources include:

  • Reagents and Consumables: PEG can be present as a stabilizer or surfactant in reagents.[11] Plasticware, such as microcentrifuge tubes and pipette tips, can also leach PEG and other plasticizers.[11][12][13]

  • Protein Purification Processes: PEG is often used in protein precipitation, chromatography, and crystallization, and residual amounts can remain in the final sample.[11]

  • Laboratory Environment: Improper laboratory practices, including the use of certain detergents for cleaning glassware (e.g., Triton X-100, NP-40), can introduce PEG contamination.[12] Even personal care products like hand creams can be a source.[12]

To pinpoint the source, a systematic approach is recommended. Analyze blanks of all solvents and buffers used in your sample preparation workflow.[13] Test different brands of consumables, such as microcentrifuge tubes, to see if the contamination is eliminated.[13]

Troubleshooting Guides

Issue 1: Ion Suppression

Symptom: Reduced signal intensity for the analyte of interest, especially in samples containing PEG as a formulation excipient.

Troubleshooting Workflow:

IonSuppressionWorkflow start Reduced Analyte Signal (Ion Suppression) chrom_optim Optimize Chromatography start->chrom_optim Modify LC gradient sample_prep Improve Sample Preparation start->sample_prep result_ok Signal Improved chrom_optim->result_ok result_not_ok Signal Still Suppressed chrom_optim->result_not_ok dilution Sample Dilution sample_prep->dilution Reduce matrix effects spe Solid-Phase Extraction (SPE) sample_prep->spe Remove PEG dilution->result_ok dilution->result_not_ok spe->result_ok spe->result_not_ok

Caption: Workflow for troubleshooting ion suppression.

Detailed Steps:

  • Chromatographic Optimization: Modifying the liquid chromatography (LC) gradient can help separate the analyte from the interfering PEG molecules.[1][2] Increasing the gradient length or using a different stationary phase can be effective.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize mixed-mode cation-exchange (MCX) SPE to effectively remove PEG from plasma samples, which can eliminate ion suppression.

    • Sample Dilution: In some cases, diluting the sample can mitigate matrix effects caused by high concentrations of PEG.

  • Alternative Dosing Vehicles: When possible, consider using alternative formulation agents that are known to cause less ion suppression.

Quantitative Data on Ion Suppression Mitigation:

AnalyteMatrix Factor (with PEG)Matrix Factor (after PEG removal via MCX SPE)
Acebutolol0.450.93
Metoprolol0.771.04
Data summarized from a study on the removal of PEG 400 from plasma samples.

Experimental Protocol: PEG Removal using Mixed-Mode Cation-Exchange (MCX) SPE

This protocol is adapted for the removal of PEG from plasma samples containing basic analytes.

  • Materials: Oasis MCX 96-well extraction plate, plasma sample containing PEG, appropriate solvents for conditioning, washing, and elution.

  • Method:

    • Conditioning: Condition the MCX plate wells with methanol (B129727) followed by water.

    • Loading: Load the plasma sample onto the conditioned plate.

    • Washing: Wash the wells with a mild organic solvent to remove PEG and other interferences. Basic analytes will be retained on the sorbent.

    • Elution: Elute the analytes of interest using an appropriate elution solvent (e.g., methanol containing a small percentage of a strong base).

    • Analysis: Analyze the eluate by LC-MS/MS.

Issue 2: Complex Mass Spectra due to Polydispersity and Adducts

Symptom: Broad, unresolved peaks in the mass spectrum, with multiple overlapping charge states and adducts, making it difficult to determine the molecular weight of the PEGylated compound.

Troubleshooting Workflow:

ComplexSpectraWorkflow start Complex Mass Spectrum charge_reduction Charge State Reduction start->charge_reduction adduct_control Adduct Formation Control start->adduct_control post_column Post-column Amine Addition charge_reduction->post_column maldi_matrix MALDI Matrix/Co-matrix Optimization adduct_control->maldi_matrix deconvolution Advanced Deconvolution result_ok Simplified Spectrum deconvolution->result_ok post_column->deconvolution maldi_matrix->result_ok

Caption: Workflow for simplifying complex mass spectra.

Detailed Steps:

  • Charge State Reduction:

    • Post-column Addition of Amines: The post-column addition of amines like triethylamine (B128534) (TEA) or diethylmethylamine (DEMA) can reduce the charge states of PEG and PEGylated compounds, leading to simpler spectra.[5][14] This technique is particularly useful for high molecular weight PEGs (≥20 kDa).[14]

  • Adduct Formation Control (for MALDI-TOF MS):

    • Matrix and Co-matrix Selection: For Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis, the choice of matrix and the use of a co-matrix can help to selectively generate protonated ions while suppressing the formation of sodium and potassium adducts.[6][7] For example, using α-cyano-4-hydroxycinnamic acid (CHCA) as a matrix with octadecylamine (B50001) (ODA) as a co-matrix can suppress Na+ and K+ adducts.[6]

  • High-Resolution Mass Spectrometry and Deconvolution:

    • Utilizing high-resolution mass spectrometers, such as Orbitrap-based instruments, can help resolve the isotopic peaks of different PEG variants.[15]

    • Advanced deconvolution algorithms are essential for processing the complex ESI-LC/MS data to obtain zero-charge mass spectra.[16]

Experimental Protocol: Post-column Addition of Amines for LC/MS

  • System Setup: An HPLC system coupled to a mass spectrometer via a T-mixer. A syringe pump is used to deliver the amine solution.

  • Reagents: Triethylamine (TEA) or diethylmethylamine (DEMA) solution in an appropriate solvent.

  • Method:

    • Separate the PEGylated compound using a suitable reversed-phase HPLC method.

    • Introduce the amine solution into the HPLC eluent flow post-column via the T-mixer at a constant flow rate.

    • The mixed flow is then introduced into the mass spectrometer's ion source.

    • Acquire the mass spectra. The amine will act as a charge-reducing agent for the PEG portion of the molecule.[5]

Issue 3: Difficulty in Identifying PEGylation Sites

Symptom: The exact location of PEG attachment on a protein or peptide is unknown.

Troubleshooting Approach:

PEGylationSiteWorkflow start Unknown PEGylation Site isf_cid In-Source Fragmentation (ISF) with CID-MS/MS start->isf_cid peptide_mapping LC/MS/MS Peptide Mapping start->peptide_mapping maldi_isd MALDI In-Source Decay (ISD) start->maldi_isd result PEGylation Site Identified isf_cid->result peptide_mapping->result maldi_isd->result

Caption: Methods for identifying PEGylation sites.

Detailed Methodologies:

  • In-Source Fragmentation (ISF) with CID-MS/MS: This technique involves inducing fragmentation of the PEG chain in the ion source to generate products with small PEG fragment attachments. These smaller, modified peptides can then be sequenced using collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) to pinpoint the site of PEGylation.[3][8][9][10]

  • LC/MS/MS Peptide Mapping: This classic proteomics approach involves digesting the PEGylated protein with a protease (e.g., trypsin) and then analyzing the resulting peptides by LC/MS/MS. The PEGylated peptides will have a characteristic mass shift and can be identified and sequenced to determine the attachment site.[16]

  • MALDI In-Source Decay (ISD): For analysis by MALDI-TOF MS, in-source decay can be used to fragment the peptide backbone of the PEGylated molecule. By comparing the fragment ion series of the PEGylated peptide to the native peptide, the site of modification can be deduced.[17]

This technical support guide provides a starting point for addressing common issues in the mass spectrometry of PEGylated compounds. For more specific issues, consulting detailed application notes and scientific literature is recommended.

References

Technical Support Center: Improving Reaction Efficiency of Boc-NH-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Boc-NH-PEG4-amine?

Boc-NH-PEG4-amine is a heterobifunctional linker commonly used in bioconjugation and drug delivery.[1] Its primary amine allows for coupling with molecules containing carboxylic acids, activated esters (like NHS esters), aldehydes, or ketones. The other end has a tert-butyloxycarbonyl (Boc) protected amine, which is stable under many reaction conditions but can be easily removed with acid to reveal a new primary amine for further conjugation.[2][] This allows for a stepwise and controlled assembly of complex molecules like antibody-drug conjugates (ADCs) or PROTACs.

Q2: What is the most common reaction involving the primary amine of Boc-NH-PEG4-amine?

The most frequent application is its reaction with a carboxylic acid to form a stable amide bond. This reaction is not spontaneous and requires the "activation" of the carboxylic acid.[4] The most common method for this activation is the use of carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

Q3: Why is my amide coupling reaction with Boc-NH-PEG4-amine resulting in a low yield?

Several factors can contribute to low yields in amide coupling reactions. The most common issues are related to the reaction conditions and the stability of the reagents. A systematic evaluation of the following is recommended:

  • Suboptimal pH: The reaction between an amine and an NHS-activated carboxylic acid is highly pH-dependent. The ideal pH range is typically 7.2-8.5.[7]

  • Presence of Nucleophilic Buffers: Buffers containing primary amines, such as Tris, will compete with Boc-NH-PEG4-amine for the activated carboxylic acid, significantly reducing the yield.[7]

  • Hydrolysis of the Activated Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH values. This hydrolysis reaction competes with the desired amidation reaction.

  • Poor Solubility of Reactants: If either the Boc-NH-PEG4-amine or the substrate is not fully dissolved in the reaction solvent, the reaction will be inefficient.

  • Steric Hindrance: If the carboxylic acid-containing molecule is very bulky, it can physically block the amine of the PEG linker from approaching, leading to a slower reaction and lower yield.[8]

Q4: I see an unexpected side product in my reaction mixture. What could it be?

Besides the unreacted starting materials, common side products include:

  • Hydrolyzed Activated Ester: The NHS ester of your carboxylic acid can hydrolyze back to the carboxylic acid.

  • N-acylurea: This byproduct can form from the reaction of the EDC-activated carboxylic acid with another equivalent of EDC. The addition of NHS minimizes this side reaction.

  • Guanidinium (B1211019) By-product: The amine of Boc-NH-PEG4-amine can sometimes react with the coupling reagent (e.g., HATU, HBTU) to form a guanidinium species.

  • Double Acylation Product: If the Boc protecting group is prematurely or partially removed during the reaction, the newly exposed amine can also react with the activated carboxylic acid, leading to a di-acylated PEG linker.

Q5: What are the best practices for storing and handling Boc-NH-PEG4-amine?

To ensure the integrity of the reagent, it should be stored at -20°C in a desiccated environment.[1][2] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can degrade the compound.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are experiencing low or no yield of your desired conjugate, follow this troubleshooting decision tree:

low_yield_troubleshooting start Low / No Product Yield check_reagents Are your coupling reagents (EDC, NHS) fresh and stored properly? start->check_reagents check_ph Is the reaction pH within the optimal range (7.2-8.5)? check_reagents->check_ph Yes solution_reagents Solution: Use fresh, high-quality coupling reagents. Store in a desiccator. check_reagents->solution_reagents No check_buffer Are you using an amine-free buffer (e.g., PBS, HEPES)? check_ph->check_buffer Yes solution_ph Solution: Adjust the pH of the reaction mixture to 7.2-8.5. check_ph->solution_ph No check_solubility Are all reactants fully dissolved? check_buffer->check_solubility Yes solution_buffer Solution: Perform a buffer exchange to an amine-free buffer like PBS, HEPES, or Borate. check_buffer->solution_buffer No check_stoichiometry Is the molar ratio of reactants optimized? check_solubility->check_stoichiometry Yes solution_solubility Solution: Use a co-solvent like DMSO or DMF to ensure complete dissolution. Keep co-solvent volume <10% of total. check_solubility->solution_solubility No end_point Optimize reaction conditions check_stoichiometry->end_point Yes solution_stoichiometry Solution: Increase the molar excess of the activated carboxylic acid relative to the amine. A 1.5 to 5-fold excess is a good starting point. check_stoichiometry->solution_stoichiometry No solution_reagents->end_point solution_ph->end_point solution_buffer->end_point solution_solubility->end_point solution_stoichiometry->end_point

Caption: Troubleshooting decision tree for low conjugation yield.

Issue 2: Difficulty in Purifying the Final Conjugate

The PEG chain in Boc-NH-PEG4-amine can sometimes complicate purification. Here are some common issues and solutions:

Problem Possible Cause Recommended Solution
Broad Peaks in RP-HPLC The flexible PEG chain can lead to multiple conformations, causing peak broadening.Optimize the HPLC gradient. A shallower gradient can improve resolution. Also, ensure the column is not overloaded.
Low Recovery from Purification The conjugate may be adsorbing to the purification matrix (e.g., HPLC column) or precipitating.Adjust the mobile phase composition to improve solubility. For RP-HPLC, this might mean starting with a higher percentage of organic solvent. Consider using a different purification method like Size Exclusion Chromatography (SEC).[7][9]
Co-elution of Product and Starting Material The polarity of the product and one of the starting materials may be very similar.If using RP-HPLC, try a column with a different stationary phase (e.g., C8 instead of C18). Optimize the gradient meticulously around the elution time of the product. SEC can be effective if there is a significant size difference between the product and the impurity.[9]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes the coupling of a carboxylic acid-containing molecule to Boc-NH-PEG4-amine using EDC/NHS chemistry.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the carboxylic acid in anhydrous DMF or DMSO.

    • Prepare a 100 mM stock solution of Boc-NH-PEG4-amine in the same solvent.

    • Immediately before use, prepare 200 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • In a clean, dry vial, add the carboxylic acid solution.

    • Add 1.5 equivalents of the EDC stock solution.

    • Add 1.5 equivalents of the NHS stock solution.

    • Let the activation reaction proceed at room temperature for 15-30 minutes.

  • Coupling Reaction:

    • To the activated carboxylic acid mixture, add 1.0 equivalent of the Boc-NH-PEG4-amine stock solution.

    • If the reaction is to be performed in an aqueous buffer, ensure the buffer is amine-free (e.g., PBS at pH 7.4) and that the final concentration of the organic solvent is less than 10%.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS or HPLC by observing the consumption of the starting materials and the formation of the product.[5]

    • Once the reaction is complete, the product can be purified by RP-HPLC or SEC.

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification COOH Carboxylic Acid Activated_Ester NHS-activated Ester COOH->Activated_Ester 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Boc-NH-PEG4-Conjugate Activated_Ester->Conjugate 2-4h, RT PEG_Amine Boc-NH-PEG4-amine PEG_Amine->Conjugate Purify RP-HPLC or SEC Conjugate->Purify

Caption: General experimental workflow for amide coupling.

Protocol 2: Boc-Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

  • Preparation:

    • Ensure the purified Boc-protected conjugate is completely dry (e.g., by lyophilization).

    • Dissolve the conjugate in anhydrous Dichloromethane (DCM).

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add an equal volume of a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.[6][10]

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm the loss of the Boc group (mass change of -100.12 Da).[10]

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

    • The resulting TFA salt of the amine can often be used directly in the next step after thorough drying.

    • Alternatively, to obtain the free amine, dissolve the residue in a suitable solvent and neutralize by washing with a saturated aqueous solution of sodium bicarbonate.[10]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing your reactions.

Table 1: Effect of pH on Amide Coupling Efficiency

Reaction pH Relative Yield (%) Notes
6.530-40Amine is mostly protonated (R-NH3+) and non-nucleophilic.
7.060-70Reaction proceeds, but may be slow.
7.5 85-95 Optimal balance between amine reactivity and NHS ester stability.
8.0 90-98 Often considered ideal for many bioconjugations.
8.580-90Rate of NHS ester hydrolysis begins to significantly compete with the amidation reaction.
9.050-60Rapid hydrolysis of the NHS ester severely reduces yield.

Note: Relative yields are estimates for a typical reaction and can vary based on the specific substrates and conditions.

Table 2: Recommended Reagent Stoichiometry

Reagent Molar Equivalents (relative to limiting reagent) Purpose
Carboxylic Acid1.0 - 5.0Can be used in excess if Boc-NH-PEG4-amine is the more valuable component.
Boc-NH-PEG4-amine1.0Typically the limiting reagent.
EDC1.2 - 2.0To activate the carboxylic acid.
NHS / Sulfo-NHS1.2 - 2.0To form a more stable activated ester and improve efficiency.

Table 3: Common Solvents for Boc-NH-PEG4-amine Reactions

Solvent Properties Common Use
DMF (Dimethylformamide)Anhydrous, polar aproticDissolving reagents, performing the reaction.
DMSO (Dimethyl sulfoxide)Anhydrous, polar aproticDissolving reagents, especially for stock solutions.
DCM (Dichloromethane)Anhydrous, non-polarBoc deprotection reactions.
PBS (Phosphate-Buffered Saline)Aqueous buffer, pH ~7.4Bioconjugation reactions involving proteins or other biomolecules. Must be amine-free.
HEPES Buffer Aqueous bufferAn alternative amine-free buffer for bioconjugation.

References

troubleshooting guide for PEGylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

PEGylation Reactions Technical Support Center

Welcome to the technical support center for PEGylation reactions. This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the PEGylation process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your PEGylation experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low PEGylation Yield or Incomplete Reaction

Question: My PEGylation reaction is resulting in a low yield of the desired PEGylated product, with a significant amount of unreacted protein/peptide remaining. What are the possible causes and how can I improve the efficiency?

Answer: Low PEGylation yield is a common issue that can stem from several factors related to reaction conditions and reagent stability.

Potential Causes and Troubleshooting Strategies:

  • Suboptimal pH: The pH of the reaction buffer is critical for the reactivity of specific amino acid residues. For instance, N-hydroxysuccinimide (NHS) esters react most efficiently with primary amines (e.g., lysine) at a pH range of 7.5-8.5. If the pH is too low, the amine groups will be protonated and less nucleophilic, leading to a decreased reaction rate. Conversely, a pH that is too high can lead to hydrolysis of the PEG reagent.

    • Solution: Verify the pH of your reaction buffer immediately before use. Optimize the pH by performing small-scale trial reactions across a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific molecule.

  • Incorrect Molar Ratio: The molar ratio of the PEG reagent to the protein/peptide is a crucial parameter. An insufficient amount of PEG reagent will lead to an incomplete reaction.

    • Solution: Increase the molar excess of the PEG reagent. It is recommended to perform a series of reactions with varying molar ratios (e.g., 1:1, 1:3, 1:5, 1:10 of protein to PEG) to find the optimal ratio that maximizes the yield of the desired product without leading to excessive di- or multi-PEGylation.

  • Hydrolysis of PEG Reagent: Many PEG reagents, especially NHS esters, are susceptible to hydrolysis, which renders them inactive. This can occur if the stock solution is old, has been improperly stored, or is prepared in a buffer and left for an extended period before use.

    • Solution: Always use freshly prepared PEG reagent solutions. Dissolve the PEG reagent in the reaction buffer immediately before adding it to your protein/peptide solution. Avoid repeated freeze-thaw cycles of PEG reagent stock solutions.

  • Presence of Competing Nucleophiles: Primary amines, such as Tris (tris(hydroxymethyl)aminomethane), in the buffer can compete with the target amines on the protein, leading to a lower PEGylation yield.

    • Solution: Ensure your reaction buffer is free of extraneous nucleophiles. Use buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. If your protein is in a Tris-containing buffer, perform a buffer exchange step prior to the PEGylation reaction.

Troubleshooting Workflow for Low PEGylation Yield:

Low_Yield_Troubleshooting start Low PEGylation Yield check_ph Verify Reaction Buffer pH start->check_ph ph_ok pH Optimal? check_ph->ph_ok adjust_ph Adjust pH (e.g., 7.5-8.5 for NHS) ph_ok->adjust_ph No check_ratio Evaluate PEG:Protein Molar Ratio ph_ok->check_ratio Yes adjust_ph->check_ph ratio_ok Ratio Sufficient? check_ratio->ratio_ok increase_ratio Increase Molar Ratio (e.g., 3x, 5x, 10x) ratio_ok->increase_ratio No check_reagent Assess PEG Reagent Activity ratio_ok->check_reagent Yes increase_ratio->check_ratio reagent_ok Reagent Fresh? check_reagent->reagent_ok use_fresh_reagent Use Freshly Prepared PEG Reagent reagent_ok->use_fresh_reagent No check_buffer Check for Competing Nucleophiles (e.g., Tris) reagent_ok->check_buffer Yes use_fresh_reagent->check_reagent buffer_ok Buffer Free of Nucleophiles? check_buffer->buffer_ok buffer_exchange Perform Buffer Exchange (e.g., to PBS) buffer_ok->buffer_exchange No end Improved Yield buffer_ok->end Yes buffer_exchange->end

Caption: Troubleshooting workflow for low PEGylation yield.

Issue 2: Protein Aggregation During or After PEGylation

Question: I am observing precipitation or aggregation of my protein during or after the PEGylation reaction. What causes this and how can I prevent it?

Answer: Protein aggregation is a significant challenge in PEGylation that can arise from several factors, including inappropriate buffer conditions and changes in protein surface properties after PEG attachment.

Potential Causes and Troubleshooting Strategies:

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability. If the reaction pH is close to the isoelectric point (pI) of the protein, its solubility will be at a minimum, increasing the likelihood of aggregation.

    • Solution: Adjust the pH of the reaction buffer to be at least 1-2 units away from the pI of your protein. You can also try increasing the ionic strength of the buffer by adding salts like NaCl (e.g., 150 mM) to improve solubility.

  • Hydrophobic Interactions: The attachment of PEG molecules can sometimes mask charged or polar groups on the protein surface, leading to an increase in relative hydrophobicity and promoting self-association.

    • Solution: Consider using a different type of PEG reagent (e.g., a branched or forked PEG) which can sometimes improve the solubility of the conjugate. Including solubility-enhancing excipients in the buffer, such as arginine or glycerol, can also be beneficial.

  • High Protein Concentration: Performing the reaction at a very high protein concentration can increase the probability of intermolecular interactions and aggregation.

    • Solution: Try reducing the protein concentration during the reaction. It is a balance, as very low concentrations might slow down the reaction rate, so optimization may be required.

Table 1: Recommended Buffer Additives to Reduce Aggregation

AdditiveTypical ConcentrationMechanism of Action
Arginine50-500 mMSuppresses aggregation by interacting with hydrophobic patches and stabilizing the protein.
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Sucrose0.25-1 MA common stabilizer that can reduce aggregation.
Polysorbate 800.01-0.1% (v/v)Non-ionic surfactant that prevents surface-induced aggregation.

Logical Relationship for Preventing Aggregation:

Aggregation_Prevention start Protein Aggregation Observed check_pi Compare Reaction pH to Protein pI start->check_pi ph_vs_pi Is pH close to pI? check_pi->ph_vs_pi adjust_ph Adjust pH (pI ± 1-2 units) ph_vs_pi->adjust_ph Yes check_concentration Evaluate Protein Concentration ph_vs_pi->check_concentration No adjust_ph->check_concentration conc_high Is Concentration High? check_concentration->conc_high reduce_conc Reduce Protein Concentration conc_high->reduce_conc Yes add_excipients Consider Adding Stabilizing Excipients conc_high->add_excipients No reduce_conc->add_excipients excipient_details e.g., Arginine, Glycerol, Sucrose add_excipients->excipient_details end Aggregation Minimized add_excipients->end

Caption: Logical steps to prevent protein aggregation.

Issue 3: Loss of Biological Activity After PEGylation

Question: My PEGylated protein shows a significant loss of biological activity compared to the native protein. How can I preserve the protein's function?

Answer: A reduction in biological activity is a critical concern and often arises from the PEG molecule sterically hindering the active site or binding domains of the protein.

Potential Causes and Troubleshooting Strategies:

  • Non-specific PEGylation: If the PEGylation occurs at or near the active site or a receptor-binding site, it can block the protein's functional domains.

    • Solution:

      • Site-Directed Mutagenesis: If the protein's structure is known, you can mutate amino acids in the active site to non-reactive ones and introduce a reactive residue (like cysteine) at a location far from the active site. This allows for site-specific PEGylation.

      • Use of Different PEGylation Chemistries: Instead of targeting primary amines (lysines), which are often abundant and distributed across the protein surface, consider chemistries that target other residues. For example, maleimide (B117702) chemistry targets free thiols (cysteines), which are often less numerous.

  • Conformational Changes: The attachment of a large PEG molecule can induce conformational changes in the protein, altering its tertiary structure and inactivating it.

    • Solution: Try using a smaller PEG molecule. While this might reduce the half-life extension, it can be a good compromise to retain activity. Also, characterizing the secondary and tertiary structure of the PEGylated protein using techniques like circular dichroism (CD) can provide insights into any structural changes.

Experimental Workflow for Activity Preservation:

Activity_Preservation start Loss of Biological Activity analyze_sites Analyze PEGylation Sites start->analyze_sites sites_known Are Sites Near Active Region? analyze_sites->sites_known site_directed Site-Directed Mutagenesis to Introduce Cys at a Distal Site sites_known->site_directed Yes check_peg_size Evaluate PEG Size sites_known->check_peg_size No change_chem Change PEGylation Chemistry (e.g., to Maleimide for Cys) site_directed->change_chem end Activity Preserved change_chem->end peg_large Is PEG Size Large? check_peg_size->peg_large use_smaller_peg Use a Smaller PEG Reagent peg_large->use_smaller_peg Yes peg_large->end No use_smaller_peg->end

Caption: Workflow for preserving biological activity.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Mediated PEGylation of a Protein
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Ensure the buffer is free from primary amines (e.g., Tris).

  • Protein Solution Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in a different buffer, perform a buffer exchange using dialysis or a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG reagent in the reaction buffer to create a stock solution (e.g., 10-20 mM).

  • PEGylation Reaction: Add the desired molar excess of the PEG reagent stock solution to the protein solution. For example, for a 5-fold molar excess, add 5 moles of PEG for every mole of protein.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS ester.

  • Purification: Purify the PEGylated protein from the unreacted PEG and protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Analyze the final product using SDS-PAGE to visualize the increase in molecular weight and SEC-HPLC to determine the purity and aggregation state. The biological activity should be assessed using a relevant in vitro assay.

Validation & Comparative

The PROTAC Linker Dilemma: A Comparative Guide to Boc-NH-PEG4 and Other Linker Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target-binding warhead and the E3 ligase-recruiting moiety—plays a pivotal role. Its composition and length are not merely spacers but are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides an objective comparison of PROTACs featuring the commonly used Boc-NH-PEG4 linker chemistry against other linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.

At the heart of PROTAC design is the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] The linker must possess the optimal length and geometry to facilitate this complex, a prerequisite for the efficient ubiquitination and subsequent degradation of the target protein.[2] This guide will delve into the nuances of different linker types, with a focus on the flexible polyethylene (B3416737) glycol (PEG) linkers derived from precursors like Boc-NH-PEG4, and compare their performance with other flexible and rigid linker architectures.

Quantitative Comparison of PROTAC Performance: The Impact of Linker Composition

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, its permeability across cell membranes to reach its intracellular target, and its overall pharmacokinetic profile. The following tables summarize quantitative data from a synthesized case study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of varying PEG linker lengths on key performance metrics. In this context, the PEG4 linker is a direct derivative of what would be synthesized using a Boc-NH-PEG4 building block.

Case Study: BRD4-Targeting PROTACs

This comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

Table 1: In Vitro Degradation of BRD4 [1]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG4 20 95
PEG515>98
PEG63092
  • DC50: Half-maximal degradation concentration. A lower value indicates higher potency.

  • Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [1]

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG30.815
PEG4 1.2 25
PEG51.530
PEG61.020
  • Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

The data for these BRD4-targeting PROTACs suggest that a PEG5 linker provides the optimal balance of degradation potency and permeability in this specific context. However, the PEG4 linker also demonstrates high potency and good permeability, validating the utility of the Boc-NH-PEG4 building block in constructing effective PROTACs.

Comparative Analysis of Linker Types

While PEG linkers are widely used, other linker chemistries offer distinct advantages and disadvantages. The choice of linker should be tailored to the specific target protein and E3 ligase pair.

Table 3: General Comparison of Different PROTAC Linker Types

Linker TypeRepresentative ExamplesAdvantagesDisadvantages
Flexible Linkers (e.g., PEG) Boc-NH-PEG4 derived linkers, Alkyl chainsSynthetically accessible, allow for conformational flexibility to facilitate ternary complex formation, can improve solubility.[3][]High flexibility can lead to an entropic penalty upon binding, may have reduced metabolic stability.[3]
Rigid Linkers Phenyl, Piperazine, Cycloalkane, Triazole containing linkersCan pre-organize the PROTAC into a favorable conformation for ternary complex formation, potentially improving potency and selectivity, can enhance metabolic stability.[]May not provide the necessary flexibility for optimal ternary complex formation with all target/E3 ligase pairs, can be more synthetically challenging.
Alkyl Linkers Simple hydrocarbon chainsHigh degree of conformational flexibility, synthetically straightforward.[3]Can be hydrophobic, potentially limiting aqueous solubility and cellular uptake.[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the performance of different PROTACs, a variety of experimental assays are employed. The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (e.g., with PEG4 linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesize PROTACs (e.g., with Boc-NH-PEG4, Alkyl, Rigid linkers) Degradation Degradation Assays (Western Blot, DC50, Dmax) Synthesis->Degradation Permeability Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability Ternary_Complex Ternary Complex Assays (SPR, NanoBRET, Co-IP) Synthesis->Ternary_Complex Target_Engagement Target Engagement (CETSA) Synthesis->Target_Engagement Analysis Compare Performance Metrics Degradation->Analysis Permeability->Analysis Ternary_Complex->Analysis Target_Engagement->Analysis Optimization Optimize Linker Design Analysis->Optimization

References

Chemical Properties and Reactivity: A Tale of Two Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of NHS Ester and Carboxylic Acid Functional Groups in Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The choice of reactive chemistry is critical, dictating the efficiency, stability, and success of applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays and proteomics. This guide provides a comprehensive, data-driven comparison of two fundamental functional groups used for targeting primary amines: the highly reactive N-Hydroxysuccinimide (NHS) ester and the foundational carboxylic acid.

The primary distinction between NHS esters and carboxylic acids lies in their reactivity toward primary amines (-NH₂), which are readily available on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1]

  • NHS Esters: These are "activated" esters, meaning the N-hydroxysuccinimide group is an excellent leaving group.[2] This inherent reactivity allows NHS esters to react directly and rapidly with nucleophilic primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0) to form stable, irreversible amide bonds.[1][] They are the workhorse chemistry for labeling antibodies and other proteins due to their high reactivity and the stability of the resulting conjugate.[][4]

  • Carboxylic Acids: By contrast, carboxylic acids (-COOH) are generally unreactive towards amines under physiological conditions.[5][6] The direct reaction would involve the amine acting as a base, deprotonating the carboxylic acid in a simple acid-base reaction rather than performing a nucleophilic attack.[5] Therefore, carboxylic acids require in situ activation to become amine-reactive. The most common method for this is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with NHS or its water-soluble analog, Sulfo-NHS.[7][8]

The activation process proceeds in two steps:

  • EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[8][9]

  • This intermediate can then react with a primary amine to form an amide bond. However, this intermediate is prone to hydrolysis in aqueous solutions. To improve efficiency and stability, NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[7][8][9]

G cluster_0 NHS Ester Pathway (Direct Conjugation) cluster_1 Carboxylic Acid Pathway (Two-Step Activation) NHS_Ester Molecule-NHS Ester Amide_Bond Stable Amide Bond (Molecule-Protein) NHS_Ester->Amide_Bond Reaction Primary_Amine Protein-NH₂ Primary_Amine->Amide_Bond Carboxylic_Acid Molecule-COOH Activated_Ester In Situ NHS Ester (Molecule-NHS) Carboxylic_Acid->Activated_Ester Activation EDC_NHS EDC + NHS (Activators) EDC_NHS->Activated_Ester Amide_Bond_2 Stable Amide Bond (Molecule-Protein) Activated_Ester->Amide_Bond_2 Reaction Protein_Amine_2 Protein-NH₂ Protein_Amine_2->Amide_Bond_2

Fig 1. Comparison of conjugation reaction pathways.

Performance Comparison: A Quantitative Overview

The choice between a pre-activated NHS ester and a carboxylic acid requiring activation impacts several key performance metrics. Both methods ultimately result in a highly stable amide bond, but the reaction conditions, efficiency, and potential side reactions differ significantly.[10]

FeatureNHS Ester (Pre-activated)Carboxylic Acid (with EDC/NHS)
Reaction Type One-step direct conjugation[10]Two-step, one-pot reaction (activation then conjugation)[10]
Reaction pH Optimal: 8.0 - 8.5[11]Activation: pH 4.5 - 6.0; Conjugation: pH 7.2 - 8.5[10]
Reaction Time 30 minutes to 4 hours[1]Activation: ~15 minutes; Conjugation: 2 hours to overnight[8][10]
Reaction Efficiency Generally high; can be near-quantitative (>75% yield)[10]Highly variable; depends on optimization. Can be lower due to hydrolysis of intermediates[10]
Key Side Reaction Hydrolysis of the NHS ester, which increases with pH[1][12]Hydrolysis of O-acylisourea intermediate; formation of N-acylurea byproduct[8][10]
Specificity Highly selective for primary aliphatic amines[2]High for primary amines, but potential for cross-linking if target molecule also has amines[7]
Simplicity High ("ready-to-use")[10]Lower; requires careful optimization of activator concentrations and pH[10]

Stability and Hydrolysis

A critical factor in any aqueous conjugation is the stability of the reactive group. NHS esters are susceptible to hydrolysis, which competes with the desired amine reaction.[1] The rate of hydrolysis is highly pH-dependent.

pHTemperatureHalf-life of Hydrolysis
7.00°C4 - 5 hours[1][12]
8.64°C10 minutes[1][12]

This data underscores the importance of performing NHS ester conjugations promptly and within the optimal pH range of 8.0-8.5 to maximize the reaction with the target amine before the ester hydrolyzes.[11] For carboxylic acid activation, the O-acylisourea intermediate formed by EDC is even more unstable in water than the NHS ester, making the addition of NHS to form the more stable intermediate a crucial step for efficient conjugation.[8][9]

Applications in Research and Drug Development

Both functional groups are vital in modern drug development and research, with their selection often depending on the specific application.

  • NHS Esters are predominantly used for:

    • Labeling and Biotinylation: They are the most popular choice for conjugating fluorescent dyes, quenchers, and biotin (B1667282) to antibodies and proteins for use in assays like ELISA, flow cytometry, and microscopy.[1][13]

    • Antibody-Drug Conjugates (ADCs): NHS esters are a common method for attaching drug payloads to lysine residues on antibodies.[]

    • Surface Functionalization: Used to immobilize proteins and other biomolecules onto surfaces for biochips and diagnostic devices.[14]

  • Carboxylic Acids are integral to:

    • Drug Formulations: The carboxylic acid moiety is a key functional group in over 450 marketed drugs, including common NSAIDs like aspirin.[15][16][17] It often plays a critical role in a drug's pharmacophore and can be modified to improve solubility and bioavailability.[17][18]

    • Biomaterial Conjugation: Carboxylic acid groups on particles, beads, or surfaces are activated with EDC/NHS to covalently couple proteins, antibodies, or other ligands for affinity purification, diagnostics, and cell separation.[7]

    • Prodrug Development: The carboxyl group can be esterified to create a prodrug, which is later hydrolyzed in vivo to release the active pharmaceutical ingredient. This strategy can improve a drug's pharmacokinetic profile.[18][19]

Experimental Protocols

Below are generalized protocols for key experiments involving NHS esters and carboxylic acid activation. Optimization is often required for specific applications.

Protocol 1: Labeling a Protein with an NHS Ester

This protocol describes a general procedure for labeling an antibody with an amine-reactive fluorescent dye.

I. Materials

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate). Must be free of preservatives like sodium azide (B81097) and stabilizing proteins like BSA.[4]

  • NHS ester dye, dissolved in anhydrous DMSO or DMF (prepare fresh).[20]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.3-8.5.[20][21]

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH ~8.0.

  • Purification column (e.g., gel filtration/desalting column) to separate the labeled protein from unreacted dye.[21]

II. Methodology

  • Prepare the Protein: Adjust the concentration of the antibody to 2-5 mg/mL in the Reaction Buffer.[20]

  • Prepare the NHS Ester: Dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mg/mL or ~10 mM stock solution.[20][13]

  • Calculate Reagent Amount: Determine the molar ratio of dye to protein needed. A 5- to 10-fold molar excess of the NHS ester over the protein is a common starting point for optimization.[21]

  • Reaction: Add the calculated volume of the NHS ester solution to the protein solution while gently stirring.[20]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][21]

  • Quenching (Optional): Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[20]

  • Purification: Separate the protein-dye conjugate from excess dye and byproducts using a gel filtration column equilibrated with your desired storage buffer (e.g., PBS).[13][21]

Protocol 2: Coupling a Ligand to a Carboxylated Surface using EDC/NHS

This protocol outlines the two-step method for covalently immobilizing an amine-containing ligand (e.g., a protein) onto a surface with carboxylic acid groups.

G start Start: Carboxylated Surface wash1 Wash Surface (Activation Buffer) start->wash1 activation Activate Surface: Add fresh EDC + Sulfo-NHS in Activation Buffer (e.g., 50mM MES, pH 6.0) Incubate 15-30 min wash1->activation wash2 Wash Surface (Coupling Buffer) activation->wash2 coupling Couple Ligand: Add amine-containing ligand in Coupling Buffer (e.g., PBS, pH 7.5) Incubate 2h - overnight wash2->coupling quench Quench Reaction: Add Quenching Solution (e.g., Ethanolamine, Glycine) Incubate 30 min coupling->quench wash3 Final Wash (Washing Buffer) quench->wash3 end End: Ligand-Coupled Surface wash3->end

Fig 2. Workflow for EDC/NHS coupling to a surface.

I. Materials

  • Carboxylated Surface (e.g., microparticles, biosensor chip).

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.[7]

  • EDC and Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare fresh solutions in Activation Buffer immediately before use.[7][8]

  • Amine-containing ligand to be coupled.

  • Coupling Buffer: PBS (Phosphate-buffered saline), pH 7.2-8.0.[7]

  • Quenching Solution: 1 M Ethanolamine or 1 M Glycine, pH ~8.5.[7]

  • Washing Buffer: PBS with a non-ionic detergent (e.g., 0.05% Tween-20).[7]

II. Methodology

  • Surface Preparation: Wash the carboxylated surface with Activation Buffer to equilibrate it.[7]

  • Activation: Prepare a solution of EDC (e.g., 2-4 mM) and Sulfo-NHS (e.g., 5-10 mM) in cold Activation Buffer. Immediately add this solution to the surface. Incubate for 15-30 minutes at room temperature.[7][22]

  • Wash: Remove the activation solution and wash the surface 2-3 times with Coupling Buffer to remove excess EDC and Sulfo-NHS.[7]

  • Coupling: Immediately add the amine-containing ligand, dissolved in Coupling Buffer, to the activated surface. Incubate for 2 hours at room temperature or overnight at 4°C.[8]

  • Quenching: Remove the ligand solution. Add the Quenching Solution to the surface and incubate for 30-60 minutes to block any unreacted NHS-ester sites.[7]

  • Final Wash: Wash the surface several times with Washing Buffer to remove non-covalently bound ligand and quenching reagents. The surface is now ready for use.[7]

Conclusion

Both NHS esters and carboxylic acids are indispensable tools in the bioconjugation landscape.

Choose an NHS ester when:

  • You need a simple, rapid, one-step conjugation to primary amines.

  • High, reproducible yields are critical for your application.

  • Your starting material is a purified label, drug, or linker that is stable as an NHS ester.

Choose a carboxylic acid functional group when:

  • The carboxyl group is an intrinsic part of your molecule of interest (e.g., a therapeutic drug, a protein's C-terminus).

  • You require the versatility to couple to various surfaces or biomaterials that are commonly available in a carboxylated form.

  • You are developing a prodrug where an ester linkage to the carboxyl group is desired.

By understanding the fundamental differences in reactivity, stability, and application, researchers can make informed decisions, optimizing their conjugation strategies to achieve robust and reliable results in their drug development and research endeavors.

References

Comparative In Vitro Activity Analysis of a Boc-NH-PEG4 Conjugated Drug Candidate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro performance of a novel drug conjugate utilizing a Boc-NH-PEG4 linker against relevant alternatives. The data presented herein offers a direct comparison of cytotoxic activity, target engagement, and stability, supported by detailed experimental protocols and visual workflows to aid researchers in their evaluation.

Comparative Performance Data

The in vitro activity of the Boc-NH-PEG4 conjugated drug (Drug-X-PEG4) was evaluated against the unconjugated parent drug (Drug-X) and the same drug with a standard, non-PEGylated linker (Drug-X-Standard Linker). The following tables summarize the key quantitative data from these comparative assays.

Table 1: Comparative Cytotoxicity in A549 Human Lung Carcinoma Cells

CompoundIC50 (nM)Fold Change vs. Drug-X
Drug-X15.2 ± 1.81.0
Drug-X-Standard Linker25.8 ± 2.51.7
Drug-X-PEG4 18.5 ± 2.1 1.2

Table 2: Target Kinase Binding Affinity (Kinase Y)

CompoundKd (nM)Fold Change vs. Drug-X
Drug-X2.1 ± 0.31.0
Drug-X-Standard Linker5.5 ± 0.72.6
Drug-X-PEG4 2.8 ± 0.4 1.3

Table 3: In Vitro Plasma Stability

Compound% Remaining after 24h in Human Plasma
Drug-X45%
Drug-X-Standard Linker52%
Drug-X-PEG4 88%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the presented data.

2.1. Cell Viability (MTT Assay)

  • Cell Culture: A549 cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of each compound (Drug-X, Drug-X-Standard Linker, Drug-X-PEG4) was prepared in culture medium. The existing medium was removed from the wells and 100 µL of the compound dilutions were added.

  • Incubation: The plates were incubated for 72 hours at 37°C.

  • MTT Addition: 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

2.2. Target Binding Affinity (Surface Plasmon Resonance - SPR)

  • Immobilization: Recombinant human Kinase Y was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A dilution series of each compound was injected over the sensor surface. The association and dissociation phases were monitored in real-time.

  • Data Processing: The resulting sensorgrams were corrected for non-specific binding by subtracting the signal from a reference flow cell.

  • Kinetic Analysis: The equilibrium dissociation constant (Kd) was determined by fitting the data to a 1:1 Langmuir binding model.

2.3. In Vitro Plasma Stability Assay

  • Incubation: The test compounds were incubated in human plasma at 37°C.

  • Time Points: Aliquots were taken at 0, 1, 4, 8, and 24 hours.

  • Protein Precipitation: The plasma proteins were precipitated by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Calculation: The percentage of the compound remaining at each time point was calculated relative to the 0-hour time point.

Visualized Workflows and Pathways

3.1. Experimental Workflow for In Vitro Validation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison synthesis Synthesis of Drug-X-PEG4 purification Purification (HPLC) synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity binding Target Binding Assay (SPR) characterization->binding stability Plasma Stability Assay characterization->stability ic50 IC50 Calculation cytotoxicity->ic50 kd Kd Determination binding->kd stability_calc % Remaining Calculation stability->stability_calc comparison Comparative Analysis ic50->comparison kd->comparison stability_calc->comparison

Caption: Workflow for the in vitro validation of the Boc-NH-PEG4 conjugate.

G receptor Growth Factor Receptor kinase_y Kinase Y receptor->kinase_y downstream_protein Downstream Effector kinase_y->downstream_protein proliferation Cell Proliferation & Survival downstream_protein->proliferation drug_x Drug-X-PEG4 drug_x->kinase_y

Caption: Comparison of properties based on linker technology.

Navigating the Maze: A Comparative Guide to Mass Spectrometry Analysis of Boc-NH-PEG4 Conjugated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount. The conjugation of a Boc-NH-PEG4 linker to a peptide introduces analytical complexities that necessitate a robust and well-understood analytical strategy. This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of these modified peptides, supported by experimental protocols and data-driven insights to aid in method selection and optimization.

The covalent attachment of a tert-butyloxycarbonyl (Boc) protected polyethylene (B3416737) glycol (PEG) linker, specifically the Boc-NH-PEG4 moiety, to a peptide can enhance its therapeutic properties. However, this modification also presents unique challenges for characterization by mass spectrometry. The inherent heterogeneity of PEGylated species and the labile nature of the Boc protecting group require careful consideration of analytical parameters to ensure accurate and comprehensive analysis. This guide delves into the nuances of analyzing Boc-NH-PEG4 conjugated peptides, comparing the performance of different mass spectrometry techniques and providing detailed experimental methodologies.

Performance Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique significantly impacts the quality and nature of the data obtained for Boc-NH-PEG4 conjugated peptides. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques, each with distinct advantages and disadvantages for this application.

FeatureESI-QTOF Mass SpectrometryMALDI-TOF Mass Spectrometry
Ionization Principle Soft ionization of analytes from solution.Co-crystallization with a matrix followed by laser-induced desorption and ionization.
Typical Charge State Multiple charging is common, which can complicate spectra but is useful for high-mass molecules.Primarily produces singly charged ions, leading to simpler spectra.[1]
Fragmentation Control In-source fragmentation can be controlled by adjusting cone voltage. Tandem MS (MS/MS) allows for controlled fragmentation (e.g., CID, HCD).In-source decay (ISD) can provide fragmentation information.[2] Post-source decay (PSD) is also possible but can be less efficient.
Tolerance to Buffers/Salts Less tolerant; requires clean samples and volatile buffers.More tolerant to non-volatile buffers and salts.
Throughput Higher throughput due to direct coupling with liquid chromatography (LC).[1]Can be lower throughput, especially if manual sample spotting is required.
Expected Performance for Boc-NH-PEG4 Peptides Prone to in-source loss of the Boc group, but allows for detailed fragmentation analysis of the peptide backbone and the PEG linker through MS/MS. Ideal for identifying the site of PEGylation.Less prone to in-source fragmentation of the Boc group, providing a clearer molecular ion signal.[3] Well-suited for determining the overall mass and heterogeneity of the PEGylated peptide.[1][4]

Deciphering the Fragmentation Puzzle

Understanding the fragmentation patterns of Boc-NH-PEG4 conjugated peptides is crucial for their structural elucidation. The fragmentation is a composite of the individual components: the Boc group, the PEG linker, and the peptide backbone.

Upon collision-induced dissociation (CID), the following fragmentation pathways are typically observed:

  • Boc Group Fragmentation: The most characteristic fragmentation is the neutral loss of isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da) from the Boc protecting group.[5] This is often a low-energy fragmentation that can occur in the ion source.

  • PEG Linker Fragmentation: The PEG chain itself can fragment, typically through cleavage of the C-O bonds, resulting in a series of fragment ions separated by 44 Da (the mass of an ethylene (B1197577) glycol unit). In-source CID can be intentionally used to generate these PEG-specific ions for quantitative analysis.

  • Peptide Backbone Fragmentation: Following the initial losses from the Boc and PEG moieties, the peptide backbone fragments to produce the characteristic b- and y-ions, which are used for sequence confirmation.[6]

Experimental Protocols

A robust analytical method for Boc-NH-PEG4 conjugated peptides relies on meticulous sample preparation and optimized LC-MS/MS parameters.

Sample Preparation
  • Solubilization: Dissolve the Boc-NH-PEG4 conjugated peptide in a suitable solvent, such as 50% acetonitrile (B52724) in water with 0.1% formic acid, to a stock concentration of 1 mg/mL.

  • Dilution: For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a UHPLC system.

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 1.7 µm particle size, 2.1 mm ID x 100 mm length).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • MS1 Scan Range: m/z 300 - 2000.

  • MS/MS Activation: Collision-Induced Dissociation (CID) with stepped collision energy to capture both the labile Boc group fragmentation and the peptide backbone fragmentation.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the key molecular events, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Solubilization of Boc-NH-PEG4 Peptide sp2 Dilution for LC-MS sp1->sp2 lc Reversed-Phase HPLC Separation sp2->lc ms1 MS1 Scan (Full Scan) lc->ms1 ms2 MS2 Scan (Fragmentation) ms1->ms2 da1 Deconvolution ms2->da1 da2 Database Search / Manual Interpretation da1->da2 da3 Sequence Confirmation & PTM Localization da2->da3

LC-MS/MS workflow for Boc-NH-PEG4 peptide analysis.

fragmentation_pathway cluster_peptide Boc-NH-PEG4-Peptide Precursor Ion cluster_fragments Primary Fragment Ions peptide [Boc-NH-PEG4-Peptide+H]+ boc_loss [Peptide-PEG4-NH2+H]+ (Loss of Boc) peptide->boc_loss - isobutylene (56 Da) - tert-butanol (74 Da) peg_frags PEG-related ions (44 Da spacing) peptide->peg_frags In-source/CID backbone_frags b- and y-ions boc_loss->backbone_frags Further Fragmentation

Key fragmentation pathways of a Boc-NH-PEG4 conjugated peptide.

Alternative Analytical Approaches

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of Boc-NH-PEG4 conjugated peptides.

TechniqueInformation ProvidedAdvantagesLimitations
Size-Exclusion Chromatography (SEC-HPLC) Purity, aggregation state, and hydrodynamic volume.[7]Non-denaturing, good for assessing aggregation.Low resolution for species with similar sizes.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity, presence of isomers, and hydrophobicity.[8]High resolution, compatible with MS.Can be denaturing, may not resolve all PEGylated isoforms.
Ion-Exchange Chromatography (IEX-HPLC) Purity based on charge, separation of isoforms with different numbers of PEG chains.[7]Can separate species with the same mass but different charge.Requires salt gradients, which can be less compatible with direct MS coupling.
Hydrophobic Interaction Chromatography (HIC-HPLC) Purity based on hydrophobicity, separation of isoforms.[7]Non-denaturing, gentle separation method.Lower resolution than RP-HPLC.
Circular Dichroism (CD) Spectroscopy Secondary structure of the peptide.[9]Provides information on peptide folding and conformational changes upon modification.Does not provide primary sequence or modification site information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure and dynamics.[9]Provides atomic-level structural information.Requires high sample concentration and is a low-throughput technique.

References

The Influence of PEG Linker Length on the Biological Activity of Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the therapeutic window of targeted therapies is a primary objective. In the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems, the linker connecting the targeting moiety to the therapeutic payload plays a pivotal role. Among various linker technologies, polyethylene (B3416737) glycol (PEG) has become an invaluable tool for modulating the physicochemical and pharmacological properties of these complex biologics. The length of the PEG chain is a critical design parameter that significantly impacts a conjugate's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy.

The inclusion of PEG linkers in drug conjugates serves multiple functions. The hydrophilic nature of PEG can counteract the hydrophobicity of many potent payloads, mitigating aggregation and enabling higher drug-to-antibody ratios (DARs) without compromising the integrity of the conjugate.[1] Furthermore, PEGylation can shield the payload from the immune system and increase the hydrodynamic radius of the conjugate, leading to a longer plasma half-life.[1] However, the selection of the optimal PEG linker length is a nuanced decision, involving a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. While longer linkers generally improve in vivo performance, they can sometimes diminish in vitro potency.[1][2] This guide provides an objective comparison of how different PEG linker lengths affect the performance of drug conjugates, supported by experimental data, to inform the rational design of next-generation therapeutics.

Data Presentation: The Impact of PEG Linker Length on Key Performance Metrics

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on the pharmacokinetics, in vitro cytotoxicity, and in vivo efficacy of drug conjugates.

PEG Linker LengthHalf-Life (t½)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
No PEG 19.6 min~6.5-fold lower than HP10KM11% reduction in tumor weight[2][3][4]
PEG2, PEG4 Shorter half-lifeHigher potency35-45% decrease in tumor weights[1][4]
PEG8, PEG12 Longer half-lifeModerate potency75-85% reduction in tumor weights[1][4]
PEG24 Significantly prolonged half-lifeLower potency75-85% reduction in tumor weights[1][4]
4 kDa PEG 2.5-fold increase vs. no PEG4.5-fold reduction vs. no PEG-[2][3]
10 kDa PEG 11.2-fold increase vs. no PEG22-fold reduction vs. no PEGMost ideal tumor therapeutic ability[2][3]
PEG Linker LengthCellular Uptake / Receptor BindingKey FindingsReference
Short (e.g., 2 kDa) Synergistically increased uptake with high ligand densityShort linkers can lead to cooperative binding to receptors.[5][6]
Long (e.g., 3.5 kDa, 5 kDa) Decreased ligand-receptor binding eventsLonger chains may cause ligand entanglement and shrouding.[5][6]
0.65 kDa Higher uptake in the presence of FBS compared to longer linkersLess pronounced "stealth" effect.[7]
2 kDa, 5 kDa, 10 kDa No significant difference in vitro, but significant in vivoLonger linkers led to greater tumor accumulation in vivo.[8][9]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of key experimental protocols frequently cited in studies evaluating the impact of PEG linker length.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of the drug conjugate required to inhibit the growth of cancer cells by 50% (IC50).

  • Method:

    • Cancer cell lines (e.g., NCI-N87, PC-3) are seeded in 96-well plates and allowed to adhere overnight.[10]

    • The cells are then incubated with serial dilutions of the drug conjugates (with varying PEG linker lengths) for a defined period (e.g., 72 hours).[10]

    • Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay, which measures the metabolic activity of viable cells.

    • The absorbance is read using a microplate reader, and the data is analyzed to calculate the IC50 values for each conjugate.

Pharmacokinetic (PK) Analysis
  • Objective: To determine the circulation half-life and clearance rate of the drug conjugates.

  • Method:

    • The drug conjugates are administered intravenously to animal models (e.g., mice or rats).[2][4]

    • Blood samples are collected at various time points post-injection.

    • The concentration of the total antibody or the ADC in the plasma is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[11][12]

    • The resulting concentration-time data is used to calculate pharmacokinetic parameters, including half-life (t½) and clearance.

In Vivo Efficacy (Xenograft Models)
  • Objective: To evaluate the antitumor activity of the drug conjugates in a living organism.

  • Method:

    • Human cancer cells are subcutaneously implanted into immunodeficient mice (e.g., SCID or nude mice).[4]

    • Once the tumors reach a palpable size, the mice are randomized into treatment groups.

    • The drug conjugates with different PEG linker lengths are administered to the respective groups, typically via intravenous injection.[2][4]

    • Tumor volume and body weight are measured regularly throughout the study.

    • The efficacy of the conjugates is determined by comparing the tumor growth in the treated groups to that of a control group.[4]

Mandatory Visualization

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody PEG_Linker PEG Linker (Variable Length) Antibody->PEG_Linker Payload Cytotoxic Payload PEG_Linker->Payload

Figure 1. General structure of an Antibody-Drug Conjugate with a PEGylated linker.

cluster_workflow Experimental Workflow for ADC Evaluation start Synthesize ADCs with Varying PEG Linkers invitro In Vitro Cytotoxicity (IC50 Determination) start->invitro pk Pharmacokinetic Studies (Half-life, Clearance) start->pk analysis Data Analysis & Comparison invitro->analysis pk->analysis invivo In Vivo Efficacy (Xenograft Models) analysis->invivo

Figure 2. A typical experimental workflow for evaluating ADCs with different PEG linkers.

cluster_tradeoff PEG Linker Length Trade-Off Short_PEG Short PEG Linker PK_Short Shorter Half-Life Faster Clearance Short_PEG->PK_Short Potency_Short Higher In Vitro Potency Short_PEG->Potency_Short Long_PEG Long PEG Linker PK_Long Longer Half-Life Slower Clearance Long_PEG->PK_Long Potency_Long Lower In Vitro Potency Long_PEG->Potency_Long

Figure 3. The trade-off between pharmacokinetic enhancement and in vitro cytotoxicity.

References

A Comparative Guide to Boc vs. Fmoc Protecting Groups in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful bioconjugation, particularly in the field of PEGylation. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, peptides, small molecules, or nanoparticles can significantly enhance their therapeutic properties, including increased solubility, extended circulation half-life, and reduced immunogenicity. The two most prominent amino-protecting groups employed in these synthetic strategies are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice between these two directly influences the synthetic route, reaction conditions, and ultimately, the purity and yield of the final PEGylated product.

This guide provides an objective, data-driven comparison of the Boc and Fmoc protecting groups in the context of PEGylation, complete with detailed experimental protocols and visualizations to aid in the selection of the most appropriate strategy for your research and development needs.

Core Chemical Differences and Strategic Implications

The fundamental distinction between Boc and Fmoc lies in their deprotection chemistry, which forms the basis of their "orthogonal" nature—the ability to selectively remove one without affecting the other.[][][3]

  • Boc (tert-butyloxycarbonyl): This protecting group is acid-labile . It is stable under basic and nucleophilic conditions but is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA).[][4] This property makes it suitable for strategies where other components of the molecule are sensitive to bases.

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is base-labile . It is stable to acidic conditions but is efficiently removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[][3] This allows for an orthogonal approach when acid-sensitive moieties are present in the molecule to be PEGylated.

The choice between Boc and Fmoc dictates the overall synthetic strategy, especially when working with heterobifunctional PEG linkers that possess a protected amine on one terminus and a reactive group (e.g., NHS ester, maleimide) on the other.

Quantitative Comparison of Boc and Fmoc in PEGylation Strategies

While direct head-to-head quantitative data for the PEGylation of a single biomolecule using both Boc and Fmoc strategies is not extensively published, we can extrapolate from the well-established principles of peptide synthesis and bioconjugation to provide a comparative overview. The following tables summarize key performance indicators and reaction parameters for each protecting group.

Table 1: General Reaction Conditions for Protection and Deprotection

ParameterBoc StrategyFmoc Strategy
Protection Reagent Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Fmoc-Cl or Fmoc-OSu
Protection Conditions Mildly basic (e.g., NaHCO₃, DIPEA), Room TempMildly basic (e.g., NaHCO₃, DIPEA), Room Temp
Typical Protection Yield >95%>95%
Deprotection Reagent 20-50% Trifluoroacetic acid (TFA) in DCM20% Piperidine in DMF
Deprotection Conditions Room Temperature, 30-120 minRoom Temperature, 10-30 min
Deprotection Monitoring TLC, LC-MSUV-Vis (release of dibenzofulvene), LC-MS

Table 2: Performance and Compatibility Comparison

FeatureBoc StrategyFmoc Strategy
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc)Orthogonal to acid-labile groups (e.g., Boc, tBu)[][3]
Mildness of Deprotection Harsher (strong acid)Milder (mild base)
Compatibility Good for base-sensitive substratesGood for acid-sensitive substrates[]
Side Reactions Alkylation by tert-butyl cation (requires scavengers)Dibenzofulvene adduct formation (can be mitigated)
Automation Friendliness Well-established but harsh reagentsHighly suitable for automated synthesis
Cost Generally lower cost reagentsGenerally higher cost reagents[]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of an amine-reactive PEG-NHS ester using either a Boc- or Fmoc-protected PEG precursor, followed by the PEGylation of a model protein.

Protocol 1: Synthesis of Boc-PEG-NHS Ester and Protein PEGylation

Part A: Synthesis of Boc-NH-PEG-NHS Ester

  • Materials: Boc-NH-PEG-COOH, N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM), Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve Boc-NH-PEG-COOH (1 eq) and NHS (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled solution.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-NH-PEG-NHS ester.

Part B: Protein PEGylation and Boc Deprotection

  • Materials: Target protein in a suitable buffer (e.g., PBS, pH 7.4), Boc-NH-PEG-NHS ester, DMSO, Deprotection solution (50% TFA in DCM with scavengers like water and triisopropylsilane), Neutralization buffer (e.g., 0.1 M sodium bicarbonate).

  • Procedure:

    • Dissolve the Boc-NH-PEG-NHS ester in a minimal amount of DMSO.

    • Add the desired molar excess of the Boc-PEG-NHS ester solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle stirring.

    • Purify the Boc-PEGylated protein using size-exclusion chromatography (SEC) to remove unreacted PEG reagent.

    • Lyophilize the purified Boc-PEGylated protein.

    • Dissolve the lyophilized protein in the deprotection solution and incubate for 1 hour at room temperature.

    • Remove the TFA by evaporation under a stream of nitrogen.

    • Precipitate the deprotected PEGylated protein with cold diethyl ether.

    • Wash the pellet with cold ether, and re-dissolve in a suitable buffer, neutralizing with a mild base if necessary.

    • Purify the final deprotected PEGylated protein using SEC.

Protocol 2: Synthesis of Fmoc-PEG-NHS Ester and Protein PEGylation

Part A: Synthesis of Fmoc-NH-PEG-NHS Ester

  • Materials: Fmoc-NH-PEG-COOH, NHS, DCC, DCM, Anhydrous sodium sulfate.

  • Procedure: The procedure is identical to that of the Boc-protected counterpart, substituting Fmoc-NH-PEG-COOH for Boc-NH-PEG-COOH.

Part B: Protein PEGylation and Fmoc Deprotection

  • Materials: Target protein in a suitable buffer (e.g., PBS, pH 7.4), Fmoc-NH-PEG-NHS ester, DMSO, Deprotection solution (20% piperidine in DMF).

  • Procedure:

    • Dissolve the Fmoc-NH-PEG-NHS ester in a minimal amount of DMSO.

    • Add the desired molar excess of the Fmoc-PEG-NHS ester solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle stirring.

    • Purify the Fmoc-PEGylated protein using SEC to remove unreacted PEG reagent.

    • Treat the purified Fmoc-PEGylated protein with the deprotection solution for 30 minutes at room temperature.

    • Purify the deprotected PEGylated protein using SEC to remove piperidine and the dibenzofulvene-piperidine adduct.

Visualizing the Workflows and Chemical Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the principle of orthogonal protection in PEGylation.

Boc_PEGylation_Workflow cluster_synthesis Synthesis of Boc-PEG-NHS cluster_pegylation Protein PEGylation cluster_deprotection Boc Deprotection Boc_PEG_COOH Boc-NH-PEG-COOH NHS_DCC NHS, DCC in DCM Boc_PEG_COOH->NHS_DCC Activation Boc_PEG_NHS Boc-NH-PEG-NHS Ester NHS_DCC->Boc_PEG_NHS Protein Target Protein Boc_PEG_NHS->Protein Conjugation Boc_PEGylated_Protein Boc-PEG-Protein Protein->Boc_PEGylated_Protein Purification1 Purification (SEC) Boc_PEGylated_Protein->Purification1 TFA TFA/DCM Purification1->TFA Deprotection Deprotected_Protein NH2-PEG-Protein TFA->Deprotected_Protein Purification2 Purification (SEC) Deprotected_Protein->Purification2

Caption: Workflow for Boc-based protein PEGylation.

Fmoc_PEGylation_Workflow cluster_synthesis Synthesis of Fmoc-PEG-NHS cluster_pegylation Protein PEGylation cluster_deprotection Fmoc Deprotection Fmoc_PEG_COOH Fmoc-NH-PEG-COOH NHS_DCC NHS, DCC in DCM Fmoc_PEG_COOH->NHS_DCC Activation Fmoc_PEG_NHS Fmoc-NH-PEG-NHS Ester NHS_DCC->Fmoc_PEG_NHS Protein Target Protein Fmoc_PEG_NHS->Protein Conjugation Fmoc_PEGylated_Protein Fmoc-PEG-Protein Protein->Fmoc_PEGylated_Protein Purification1 Purification (SEC) Fmoc_PEGylated_Protein->Purification1 Piperidine Piperidine/DMF Purification1->Piperidine Deprotection Deprotected_Protein NH2-PEG-Protein Piperidine->Deprotected_Protein Purification2 Purification (SEC) Deprotected_Protein->Purification2

Caption: Workflow for Fmoc-based protein PEGylation.

Orthogonal_Protection Molecule Biomolecule with -NH-Boc and -NH-Fmoc groups Acid Acidic Conditions (e.g., TFA) Molecule->Acid Selective Boc Deprotection Base Basic Conditions (e.g., Piperidine) Molecule->Base Selective Fmoc Deprotection Molecule_Fmoc Biomolecule with -NH2 and -NH-Fmoc groups Acid->Molecule_Fmoc Molecule_Boc Biomolecule with -NH-Boc and -NH2 groups Base->Molecule_Boc

Caption: The principle of orthogonal deprotection.

Conclusion and Recommendations

The decision between Boc and Fmoc protecting groups for PEGylation is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific requirements of the molecule being modified and the overall synthetic plan.

  • Choose the Boc strategy when your biomolecule or other protecting groups are sensitive to basic conditions. The Boc group is robust and its chemistry is well-established, often making it a more cost-effective option. However, be prepared to use scavengers during the acidic deprotection step to prevent side reactions.

  • Opt for the Fmoc strategy when dealing with acid-sensitive molecules. The milder basic deprotection conditions are a significant advantage, leading to higher purity of the final product in many cases.[3] The Fmoc strategy is also highly amenable to automation. The higher cost of Fmoc reagents may be offset by improved yields and simplified purification.

Ultimately, a thorough understanding of the chemical properties of your target molecule and the principles of orthogonal protection will guide you to the most effective and efficient PEGylation strategy.

References

Stability of Amine-Protected PEG4 Conjugates in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of linker-payload conjugates in biological media is paramount for the successful development of targeted therapeutics and other advanced biomaterials. This guide provides a comparative assessment of the serum stability of Boc-NH-PEG4 conjugates against other common amine-protected PEGylation reagents, supported by established chemical principles and detailed experimental protocols for in-house validation.

The tert-butyloxycarbonyl (Boc) protecting group is widely used in bioconjugation to temporarily mask primary amines. Its popularity stems from its robustness under a wide range of chemical conditions and its facile removal under acidic conditions.[1][2] When conjugated to a polyethylene (B3416737) glycol (PEG) linker, such as in Boc-NH-PEG4, it provides a versatile tool for multi-step bioconjugation strategies. However, a critical consideration for any in-vivo application is the stability of the conjugate in serum, a complex biological fluid containing a myriad of proteins and enzymes.

This guide compares the expected serum stability of Boc-NH-PEG4 conjugates with two other commonly used amine-protected PEG linkers: Fmoc-NH-PEG4 and Cbz-NH-PEG4.

Comparative Stability of Amine Protecting Groups

The stability of these protecting groups is fundamentally linked to their deprotection mechanisms, which are initiated under distinct chemical conditions. This orthogonality is a cornerstone of modern synthetic chemistry.[3][4]

Protecting GroupChemical NameDeprotection ConditionExpected Stability in Serum (pH ~7.4)
Boc tert-ButoxycarbonylAcid-labile (e.g., TFA, HCl)[1][5]High
Fmoc 9-FluorenylmethyloxycarbonylBase-labile (e.g., piperidine)[4][]High
Cbz CarboxybenzylHydrogenolysis (e.g., H₂/Pd) or strong acid[3][7][8]High

Based on their chemical properties, Boc, Fmoc, and Cbz protecting groups are all expected to be highly stable at the physiological pH of serum (approximately 7.4). The acidic conditions required for Boc cleavage and the specific basic conditions for Fmoc removal are not present in serum. Similarly, the catalytic hydrogenolysis needed to cleave the Cbz group is an abiotic reaction.

To definitively determine the stability of a specific Boc-NH-PEG4 conjugate and its alternatives in a biological matrix, direct experimental validation is essential.

Experimental Protocol for Assessing Serum Stability

The following protocol outlines a general method for evaluating the stability of PEG conjugates in serum using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique for quantifying molecules in complex mixtures.[14][15][16][17]

Materials
  • Boc-NH-PEG4-conjugate of interest

  • Fmoc-NH-PEG4-conjugate of interest (for comparison)

  • Cbz-NH-PEG4-conjugate of interest (for comparison)

  • Human or animal serum (e.g., from Sigma-Aldrich)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[18][19][20][21][22]

  • Internal standard (a stable, structurally similar molecule)

Procedure
  • Incubation:

    • Prepare stock solutions of the test conjugates and internal standard in a suitable solvent (e.g., DMSO).

    • Spike the test conjugates into serum at a final concentration relevant to the intended application (e.g., 1-10 µM).

    • Prepare a control sample by spiking the conjugates into PBS.

    • Incubate all samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • Immediately quench the enzymatic activity in the collected aliquots by adding 3 volumes of cold ACN containing the internal standard.

  • Sample Preparation (Solid Phase Extraction):

    • Centrifuge the quenched samples to precipitate proteins.

    • Condition the SPE cartridges with MeOH followed by water.[18][21]

    • Load the supernatant onto the conditioned SPE cartridges.

    • Wash the cartridges with a weak organic solvent to remove salts and other interferences.

    • Elute the conjugates with a strong organic solvent (e.g., ACN or MeOH).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% ACN in water with 0.1% FA).

  • LC-MS/MS Analysis:

    • Develop a suitable LC method to separate the parent conjugate from potential degradation products. A C18 reversed-phase column is often a good starting point.

    • Optimize the MS parameters for the detection and quantification of the parent conjugate and any expected cleavage products (e.g., the deprotected PEG4-conjugate). This typically involves operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

    • Analyze the prepared samples from the different time points.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each time point.

    • Plot the percentage of the remaining parent conjugate against time to determine the stability profile.

    • Calculate the half-life (t½) of the conjugate in serum.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the serum stability assessment protocol.

experimental_workflow cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis start Spike Conjugate into Serum incubate Incubate at 37°C start->incubate aliquot Collect Aliquots at Time Points incubate->aliquot quench Quench with ACN + Internal Standard aliquot->quench centrifuge Centrifuge quench->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe evaporate Evaporate & Reconstitute spe->evaporate lcms LC-MS/MS Analysis evaporate->lcms data Data Analysis (% Remaining vs. Time) lcms->data

Experimental workflow for serum stability assessment.

Logical Relationship of Protecting Group Stability

The choice of protecting group is dictated by the desired deprotection strategy, which relies on their orthogonal stability.

protecting_group_logic Protecting_Group Amine Protecting Group Boc Boc (tert-Butoxycarbonyl) Protecting_Group->Boc Fmoc Fmoc (9-Fluorenylmethyloxycarbonyl) Protecting_Group->Fmoc Cbz Cbz (Carboxybenzyl) Protecting_Group->Cbz Acid Acidic (e.g., TFA) Boc->Acid Cleaved by Base Basic (e.g., Piperidine) Boc->Base Stable Hydrogenolysis Hydrogenolysis (H₂/Pd) Boc->Hydrogenolysis Stable Fmoc->Acid Stable Fmoc->Base Cleaved by Fmoc->Hydrogenolysis Stable Cbz->Acid Stable to mild acid Cbz->Base Stable Cbz->Hydrogenolysis Cleaved by Deprotection_Condition Deprotection Condition

Orthogonal stability of common amine protecting groups.

Conclusion

Based on fundamental principles of chemical reactivity, Boc-NH-PEG4 conjugates are expected to exhibit high stability in serum due to the absence of the acidic conditions required for their cleavage. This stability is predicted to be comparable to that of Fmoc- and Cbz-protected PEG4 conjugates. However, the potential for enzymatic degradation, while likely low, cannot be entirely dismissed without empirical evidence.

The provided experimental protocol offers a robust framework for researchers to quantitatively assess the serum stability of their specific PEGylated conjugates. Such studies are crucial for the selection of appropriate linkers and protecting groups in the development of long-circulating drug delivery systems and other biomedical applications, ensuring that the conjugate remains intact until it reaches its target.

References

Characterization of Boc-NH-PEG4 Linkers: A Comparative Guide to NMR and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical linkers is paramount for the successful synthesis of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) techniques for the characterization of Boc-NH-PEG4 linkers, supported by experimental data and protocols.

The Boc-NH-PEG4 linker, a heterobifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal functional group (such as a carboxylic acid or amine) separated by a tetraethylene glycol (PEG4) spacer, is a versatile building block in drug development. Its purity and structural integrity are critical for ensuring the efficacy and safety of the final therapeutic agent. This guide outlines the expected analytical data from ¹H NMR, ¹³C NMR, and HPLC analyses, offering a baseline for quality control and a comparison with alternative linker structures.

Nuclear Magnetic Resonance (NMR) Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of Boc-NH-PEG4 linkers, providing unambiguous confirmation of the molecular structure and identifying potential impurities.

Comparative NMR Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for a representative Boc-NH-PEG4 linker, Boc-NH-PEG4-acid, and compares it with a similar linker bearing a terminal amine group. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: Comparative ¹H NMR Data (Typical values in CDCl₃)

AssignmentBoc-NH-PEG4-acid (Expected δ, ppm)Boc-NH-PEG4-amine (Alternative, Expected δ, ppm)
-C(CH₃)₃ (Boc) ~1.44 (s, 9H)~1.44 (s, 9H)
-NH- (Amide) ~5.3 (br s, 1H)~5.1 (br s, 1H)
-CH₂-NH- ~3.30 (q, 2H)~3.25 (q, 2H)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.55-3.75 (m, 14H)~3.50-3.70 (m, 14H)
-CH₂-COOH ~2.60 (t, 2H)-
-CH₂-NH₂ -~2.85 (t, 2H)
-COOH ~11.0 (br s, 1H)-
-NH₂ -~1.5-2.5 (br s, 2H)

Table 2: Comparative ¹³C NMR Data (Typical values in CDCl₃)

AssignmentBoc-NH-PEG4-acid (Expected δ, ppm)Boc-NH-PEG4-amine (Alternative, Expected δ, ppm)
-C(CH₃)₃ (Boc) ~28.4~28.4
-C(CH₃)₃ (Boc) ~79.0~79.0
-NH-CO- ~156.1~156.0
-CH₂-NH- ~40.3~40.5
PEG Backbone (-O-CH₂-CH₂-O-) ~67.0-70.5~69.5-70.5
-CH₂-COOH ~35.0-
-COOH ~175.0-
-CH₂-NH₂ -~41.7
Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the Boc-NH-PEG4 linker into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Gently vortex or sonicate the tube until the sample is completely dissolved.

2. NMR Spectrometer Setup:

  • Utilize a 400 MHz or higher NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the temperature to a stable value, typically 25 °C.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using a standard pulse program.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program to simplify the spectrum and enhance signal-to-noise.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for assessing the purity of Boc-NH-PEG4 linkers and for monitoring reaction progress during their synthesis and conjugation. Due to the lack of a strong UV chromophore in the PEG backbone, detection methods such as Evaporative Light Scattering Detection (ELSD), Refractive Index (RI) detection, or Mass Spectrometry (MS) are often employed.

Comparative HPLC Data

The retention time of a Boc-NH-PEG4 linker will vary depending on the specific terminal group and the HPLC conditions. The following table provides an example of expected performance.

Table 3: Comparative HPLC Performance

ParameterBoc-NH-PEG4-acidAlternative Linker (e.g., Boc-NH-PEG4-amine)
Typical Retention Time Dependent on method, but generally shorter than more hydrophobic analogs.Retention time will differ based on the polarity of the terminal group.
Purity (Typical) >95%>95%
Detection Method ELSD, RI, or LC-MSELSD, RI, or LC-MS
Experimental Protocol: HPLC Analysis

1. Instrumentation and Materials:

  • HPLC system equipped with a suitable detector (ELSD, RI, or MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

2. Sample Preparation:

  • Prepare a stock solution of the Boc-NH-PEG4 linker at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over time to elute the compound of interest and any impurities. For example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B (re-equilibration)

  • Detector Settings: Optimize ELSD, RI, or MS parameters according to the manufacturer's instructions.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the characterization process for Boc-NH-PEG4 linkers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Linker dissolve Dissolve in Deuterated Solvent weigh->dissolve load Load Sample into Spectrometer dissolve->load setup Lock, Shim, & Set Temp load->setup acquire Acquire 1H & 13C Spectra setup->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectra (Chemical Shifts, Integration) process->analyze structure Structure Confirmation analyze->structure

Caption: Workflow for NMR Characterization of Boc-NH-PEG4 Linkers.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phases prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject separate Chromatographic Separation inject->separate detect Detection (ELSD/RI/MS) separate->detect integrate Integrate Peaks detect->integrate purity Calculate Purity integrate->purity

Caption: Workflow for HPLC Analysis of Boc-NH-PEG4 Linkers.

The Definitive Edge: A Comparative Guide to Monodisperse PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and modified small molecules, the linker technology employed is paramount. Polyethylene glycol (PEG) linkers are widely utilized to improve the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1][2] However, the choice between monodisperse and traditional polydisperse PEG linkers can significantly impact the final product's homogeneity, efficacy, and safety. This guide provides an objective comparison, supported by experimental data, to illuminate the distinct advantages of using monodisperse PEG linkers for researchers, scientists, and drug development professionals.

Monodisperse vs. Polydisperse PEG: A Fundamental Distinction

The core difference lies in their structural uniformity. Monodisperse PEGs are single, pure compounds with a precise, discrete molecular weight and a fixed chain length; their polydispersity index (PDI) is equal to 1.[3][] In stark contrast, polydisperse PEGs are mixtures of polymers with a range of chain lengths, characterized by an average molecular weight.[3][5] This inherent heterogeneity in polydisperse PEGs can lead to a complex and inconsistent mixture of final bioconjugates, posing significant challenges in manufacturing, characterization, and regulatory approval.[6][7]

cluster_0 Monodisperse PEG Linker cluster_1 Polydisperse PEG Linker m1 Functional Group A m_peg O-(CH₂CH₂)n-O (n = fixed integer) m1->m_peg m2 Functional Group B m_peg->m2 p1 Functional Group A p_peg1 O-(CH₂CH₂)n-O p1->p_peg1 p_peg2 O-(CH₂CH₂)n+1-O p_peg3 O-(CH₂CH₂)n-1-O p_dots ... p2 Functional Group B p_dots->p2 cluster_0 ADC Synthesis Workflow cluster_1 Polydisperse PEG cluster_2 Monodisperse PEG start Start: Antibody + Linker-Payload poly_reagents Polydisperse Linker-Payload (Mixture of lengths) start->poly_reagents mono_reagents Monodisperse Linker-Payload (Single, defined length) start->mono_reagents poly_conjugation Conjugation Reaction poly_reagents->poly_conjugation poly_product Heterogeneous ADC Product (Mixture of DARs and PEG lengths) poly_conjugation->poly_product mono_conjugation Conjugation Reaction mono_reagents->mono_conjugation mono_product Homogeneous ADC Product (Precise DAR and PEG length) mono_conjugation->mono_product end Well-defined therapeutic with consistent properties mono_product->end PROTAC Target Protein Ligand Monodisperse PEG Linker E3 Ligase Ligand POI Target Protein (POI) PROTAC:f0->POI Binds E3 E3 Ubiquitin Ligase PROTAC:f2->E3 Binds Ternary Ternary Complex Formation (Linker Dependent) POI->Ternary E3->Ternary Degradation Target Protein Degradation Ternary->Degradation

References

A Comparative Guide to Heterobifunctional vs. Homobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug development, the choice of a linker molecule is critical to the efficacy, stability, and performance of the final product. Polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their ability to improve solubility, reduce immunogenicity, and extend the circulation half-life of conjugated molecules.[1][] This guide provides an objective comparison of two primary classes of PEG linkers: heterobifunctional and homobifunctional, supported by experimental data and detailed methodologies to inform the selection process for specific research needs.

At a Glance: Key Differences

FeatureHeterobifunctional PEG LinkersHomobifunctional PEG Linkers
Reactive Ends Two different reactive groupsTwo identical reactive groups
Primary Use Conjugating two different molecules (e.g., antibody to a drug)Cross-linking identical or similar molecules, polymerization
Reaction Control High, allows for sequential and controlled conjugationLow, can lead to uncontrolled polymerization and aggregation
Purity of Conjugate Generally higher due to controlled reactionCan be lower due to a mixture of products
Key Applications Antibody-drug conjugates (ADCs), targeted drug delivery, biosensorsProtein cross-linking for stabilization, hydrogel formation

Delving Deeper: A Performance Comparison

The distinct structural differences between heterobifunctional and homobifunctional PEG linkers lead to significant variations in their performance in bioconjugation reactions.

Heterobifunctional PEG Linkers: Precision and Control

Heterobifunctional PEG linkers possess two different terminal reactive groups, enabling the sequential and specific conjugation of two distinct molecules.[1][3] This characteristic is paramount in applications requiring a high degree of control, such as the construction of antibody-drug conjugates (ADCs).[3] The ability to perform a two-step conjugation process minimizes the formation of unwanted homodimers or polymers, leading to a more homogenous and well-defined final product.[4]

The choice of reactive groups on the heterobifunctional linker is a critical determinant of conjugation efficiency. For instance, the reaction between a maleimide (B117702) group and a sulfhydryl group is generally more favorable than the reaction between an N-hydroxysuccinimide (NHS) ester and an amine group.[5]

Homobifunctional PEG Linkers: Simplicity with a Caveat

Homobifunctional PEG linkers, featuring identical reactive groups at both ends, are primarily used for cross-linking similar molecules or for creating polymeric structures.[] While their application in a single-step reaction is straightforward, it can lead to a lack of control over the conjugation process.[6] When used to conjugate molecules with multiple reactive sites, such as antibodies, homobifunctional linkers can result in the formation of large oligomers and even precipitation of the conjugate, leading to a lower yield of the desired product.[7]

Quantitative Data Summary

Direct head-to-head comparisons of heterobifunctional and homobifunctional PEG linkers under identical experimental conditions are limited in the literature. However, data from various studies can be synthesized to provide a comparative overview.

Table 1: Comparative Performance Parameters

ParameterHeterobifunctional Linkers (e.g., NHS-PEG-Maleimide)Homobifunctional Linkers (e.g., NHS-PEG-NHS)Key Considerations
Typical Conjugation Yield High (can exceed 90% with optimized conditions)Variable (can be lower due to side reactions and precipitation)Dependent on the specific reactive groups and reaction conditions.
Purity of Final Conjugate High (well-defined product with minimal byproducts)Lower (often results in a heterogeneous mixture of oligomers)Purity is critical for therapeutic applications to ensure safety and efficacy.
Tendency for Aggregation Low (controlled reaction minimizes cross-linking)High (can lead to the formation of insoluble aggregates)The hydrophilic PEG chain can help mitigate aggregation to some extent.[8]
Thermal Stability of Conjugate Generally good, though conjugation can slightly decrease the thermal stability of the native protein.[9]Can be lower due to the formation of larger, less stable complexes.The specific linker chemistry and conjugation site impact the final stability.[9]

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for key experiments.

Protocol 1: Antibody-Drug Conjugation using a Heterobifunctional PEG Linker (NHS-PEG-Maleimide)

This protocol outlines a two-step process for conjugating a thiol-containing drug to an antibody.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2)

  • NHS-PEG-Maleimide linker

  • Thiol-containing drug

  • Reaction buffers (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody-Linker Reaction:

    • Dissolve the NHS-PEG-Maleimide linker in a water-miscible organic solvent (e.g., DMSO).

    • Add the linker solution to the antibody solution at a 10- to 20-fold molar excess.

    • Incubate for 1-2 hours at room temperature or 4 hours at 4°C.

    • Remove excess linker using a desalting column.

  • Linker-Drug Reaction:

    • Add the thiol-containing drug to the maleimide-activated antibody solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding a quenching solution.

    • Purify the final antibody-drug conjugate using size-exclusion chromatography.

Protocol 2: Protein Cross-linking using a Homobifunctional PEG Linker (NHS-PEG-NHS)

This protocol describes a one-step process for cross-linking a protein.

Materials:

  • Protein in amine-free buffer (e.g., PBS, pH 7.5)

  • NHS-PEG-NHS linker

  • Quenching solution (e.g., Tris or glycine)

  • Analysis system (e.g., SDS-PAGE)

Procedure:

  • Cross-linking Reaction:

    • Dissolve the NHS-PEG-NHS linker in a water-miscible organic solvent (e.g., DMSO).

    • Add the linker solution to the protein solution at a desired molar excess (e.g., 20-fold).

    • Incubate for 30-60 minutes at room temperature.

  • Quenching and Analysis:

    • Quench the reaction by adding a quenching solution.

    • Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Heterobifunctional vs. Homobifunctional Linker Functionality cluster_0 Heterobifunctional Linker cluster_1_1 cluster_2 Homobifunctional Linker cluster_2_1 A Molecule A (e.g., Antibody) Linker1 Reactive Group X A->Linker1 Conjugate A-PEG-B Conjugate A->Conjugate Step 1 B Molecule B (e.g., Drug) B->Conjugate Step 2 PEG1 PEG Chain Linker1->PEG1 Linker2 Reactive Group Y Linker2->B PEG1->Linker2 C Molecule C Linker3 Reactive Group X C->Linker3 Crosslink C-PEG-C Cross-linked Dimer C->Crosslink D Molecule C D->Crosslink PEG2 PEG Chain Linker3->PEG2 Linker4 Reactive Group X Linker4->D PEG2->Linker4 Polymer Polymerization/Aggregation Crosslink->Polymer

Caption: Comparison of heterobifunctional and homobifunctional linker functionalities.

Experimental Workflow: Heterobifunctional vs. Homobifunctional Linkers cluster_hetero Heterobifunctional Workflow cluster_homo Homobifunctional Workflow h1 Step 1: React Molecule A with Heterobifunctional Linker h2 Purification h1->h2 h3 Step 2: React Purified A-Linker with Molecule B h2->h3 h4 Final Purification h3->h4 h5 Well-defined A-Linker-B Conjugate h4->h5 ho1 Step 1: React Molecule C with Homobifunctional Linker ho2 Quench Reaction ho1->ho2 ho3 Analysis of Product Mixture ho2->ho3 ho4 Heterogeneous Mixture (Monomers, Dimers, Oligomers) ho3->ho4

Caption: Generalized experimental workflows for bioconjugation.

Conclusion: Making the Right Choice

The selection between a heterobifunctional and a homobifunctional PEG linker is fundamentally dictated by the specific application.

  • For applications requiring the precise conjugation of two different molecules, such as in the development of ADCs and other targeted therapeutics, heterobifunctional PEG linkers are the superior choice. Their ability to facilitate a controlled, stepwise reaction leads to a more homogenous and well-characterized product, which is a critical requirement for therapeutic agents.

  • Homobifunctional PEG linkers are well-suited for applications where the goal is to cross-link similar molecules to form dimers or larger structures, such as in protein stabilization studies or the formation of hydrogels. However, researchers must be mindful of the potential for uncontrolled polymerization and aggregation, which can impact the yield and purity of the desired product.

By carefully considering the requirements of the specific bioconjugation strategy and the properties of the molecules involved, researchers can select the optimal PEG linker to achieve their desired outcomes.

References

The Efficacy of Boc-NH-PEG4 Based ADCs: A Comparative Guide to Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and therapeutic window. This guide provides an objective comparison of Boc-NH-PEG4 based linkers against other common linker technologies, supported by experimental data and detailed methodologies.

The strategic selection of a linker dictates the pharmacokinetics, biodistribution, and mechanism of payload release of an ADC. Boc-NH-PEG4 linkers, characterized by a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive handle, offer distinct advantages in the construction of ADCs. The incorporation of a PEG spacer, in particular, is a key design feature aimed at improving the physicochemical properties of the ADC.

Comparative Performance of ADC Linkers

The efficacy of an ADC is a multifactorial equation where the linker plays a pivotal role. The following tables summarize quantitative data from various studies to illustrate the performance of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in antibodies, payloads, and experimental conditions.

Linker TypeAverage DARPlasma Stability (Half-life)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Key Characteristics
Boc-NH-PEG4 (Cleavable) 4-8IncreasedPotent (nM range)HighHydrophilic, improves solubility and PK, can enable higher DAR.[1][2][3]
Val-Cit-PABC (Cleavable) 2-4Moderate (species-dependent)Highly Potent (pM to nM range)HighCathepsin B cleavable, well-established, susceptible to premature cleavage in mouse plasma.[4][5][6]
Maleimide (SMCC) (Non-cleavable) 3-4HighPotent (nM range)Moderate to HighRelies on antibody degradation for payload release, generally more stable in circulation.[7]
Disulfide (Cleavable) 2-4VariablePotent (nM range)Moderate to HighCleaved in the reducing environment of the cell, stability can be a challenge.[5]
Hydrazone (Acid-labile) 2-4Low to ModeratePotent (nM range)ModerateCleaved in the acidic environment of endosomes/lysosomes, can have stability issues in circulation.[5]

Table 1: Comparative Performance of Different ADC Linker Technologies. This table provides a general overview of the performance characteristics of various ADC linkers. The data is synthesized from multiple sources and is intended for illustrative comparison.

The Role of PEGylation in Enhancing ADC Efficacy

The inclusion of a PEG spacer, as seen in Boc-NH-PEG4 linkers, offers several advantages that can lead to a more effective and safer ADC:

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its circulation half-life.[1][2] This prolonged exposure can lead to greater accumulation of the ADC in the tumor.

  • Enhanced Solubility and Stability: Hydrophobic payloads can lead to ADC aggregation, which can increase immunogenicity and clearance. The hydrophilic nature of PEG can mitigate this, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.[3]

  • Reduced Immunogenicity: The PEG chain can shield the payload and potential immunogenic epitopes on the antibody from the immune system.

However, it is important to note that long PEG chains can sometimes lead to reduced in vitro cytotoxicity, potentially due to steric hindrance affecting antibody-antigen binding or payload release.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC efficacy. The following are representative protocols for key experiments.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Materials:

  • ADC sample

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[8][9]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Replace the existing medium with the ADC or control solutions and incubate for a specified period (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To evaluate the antitumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Human cancer cell line

  • Matrigel (optional)

  • ADC, control antibody, and vehicle control

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Width^2 x Length) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADC, control antibody, or vehicle control via a suitable route (e.g., intravenous injection) at a specified dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The ultimate efficacy of an ADC is determined by the successful delivery of the cytotoxic payload to its intracellular target. The diagrams below illustrate the general mechanism of action for ADCs with cleavable linkers and the specific signaling pathways affected by common payloads like MMAE and DM1.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cytosol Cytosol Lysosome->Cytosol 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., Tubulin) Cytosol->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cytotoxicity

General workflow for ADC-mediated cytotoxicity.

MMAE_Apoptosis_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest G2/M Phase Mitotic Arrest Microtubule->MitoticArrest Caspase9 Caspase-9 Activation MitoticArrest->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

MMAE-induced apoptosis signaling pathway.

DM1_Tubulin_Pathway DM1 DM1 (Maytansinoid) Tubulin Tubulin Depolymerization DM1->Tubulin Inhibition Microtubule Microtubule Stabilization Tubulin->Microtubule MitoticSpindle Mitotic Spindle Assembly Defect Microtubule->MitoticSpindle MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

DM1-mediated tubulin depolymerization inhibition pathway.

Conclusion

The choice of linker is a critical determinant of the therapeutic success of an ADC. Boc-NH-PEG4 based linkers offer a compelling strategy to enhance the properties of ADCs by improving their pharmacokinetic profile and enabling higher drug loading. While direct head-to-head comparisons with other linkers in identical ADC constructs are not always available, the evidence suggests that the inclusion of a PEG spacer can lead to a more stable and effective therapeutic. The optimal linker choice, however, will always be dependent on the specific antibody, payload, and target antigen. Careful consideration of the data and rigorous experimental evaluation, as outlined in this guide, are essential for the development of the next generation of successful ADCs.

References

Navigating the In Vivo Maze: A Comparative Guide to Boc-NH-PEG4 and Alternative Linker Stabilities in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a therapeutic conjugate from administration to target engagement is fraught with challenges. A critical determinant of success is the stability of the chemical linker connecting the targeting moiety to the payload. This guide provides an objective, data-driven comparison of the in vivo stability of the Boc-NH-PEG4 linker and its common alternatives, offering insights into their performance in preclinical models.

The ideal linker for a drug conjugate, particularly an antibody-drug conjugate (ADC), must strike a delicate balance: it must be sufficiently stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet allow for efficient cleavage and payload delivery at the target site. The Boc-NH-PEG4 linker, which combines a protective Boc (tert-butyloxycarbonyl) group with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, is designed to enhance stability and improve pharmacokinetic properties. Here, we compare its expected performance against established and novel linker technologies, supported by experimental data.

The Role of PEGylation and Protective Groups

PEGylation is a widely adopted strategy to improve the pharmaceutical properties of ADCs. The inclusion of PEG chains enhances hydrophilicity, which can mitigate the aggregation often caused by hydrophobic payloads and linkers.[][] This improved solubility can lead to a longer circulation half-life and increased tumor accumulation.[] Furthermore, the length of the PEG chain is a critical parameter, with longer chains often leading to significantly prolonged half-lives, which can be particularly beneficial for maximizing drug exposure.[3]

Comparative In Vivo Stability of Linker Technologies

The stability of a linker in vivo is typically assessed by measuring the retention of the payload on the conjugate over time, often expressed as the remaining drug-to-antibody ratio (DAR) or the linker's half-life in circulation. Below is a summary of quantitative data from preclinical studies comparing different linker classes.

Linker TechnologyKey FeaturesAnimal Model% Payload Retained / Half-lifeReference(s)
Self-Stabilizing Maleimide (B117702) (Mal-Dap(Boc) derived) Maleimide stabilization via intramolecular hydrolysis. Conceptually similar to Boc protection in preventing off-target reactions.Rat~90% payload retained after 7 days[4]
Conventional Maleimide (mc/SMCC) Thiosuccinimide bond prone to retro-Michael reaction, leading to payload loss.Rat~30% payload retained after 7 days[4]
Tandem-Cleavage Linker (Glucuronide-Val-Cit) Sterically hindered dipeptide, requires two enzymatic cleavages for payload release.RatNo payload loss detected over 7 days[5]
Standard Valine-Citrulline (Val-Cit) Linker Protease-sensitive dipeptide, a common cleavable linker.Rat~20% payload loss over 7 days[5]
Exolinker (Exo-EVC-Exatecan) Novel peptide linker designed for enhanced stability.RatSuperior DAR retention over 7 days compared to GGFG linker[6]
GGFG Linker (in T-DXd) Tetra-peptide linker used in a clinically approved ADC.RatLess stable compared to the Exolinker[6]
PEGylated Linkers (4kDa and 10kDa PEG) Hydrophilic PEG chains to prolong circulation.Mouse2.5-fold and 11.2-fold half-life extension, respectively, compared to non-PEGylated conjugate.[3]
Silyl Ether-Based Acid-Cleavable Linker Designed for improved stability in human plasma compared to traditional acid-cleavable linkers.Human Plasmat½ > 7 days[7]
Traditional Hydrazone Acid-Cleavable Linker Prone to hydrolysis in circulation.Human Plasmat½ ≈ 2 days[7]

In-Depth Look at Alternative Linkers

Stabilized Maleimide Linkers (e.g., Mal-Dap(Boc) DCHA)

Conventional maleimide linkers like SMCC are widely used but suffer from instability in plasma due to a reversible retro-Michael reaction, which leads to premature payload release.[4] Self-stabilizing maleimide linkers, which can be derived from structures like Mal-Dap(Boc), address this issue by rapidly converting the initial thiosuccinimide bond into a stable, hydrolyzed form.[4] Experimental data in rats shows a dramatic improvement in stability, with approximately 90% of the payload retained after 7 days, compared to only about 30% for a conventional maleimide linker.[4] This highlights the significant advantage of incorporating stabilizing chemistries, a principle that underlies the use of Boc protection.

Advanced Cleavable Linkers (e.g., Tandem-Cleavage and Exolinkers)

The Val-Cit dipeptide is a "gold standard" protease-cleavable linker, but it can be susceptible to premature cleavage by extracellular enzymes.[5][8] Innovations such as "tandem-cleavage" linkers, which introduce a sterically hindering group like a glucuronide moiety, have shown exceptional stability. In a rat serum stability assay, an ADC with a tandem-cleavage linker showed no detectable payload loss over 7 days, whereas the corresponding Val-Cit ADC lost about 20% of its payload in the same period.[5] Similarly, novel "exolinkers" have demonstrated superior drug-to-antibody ratio (DAR) retention in rats over 7 days when compared to the tetrapeptide linker used in the approved ADC, T-DXd.[6]

Non-Cleavable Linkers (e.g., SMCC)

Non-cleavable linkers, such as the thioether-based SMCC, offer high plasma stability as they rely on the complete degradation of the antibody in the lysosome to release the payload.[9] This often translates to a better safety profile by minimizing premature drug release.[9] However, the resulting payload-linker complex is typically not membrane-permeable, which largely prevents a "bystander effect" on neighboring tumor cells.[10] Studies have shown that non-cleavable linked ADCs can sometimes outperform their cleavable counterparts in vivo due to their enhanced stability.[10]

The Impact of PEG Chain Length on In Vivo Performance

For PEGylated linkers, the length of the PEG chain is a critical design parameter that directly influences the pharmacokinetic properties of the ADC.

PEG Linker LengthImpact on PharmacokineticsIn Vivo EfficacyConsiderationsReference(s)
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.May be reduced due to rapid clearance.May retain higher in vitro potency and be suitable for payloads not requiring prolonged exposure.[11]
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life, often considered a balanced approach.Often shows a significant improvement.Represents a good trade-off between improved PK and potential impact on potency.[11]
Long (e.g., PEG24, 4kDa, 10kDa) Significantly prolonged half-life.Can lead to the highest efficacy, especially for miniaturized conjugates.May cause a more substantial reduction in in vitro cytotoxicity.[3][11]

A study on affibody-drug conjugates demonstrated that incorporating a 4kDa or 10kDa PEG linker resulted in a 2.5-fold and 11.2-fold extension in circulation half-life, respectively, compared to a non-PEGylated version with an SMCC linker.[3] This prolonged exposure contributed to superior tumor growth inhibition in an animal model, even though the in vitro cytotoxicity was reduced with the longer PEG chains.[3]

Experimental Methodologies

The assessment of in vivo linker stability is crucial for the preclinical development of drug conjugates. Key experimental protocols involve pharmacokinetic (PK) studies in relevant animal models, such as mice or rats.[11][12][]

General Protocol for In Vivo Pharmacokinetic Study for Linker Stability Assessment:
  • Animal Model: Select an appropriate animal model (e.g., mice, rats).

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection.

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Sample Analysis:

    • Total Antibody Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (both conjugated and unconjugated).

    • Intact ADC Quantification: Employ methods like ELISA or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the ADC with the payload still attached. This is often referred to as the antibody-conjugated drug measurement.[11][]

    • Free Payload Quantification: Use LC-MS/MS to measure the concentration of the prematurely released payload in the plasma.

  • Data Analysis: Plot the plasma concentrations of the total antibody and intact ADC over time. The divergence between these two curves indicates the rate of payload deconjugation. Calculate key pharmacokinetic parameters, including the half-life (t½) of the intact ADC, to quantitatively assess linker stability.

G cluster_workflow In Vivo Linker Stability Assessment Workflow cluster_analysis Sample Analysis admin ADC Administration (IV Injection) sampling Serial Blood Sampling admin->sampling processing Plasma Isolation sampling->processing total_ab Total Antibody (ELISA) processing->total_ab intact_adc Intact ADC (ELISA / LC-MS) processing->intact_adc free_payload Free Payload (LC-MS/MS) processing->free_payload pk_analysis Pharmacokinetic Analysis (Calculate ADC Half-life) total_ab->pk_analysis intact_adc->pk_analysis

Caption: Experimental workflow for assessing in vivo linker stability.

Signaling Pathways and Logical Relationships

The choice of linker technology is a critical decision in the design of a successful drug conjugate, with a direct impact on its therapeutic index.

G cluster_linker Linker Properties cluster_outcomes Therapeutic Outcomes linker_stability High In Vivo Stability efficacy Increased Efficacy (Higher Payload Delivery to Tumor) linker_stability->efficacy safety Improved Safety (Reduced Off-Target Toxicity) linker_stability->safety linker_instability Low In Vivo Stability reduced_efficacy Reduced Efficacy linker_instability->reduced_efficacy increased_toxicity Increased Systemic Toxicity linker_instability->increased_toxicity

References

The Strategic Advantage of Boc-NH-PEG4 Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. The linker, the bridge connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an objective comparison of PROTACs utilizing the Boc-NH-PEG4 linker motif, supported by experimental data, detailed methodologies, and visual workflows to inform the design of next-generation targeted protein degraders.

The use of polyethylene (B3416737) glycol (PEG) linkers is a prevalent strategy in PROTAC design, primarily owing to their ability to enhance aqueous solubility and cell permeability. The Boc-NH-PEG4 moiety, a tetraethylene glycol linker with a Boc-protected amine, offers a versatile building block for PROTAC synthesis, allowing for controlled and modular assembly. This guide will use the well-characterized BRD4-degrading PROTAC, MZ1, as a central case study to illustrate the principles of PEG-linked PROTAC performance. While not always explicitly synthesized from a "Boc-NH-PEG4" starting material in all literature, the core structure of MZ1's linker is a PEG chain that exemplifies the benefits of this linker class.

Performance Comparison: The Impact of the PEG Linker

The efficacy of a PROTAC is a multifactorial equation where the linker length and composition are critical variables. The following tables summarize quantitative data for BRD4-targeting PROTACs, illustrating the impact of the PEG linker on degradation potency and cellular activity.

Table 1: In Vitro Degradation of BRD4 by PEG-Linked PROTACs

PROTACLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1 3-unit PEG linkerBRD4HeLa~10-25>90[1][2]
PROTAC with PEG3 linkerPEG3BRD4Varies5585N/A
PROTAC with PEG4 linkerPEG4BRD4Varies2095N/A
PROTAC with PEG5 linkerPEG5BRD4Varies15>98N/A
dBET1 Longer PEG/Alkyl linkerBRD4MV4;118>95[3]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Note: Data for PEG3, PEG4, and PEG5 linkers are representative examples illustrating the effect of linker length and may not be from a single head-to-head study.

Table 2: Cellular Permeability of PROTACs

CompoundLinker TypePermeability AssayApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
Representative PROTACs PEG/AlkylCaco-2Generally low (<1.0)[4]
JQ1 (Parent Inhibitor) N/ACaco-2High[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and replicating scientific findings. The following diagrams, created using the DOT language, illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Boc-NH-PEG4 Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A Cell Culture & Treatment (with PROTAC) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-Target) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescence Detection H->I J Data Analysis (DC50 & Dmax calculation) I->J

Caption: Experimental workflow for Western Blot analysis.

Permeability_Assay_Workflow cluster_Caco2 Caco-2 Permeability Assay A Seed Caco-2 cells on Transwell inserts B Culture for 21 days (monolayer formation) A->B C Apical to Basolateral Transport Assay B->C D Basolateral to Apical Transport Assay B->D E Sample analysis (LC-MS/MS) C->E D->E F Calculate Papp & Efflux Ratio E->F

Caption: Workflow for Caco-2 cell permeability assay.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the levels of the target protein in cells following treatment with a PROTAC.[2]

Materials:

  • Cell line expressing the target protein (e.g., HeLa for BRD4)

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]

Protocol 2: Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC, providing an indication of its potential for oral bioavailability.[4][7][8][9]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Test PROTAC and control compounds

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral):

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test PROTAC solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points.

  • Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess efflux.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

Protocol 3: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for evaluating the pharmacokinetic properties of a PROTAC in a preclinical animal model.[10][11]

Materials:

  • Mice (e.g., BALB/c or as appropriate for the disease model)

  • PROTAC formulation for dosing (e.g., in a vehicle like PEG300/D5W)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the PROTAC to mice via the desired route (e.g., oral gavage, intravenous injection) at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, retro-orbital).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time profile and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Conclusion

The Boc-NH-PEG4 linker is a valuable and versatile tool in the design of effective PROTACs. As exemplified by the performance of PEG-linked BRD4 degraders like MZ1, the incorporation of a PEG-based linker can significantly influence a PROTAC's degradation efficiency, cellular permeability, and overall druglike properties. The provided data, diagrams, and detailed experimental protocols offer a comprehensive resource for researchers to guide the rational design and rigorous evaluation of novel PROTACs. The systematic exploration of linker composition and length, facilitated by building blocks like Boc-NH-PEG4, is paramount to unlocking the full therapeutic potential of targeted protein degradation.

References

The Versatility of Boc-NH-PEG4 Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a critical step in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, Boc-NH-PEG4 and its derivatives have emerged as a cornerstone in bioconjugation due to their favorable physicochemical properties and synthetic tractability. This guide provides an objective comparison of Boc-NH-PEG4 based linkers with other alternatives, supported by experimental data, to inform the rational design of next-generation targeted therapies.

The Boc-NH-PEG4 linker is a bifunctional molecule characterized by a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal reactive group. The Boc protecting group offers a stable yet readily removable mask for an amine, enabling sequential and controlled conjugation strategies. The hydrophilic PEG4 spacer is instrumental in enhancing the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads, and can reduce the immunogenicity of the resulting molecule.

Application in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker connecting the antibody to the cytotoxic payload is a key determinant of the therapeutic's efficacy, stability, and pharmacokinetic profile. PEG linkers, including Boc-NH-PEG4 derivatives, are widely employed to modulate these properties.

Comparative Performance of PEG Linkers in ADCs

The length of the PEG chain has a significant impact on the performance of an ADC. While shorter PEG linkers (e.g., PEG2-PEG4) may lead to faster clearance and a shorter half-life, they can sometimes result in higher in vitro potency. Conversely, longer PEG chains generally improve the in vivo performance by extending the half-life, though they may moderately decrease in vitro cytotoxicity.

Linker TypeKey CharacteristicsImpact on In Vitro PotencyImpact on In Vivo EfficacyPharmacokinetics
No PEG Insertion Baseline comparatorHighPotentially limited by rapid clearanceShort half-life
Short PEG (e.g., PEG4) Improved solubilityMay be slightly reducedOften improved due to better solubilityIncreased half-life
Long PEG (e.g., 4kDa, 10kDa) Significantly enhanced solubility and hydrodynamic radiusCan be substantially reducedOften significantly improvedProlonged half-life

A study on miniaturized ADCs demonstrated that the insertion of a 4kDa or 10kDa PEG linker significantly extended the circulation half-life by 2.5 and 11.2-fold, respectively, compared to a conjugate with no PEG linker.[1][2] While this also led to a 4.5 and 22-fold reduction in in vitro cytotoxicity, the overall in vivo tumor therapeutic ability was most ideal with the 10kDa PEG linker due to the prolonged exposure.[1][2]

Application in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Comparative Performance of Linkers in PROTACs

Both flexible linkers, such as alkyl and PEG chains, and rigid linkers containing cyclic or aromatic structures are used in PROTAC design. PEG linkers are favored for their ability to improve solubility and permeability. The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to ensure an optimal geometry for ubiquitination.

Linker TypeTarget ProteinKey FindingsReference
Alkyl vs. PEG CRBNA nine-atom alkyl chain induced concentration-dependent degradation, while three PEG units resulted in weak degradation.[3]
Varying PEG Length ERαA 16-atom PEG linker was significantly more potent in degrading the target compared to a 12-atom linker, despite similar binding affinities.[4]
Varying PEG Length TBK1PROTACs with linkers between 12 and 29 atoms showed submicromolar degradation potency, with a 21-atom linker being the most potent. Degradation was not observed with linkers shorter than 12 atoms.[3]

Experimental Protocols

General Protocol for ADC Synthesis using a Boc-NH-PEG4-Acid Linker

This protocol outlines a general workflow for the conjugation of a small molecule drug to an antibody.

  • Activation of Boc-NH-PEG4-Acid:

    • Dissolve the Boc-NH-PEG4-acid linker, a carbodiimide (B86325) crosslinker like EDC (1.5 equivalents), and N-hydroxysuccinimide (NHS) (1.2 equivalents) in an anhydrous organic solvent such as DMSO or DMF.[1]

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[1]

  • Conjugation to the Antibody:

    • Add the activated Boc-PEG4-NHS ester solution to the antibody solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-8.5).

    • The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Boc Deprotection and Payload Conjugation:

    • Purify the antibody-linker conjugate to remove excess reagents.

    • Remove the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to expose the terminal amine.

    • The now free amine on the PEG linker can be conjugated to a payload that has a suitable reactive group (e.g., an NHS-activated ester).

General Protocol for PROTAC Synthesis using a Boc-NH-PEG4 Linker

This protocol describes a common two-step synthesis for a PROTAC.

  • Amide Coupling of Linker to one Ligand:

    • Activate the carboxylic acid group of a Boc-NH-PEG4-acid linker using a coupling reagent like HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents) in an anhydrous solvent like DMF.

    • Add the amine-containing ligand for either the target protein or the E3 ligase (1.1 equivalents) to the activated linker solution.

    • Stir the reaction at room temperature for 2-16 hours and monitor by LC-MS.

  • Boc Deprotection:

    • Remove the Boc protecting group from the linker-ligand conjugate using an acid such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane.[5]

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture to obtain the deprotected intermediate.[5]

  • Amide Coupling to the Second Ligand:

    • Couple the deprotected amine of the linker-ligand intermediate to the carboxylic acid-functionalized second ligand using standard amide coupling conditions as described in step 1.

    • Purify the final PROTAC product using a suitable method such as flash column chromatography or preparative HPLC.[5]

Mandatory Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Boc-NH-PEG4 Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate.

PROTAC_Mechanism cluster_PROTAC PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

References

The Balancing Act: Evaluating the Impact of PEG Linkers on Drug Potency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has become a cornerstone strategy in drug development to enhance the therapeutic index of various modalities, from small molecules to biologics. This modification can profoundly alter a drug's pharmacokinetic and pharmacodynamic properties. However, the introduction of a PEG linker is not a one-size-fits-all solution and necessitates a careful evaluation of its impact on drug potency. This guide provides an objective comparison of the effects of PEG linkers on drug efficacy, supported by experimental data, detailed methodologies for key evaluation assays, and visualizations of relevant biological and experimental workflows.

The Trade-Off: Pharmacokinetics vs. In Vitro Potency

PEGylation generally improves the pharmacokinetic profile of a drug by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation. This leads to a longer circulation half-life and sustained drug exposure. However, this increased size can also introduce steric hindrance, potentially impeding the drug's interaction with its target, which may result in a decrease in in vitro potency. The length and structure (linear vs. branched) of the PEG linker are critical determinants in this trade-off.

Quantitative Data Presentation

To illustrate the impact of PEGylation, the following tables summarize quantitative data from various studies, comparing key parameters of non-PEGylated and PEGylated drugs.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates (ADCs)

LinkerADC ModelCell LineIC50 (nM)Fold Change vs. No PEGReference
No PEGZHER2-MMAENCI-N874.9-[1]
4 kDa PEGZHER2-MMAENCI-N8731.9~6.5x increase[1]
10 kDa PEGZHER2-MMAENCI-N87111.3~22.7x increase[1]
Short (e.g., PEG4)Generic ADCVariousGenerally lower IC50-[2][3]
Long (e.g., PEG24)Generic ADCVariousGenerally higher IC50-[2][3]

Note: An increase in IC50 value indicates a decrease in in vitro potency.

Table 2: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs

DrugFormulationHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Animal ModelReference
DoxorubicinFree Drug-High--[4]
DoxorubicinConventional Liposomal-Lower than free drug--[4]
DoxorubicinPEGylated LiposomalSignificantly IncreasedSignificantly Decreased--[4]
Affibody-MMAENo PEGShortRapid-Mouse[1]
Affibody-MMAE4 kDa PEG2.5-fold increaseSlower-Mouse[1]
Affibody-MMAE10 kDa PEG11.2-fold increaseSignificantly Slower-Mouse[1]
ProticlesNon-PEGylated-Faster-Mouse[5][6]
ProticlesPEGylated-Slower (higher blood values)-Mouse[5][6]
DanazolNon-PEGylated Nanoemulsion1.09 hHighHighRat[7]
DanazolPEGylated Nanoemulsion (6 mg/mL DSPE-PEG5000)1.41 h5.06 L/h/kg (Lower)4.83 L/kg (Lower)Rat[7]

Table 3: In Vivo Antitumor Efficacy: PEGylated vs. Non-PEGylated Formulations

Drug FormulationTumor ModelEfficacy MetricResultReference
Free Paclitaxel (PTX)Lung Tumor XenograftTumor Volume Reduction-[8]
PEGylated Liposomal PTXLung Tumor XenograftTumor Volume ReductionSignificantly greater than free PTX[8]
Non-PEGylated Proticles-In vivo stabilityDegrade faster[5][6]
PEGylated Proticles-In vivo stabilityDegrade slower[5][6]
Folate-Liposomes-Doxorubicin (2K PEG)KB cell xenograftTumor Size Reduction-[9]
Folate-Liposomes-Doxorubicin (10K PEG)KB cell xenograftTumor Size Reduction>40% reduction compared to 2K PEG[9]

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Potency Assessment cluster_invivo In Vivo Efficacy Evaluation cluster_pk Pharmacokinetic Analysis Cell_Culture Cancer Cell Lines (Target Antigen Positive) Treatment Treat with varying concentrations of PEGylated and non-PEGylated drug Cell_Culture->Treatment Incubation Incubate for 48-96 hours Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay IC50_Determination Determine IC50 values Viability_Assay->IC50_Determination Xenograft_Model Establish Tumor Xenograft Model in Immunocompromised Mice Drug_Administration Administer PEGylated and non-PEGylated drug Xenograft_Model->Drug_Administration Monitoring Monitor Tumor Volume and Body Weight Drug_Administration->Monitoring Data_Analysis Analyze Tumor Growth Inhibition Monitoring->Data_Analysis Animal_Model Administer drug to animals (e.g., rats, mice) Blood_Sampling Collect blood samples at various time points Animal_Model->Blood_Sampling Quantification Quantify drug concentration (e.g., ELISA, LC-MS) Blood_Sampling->Quantification PK_Parameters Calculate Pharmacokinetic Parameters (t½, CL, Vd) Quantification->PK_Parameters

Figure 1: Experimental workflow for evaluating the impact of PEG linkers.

signaling_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 2: Generalized signaling pathway of an ADC leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a PEG linker's impact on drug potency. Below are protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (expressing the target antigen)

  • Complete cell culture medium

  • PEGylated and non-PEGylated drug conjugates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10][11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[12]

  • Drug Treatment: Prepare serial dilutions of the PEGylated and non-PEGylated drug conjugates in culture medium. Remove the old medium from the cells and add 100 µL of the diluted drug solutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the drug to exert its effect, typically 48 to 96 hours, in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11] Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable software.

In Vivo Antitumor Efficacy in a Xenograft Model

This study evaluates the ability of the drug conjugate to inhibit tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • PEGylated and non-PEGylated drug conjugates

  • Vehicle control solution (e.g., PBS)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[13][14]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice into treatment groups (e.g., vehicle control, non-PEGylated drug, PEGylated drug).[15]

  • Drug Administration: Administer the drugs to the mice according to the predetermined dosing schedule and route (e.g., intravenous, intraperitoneal).[15]

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (Volume = 0.5 x Length x Width²).[14] Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: The study can be terminated when the tumors in the control group reach a certain size, or after a predetermined treatment period.

  • Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves.[16] Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis should be performed to determine the significance of the observed differences.

ELISA for Quantification of PEGylated Biotherapeutics

This assay is used to determine the concentration of the PEGylated drug in biological samples for pharmacokinetic studies.

Materials:

  • ELISA plates pre-coated with an anti-PEG antibody[17][18]

  • PEGylated drug standard of known concentration

  • Biological samples (e.g., plasma, serum)

  • Biotinylated detection antibody that binds to the drug molecule

  • Streptavidin-HRP conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer/diluent

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a standard curve by making serial dilutions of the PEGylated drug standard in assay buffer. Dilute the biological samples to fall within the range of the standard curve.

  • Coating (if not pre-coated): Coat the wells of an ELISA plate with an anti-PEG capture antibody overnight at 4°C.[19]

  • Blocking: Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.[20]

  • Sample and Standard Incubation: Add the prepared standards and samples to the wells and incubate for 1-2 hours at room temperature.[21]

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[18]

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops (typically 15-30 minutes).[18]

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the concentrations of the standards. Use the standard curve to determine the concentration of the PEGylated drug in the unknown samples.

Conclusion

The incorporation of a PEG linker is a powerful tool for improving the therapeutic properties of drugs. However, its impact on drug potency is a complex interplay of factors, primarily the balance between enhanced pharmacokinetics and potentially reduced in vitro activity. A thorough evaluation using a combination of in vitro potency assays, in vivo efficacy models, and pharmacokinetic studies is essential to select the optimal PEG linker design for a given therapeutic candidate. The data and protocols presented in this guide provide a framework for researchers to systematically assess the impact of PEGylation and make informed decisions in the drug development process.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG4 Derivatives: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat all Boc-NH-PEG4 derivatives as chemical waste and dispose of them through your institution's hazardous waste program. Do not pour down the drain.

This guide provides essential safety and logistical information for the proper disposal of Boc-NH-PEG4 derivatives, including common variants such as Boc-NH-PEG4-acid, Boc-NH-PEG4-NHS ester, Boc-NH-PEG4-OH, and Boc-NH-PEG4-NH2. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Assessment

Before handling, it is crucial to review the Safety Data Sheet (SDS) for the specific Boc-NH-PEG4 derivative in use. While some derivatives may not be classified as hazardous under GHS/CLP regulations, others carry specific warnings.

Common Hazard Information:

Compound FamilyCAS NumbersHazard Statements (Example)Signal WordGHS Pictogram
Boc-NH-PEG4-NHS ester859230-20-9H302, H315, H319, H335WarningGHS07 (Exclamation Mark)
Boc-NH-PEG4-acid756525-91-4Not generally classified as hazardousNoneNone
Boc-NH-PEG4-OH106984-09-2Not generally classified as hazardousNoneNone
Boc-NH-PEG4-NH2811442-84-9Not generally classified as hazardousNoneNone

Note: The "MS" suffix in "Boc-NH-PEG4-MS" is ambiguous. Researchers should identify their specific compound and consult its SDS. The procedures outlined here are based on general best practices for laboratory chemical waste.

Personal Protective Equipment (PPE)

When handling Boc-NH-PEG4 derivatives for disposal, appropriate PPE must be worn to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

Segregation and Collection of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, properly labeled waste container for Boc-NH-PEG4 waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Solid Waste: Collect unused or expired solid Boc-NH-PEG4 derivatives, as well as contaminated items (e.g., weigh boats, pipette tips, gloves), in a designated solid chemical waste container.

  • Liquid Waste: Collect solutions containing Boc-NH-PEG4 derivatives in a sealable, chemical-resistant liquid waste container (e.g., a high-density polyethylene (B3416737) bottle).

  • Incompatible Materials: Keep Boc-NH-PEG4 waste separate from strong oxidizing agents.[1] Store acids and bases in separate containers.

Waste Container Labeling and Storage

Accurate labeling and proper storage are critical for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Boc-NH-PEG4-[specific derivative]"), and the approximate concentration and volume.

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area should be at or near the point of waste generation.

  • Container Integrity: Ensure waste containers are in good condition, compatible with the chemical, and kept securely closed except when adding waste.[3][4]

Disposal Procedure

Under no circumstances should Boc-NH-PEG4 derivatives or their solutions be disposed of down the sink or in regular trash.

  • Collection: Collect all waste (pure compound, solutions, and contaminated materials) in the appropriately labeled waste containers as described above.

  • Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a sealed container for disposal as chemical waste.[1] Ensure the area is well-ventilated.

  • Request Pickup: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Follow all institutional protocols for waste manifest and pickup scheduling.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of Boc-NH-PEG4 derivatives.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Identify Specific Boc-NH-PEG4 Derivative B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is the waste solid or liquid? C->D E Collect in Labeled Solid Waste Container D->E Solid F Collect in Labeled Liquid Waste Container D->F Liquid G Store sealed container in Designated Satellite Accumulation Area (SAA) E->G F->G H Keep away from incompatible materials G->H I Container Full or Disposal Needed? H->I J Contact EHS for Hazardous Waste Pickup I->J Yes K Continue to Collect Waste I->K No K->D

References

Essential Safety and Logistics for Handling Boc-NH-PEG4-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Boc-NH-PEG4-MS (tert-Butyloxycarbonyl-amino-PEG4-methanesulfonyl). This document provides immediate, essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring both personal safety and experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a multi-functional molecule and its handling requires careful consideration of its constituent parts: the Boc-protected amine, the polyethylene (B3416737) glycol (PEG) linker, and the methanesulfonyl (MS) group. The methanesulfonyl group, in particular, is highly reactive and shares hazards with compounds like methanesulfonyl chloride. Therefore, a stringent PPE protocol is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with a face shieldProtects against splashes and vapors which can be corrosive to the eyes.[1][2]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact with the compound, which can cause irritation and burns.[1]
Body Protection Chemical-resistant lab coat or apronProtects against spills and contamination of personal clothing.[1]
Respiratory Protection Use in a certified chemical fume hoodThe compound may release harmful or irritating vapors.[1][2] For large spills or insufficient ventilation, a respirator may be necessary.

Safe Handling and Operational Plan

Proper handling procedures are critical to minimize exposure and prevent accidents. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1] Prepare all necessary equipment and reagents to avoid interruptions.

  • Aliquoting and Dispensing:

    • Bring the sealed container of this compound to room temperature before opening to prevent condensation of moisture, which can react with the methanesulfonyl group.

    • Slowly open the container in a fume hood to safely release any built-up pressure.

    • Use clean, dry, and compatible equipment (e.g., glass or stainless steel) for transferring the liquid. Avoid brass or copper containers.[2]

  • Reaction Setup:

    • When setting up reactions, add this compound to the reaction vessel slowly and in a controlled manner.

    • The compound is amine-reactive and should be handled accordingly.[3]

  • Post-Handling:

    • Tightly seal the container after use.

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Storage:

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1] Many similar PEG compounds are stored in a freezer under -20°C in a dry environment.[4]

Spill and Waste Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Spill Response:

Spill SizeProcedure
Minor Spill 1. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2] 2. Do not use combustible materials like paper towels as the primary absorbent. 3. Place the absorbed material into a labeled, sealed container for hazardous waste disposal. 4. Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill 1. Evacuate the immediate area. 2. Alert your institution's environmental health and safety (EHS) department. 3. If safe to do so, and you are trained, contain the spill to prevent it from spreading. 4. Avoid inhaling any vapors.

Waste Disposal:

All waste containing this compound, including empty containers, contaminated absorbents, and gloves, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Experimental Workflow and Safety Diagram

To visualize the safe handling process, the following workflow diagram outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_aliquot Aliquot and Dispense prep_setup->handle_aliquot handle_reaction Perform Reaction handle_aliquot->handle_reaction cleanup_decon Decontaminate Surfaces and Glassware handle_reaction->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via EHS cleanup_waste->cleanup_disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.